molecular formula C52H98N16O13 B15560248 Colistin CAS No. 1066-17-7; 1264-72-8

Colistin

Numéro de catalogue: B15560248
Numéro CAS: 1066-17-7; 1264-72-8
Poids moléculaire: 1155.4 g/mol
Clé InChI: YKQOSKADJPQZHB-QNPLFGSASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cyclic polypeptide antibiotic from Bacillus colistinus. It is composed of Polymyxins E1 and E2 (or Colistins A, B, and C) which act as detergents on cell membranes. Colistin is less toxic than Polymyxin B, but otherwise similar;  the methanesulfonate is used orally.
This compound has been reported in Rhizopus arrhizus with data available.
See also: Polymyxin B (related);  this compound Sulfate (active moiety of).

Propriétés

Key on ui mechanism of action

Colistin is a surface active agent which penetrates into and disrupts the bacterial cell membrane. Colistin is polycationic and has both hydrophobic and lipophilic moieties. It interacts with the bacterial cytoplasmic membrane, changing its permeability. This effect is bactericidal. There is also evidence that polymyxins enter the cell and precipitate cytoplasmic components, primarily ribosomes.
POLYMYXIN B IS SURFACE-ACTIVE AGENT... CONTAINING LIPOPHILIC & LIPOPHOBIC GROUPS SEPARATED WITHIN MOLECULE. /POLYMYXIN B/
PERMEABILITY OF THE BACTERIAL MEMBRANE CHANGES IMMEDIATELY ON CONTACT WITH DRUG. SENSITIVITY TO POLYMYXIN B APPARENTLY IS RELATED TO THE PHOSPHOLIPID CONTENT OF THE CELL WALL-MEMBRANE COMPLEX. /POLYMYXIN B/
Colistin acts like a cationic detergent and binds to and damages the bacterial cytoplasmic membrane of susceptible bacteria. Damage to the bacterial cytoplasmic membrane alters the osmotic barrier of the membrane and causes leakage of essential intracellular metabolites and nucleosides.

Numéro CAS

1066-17-7; 1264-72-8

Formule moléculaire

C52H98N16O13

Poids moléculaire

1155.4 g/mol

Nom IUPAC

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-5-methylheptanamide

InChI

InChI=1S/C52H98N16O13/c1-9-29(6)11-10-12-40(71)59-32(13-19-53)47(76)68-42(31(8)70)52(81)64-35(16-22-56)44(73)63-37-18-24-58-51(80)41(30(7)69)67-48(77)36(17-23-57)61-43(72)33(14-20-54)62-49(78)38(25-27(2)3)66-50(79)39(26-28(4)5)65-45(74)34(15-21-55)60-46(37)75/h27-39,41-42,69-70H,9-26,53-57H2,1-8H3,(H,58,80)(H,59,71)(H,60,75)(H,61,72)(H,62,78)(H,63,73)(H,64,81)(H,65,74)(H,66,79)(H,67,77)(H,68,76)/t29?,30-,31-,32+,33+,34+,35+,36+,37+,38+,39-,41+,42+/m1/s1

Clé InChI

YKQOSKADJPQZHB-QNPLFGSASA-N

melting_point

200-220 °C
200 - 220 °C

Description physique

Solid

Solubilité

WHITE TO SLIGHTLY YELLOW FINE POWDER;  ODORLESS;  FREELY SOL IN WATER;  SLIGHTLY SOL IN METHANOL;  INSOL IN ACETONE, ETHER;  SOLN MORE STABLE @ ACID THAN ALKALINE PH /COLISTIN SULFATE/
2.38e-01 g/L

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to Intrinsic Colistin Resistance Mechanisms in Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Colistin (B93849), a last-resort antibiotic against multidrug-resistant Gram-negative bacteria, is facing a growing threat of resistance. While acquired resistance mechanisms have garnered significant attention, intrinsic resistance poses a fundamental challenge to the efficacy of this critical drug. This technical guide provides a comprehensive overview of the core intrinsic this compound resistance mechanisms in Gram-negative bacteria. We delve into the molecular intricacies of lipopolysaccharide (LPS) modification and the role of efflux pumps, the primary drivers of innate insusceptibility. This document outlines the key regulatory signaling pathways, presents quantitative data on resistance levels, details experimental protocols for investigation, and provides visual representations of the underlying molecular machinery. Understanding these intrinsic defense systems is paramount for the development of novel therapeutic strategies to overcome this compound resistance and preserve its clinical utility.

Core Mechanisms of Intrinsic this compound Resistance

Gram-negative bacteria employ two principal strategies to intrinsically resist the antimicrobial action of this compound: modification of its primary target, the lipid A component of LPS, and the active extrusion of the antibiotic via efflux pumps.

Lipopolysaccharide (LPS) Modification: Altering the Bacterial Surface Charge

The primary mechanism of intrinsic this compound resistance involves the enzymatic modification of the lipid A moiety of LPS. This compound, a polycationic peptide, exerts its bactericidal effect by electrostatically interacting with the negatively charged phosphate (B84403) groups of lipid A, leading to membrane destabilization and cell death.[1][2][3][4] Intrinsic resistance is often conferred by the addition of cationic molecules to lipid A, which neutralizes its negative charge and reduces its affinity for this compound.[1]

The most common modifications involve the addition of phosphoethanolamine (pEtN) and 4-amino-4-deoxy-L-arabinose (L-Ara4N) to the phosphate groups of lipid A. These modifications are catalyzed by specific transferases whose expression is tightly regulated by two-component signaling systems.

Table 1: Key Genes and Enzymes in LPS Modification for this compound Resistance

Gene/OperonEnzyme/ProteinFunctionRegulated By
pmrC (or eptA)Phosphoethanolamine transferaseAdds phosphoethanolamine (pEtN) to lipid APmrA/PmrB, PhoP/PhoQ
arnBCADTEF (or pmrHFIJKLM)Biosynthesis and transfer of L-Ara4NSynthesizes and adds 4-amino-4-deoxy-L-arabinose (L-Ara4N) to lipid APmrA/PmrB, PhoP/PhoQ
Efflux Pumps: Actively Extruding this compound

Efflux pumps are transmembrane protein complexes that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. While more commonly associated with acquired resistance to other antibiotic classes, some efflux pumps contribute to the intrinsic resistance to this compound in certain Gram-negative species. The contribution of efflux pumps to this compound resistance can be demonstrated by the use of efflux pump inhibitors (EPIs), such as carbonyl cyanide 3-chlorophenylhydrazone (CCCP) and 1-(1-naphthylmethyl)-piperazine (NMP), which can reverse resistance.

Table 2: Impact of Efflux Pump Inhibitors on this compound MIC

Bacterial SpeciesEfflux Pump Inhibitor (EPI)Fold Decrease in this compound MICReference
Klebsiella pneumoniae (crrB mutant)PAβN4-fold
Acinetobacter baumannii (mcr-negative)NMPSignificant decrease
Klebsiella pneumoniae (mcr-negative)NMPSignificant decrease
Various Gram-negative bacteriaCCCPSignificant decrease

Regulatory Signaling Pathways

The expression of genes involved in LPS modification is predominantly controlled by two interconnected two-component systems (TCS): PhoP/PhoQ and PmrA/PmrB. These systems act as environmental sensors that modulate gene expression in response to specific stimuli.

The PhoP/PhoQ Two-Component System

The PhoP/PhoQ system is a key regulator of virulence and adaptation to environmental stress, including low magnesium concentrations and the presence of cationic antimicrobial peptides. PhoQ is a transmembrane sensor kinase that, under inducing conditions (e.g., low Mg²⁺), autophosphorylates and subsequently transfers the phosphate group to the cytoplasmic response regulator, PhoP. Phosphorylated PhoP (PhoP-P) then acts as a transcriptional regulator, activating or repressing the expression of target genes. A key negative regulator of this system is the small peptide MgrB, which provides feedback inhibition on PhoQ. Inactivation of mgrB leads to constitutive activation of the PhoP/PhoQ system and subsequent this compound resistance.

PhoP_PhoQ_Signaling cluster_membrane Periplasm | Inner Membrane | Cytoplasm PhoQ_periplasm PhoQ (Periplasmic Domain) PhoQ_cytoplasm PhoQ (Kinase Domain) PhoQ_membrane PhoQ (Transmembrane) PhoP PhoP PhoQ_cytoplasm->PhoP P MgrB MgrB MgrB->PhoQ_cytoplasm inhibits PhoP_P PhoP-P DNA Target DNA PhoP_P->DNA binds DNA->MgrB activates expression Low_Mg Low Mg²⁺ Low_Mg->PhoQ_periplasm senses CAMPs Cationic Antimicrobial Peptides CAMPs->PhoQ_periplasm senses

Caption: The PhoP/PhoQ signaling pathway.

The PmrA/PmrB Two-Component System

The PmrA/PmrB system is another crucial TCS involved in this compound resistance. PmrB is the sensor kinase that responds to environmental signals such as high iron (Fe³⁺) or aluminum (Al³⁺) concentrations and mild acidic pH. Upon activation, PmrB phosphorylates the response regulator PmrA. Phosphorylated PmrA (PmrA-P) then directly activates the transcription of the pmrC gene and the arnBCADTEF operon, leading to the modification of lipid A with pEtN and L-Ara4N, respectively. The PhoP/PhoQ system can also indirectly activate the PmrA/PmrB system through the connector protein PmrD.

PmrA_PmrB_Signaling cluster_membrane Periplasm | Inner Membrane | Cytoplasm PmrB_periplasm PmrB (Periplasmic Domain) PmrB_cytoplasm PmrB (Kinase Domain) PmrB_membrane PmrB (Transmembrane) PmrA PmrA PmrB_cytoplasm->PmrA P PmrA_P PmrA-P pmrC pmrC expression PmrA_P->pmrC activates arn_operon arnBCADTEF operon expression PmrA_P->arn_operon activates High_Fe High Fe³⁺/Al³⁺ High_Fe->PmrB_periplasm senses Acidic_pH Acidic pH Acidic_pH->PmrB_periplasm senses PmrD PmrD PmrD->PmrA protects PmrA-P from dephosphorylation PhoP_P PhoP-P PhoP_P->PmrD activates

Caption: The PmrA/PmrB signaling pathway.

Experimental Protocols

Analysis of Lipid A Modification

The structural analysis of lipid A is crucial for identifying modifications that confer this compound resistance. Mass spectrometry is the primary technique used for this purpose.

Protocol: Lipid A Extraction and MALDI-TOF Mass Spectrometry Analysis

  • Bacterial Culture: Grow the Gram-negative bacterial strain of interest to the late logarithmic or early stationary phase in an appropriate liquid medium.

  • Cell Harvesting: Harvest the bacterial cells by centrifugation.

  • Lipid Extraction (Bligh-Dyer Method):

    • Resuspend the cell pellet in a single-phase Bligh-Dyer mixture (chloroform:methanol:water at a ratio of 1:2:0.8, v/v/v).

    • Lyse the cells by sonication or vigorous vortexing.

    • Induce phase separation by adding chloroform (B151607) and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water).

    • Centrifuge to separate the phases. The LPS will be in the aqueous (upper) and protein precipitate (interphase) layers.

  • LPS Isolation:

    • Carefully remove the lower organic phase.

    • Wash the remaining aqueous phase and interphase with a theoretical lower phase (chloroform:methanol:water at 8:4:3).

    • Pellet the LPS by ultracentrifugation.

  • Mild Acid Hydrolysis:

    • Resuspend the LPS pellet in a mild acid (e.g., 1% sodium acetate (B1210297) in 120 mM sodium acetate buffer, pH 4.5).

    • Incubate at 100°C for 1-2 hours to cleave the ketosidic linkage between the core oligosaccharide and lipid A.

  • Lipid A Extraction:

    • Cool the sample and perform a two-phase Bligh-Dyer extraction as described in step 3.

    • The lipid A will now partition into the lower organic (chloroform) phase.

  • Sample Preparation for MALDI-TOF MS:

    • Dry the lipid A-containing chloroform phase under a stream of nitrogen.

    • Reconstitute the dried lipid A in a small volume of chloroform:methanol (4:1, v/v).

    • Mix the lipid A solution with a suitable matrix (e.g., 5-chloro-2-mercaptobenzothiazole (B1225071) (CMBT) or 2,5-dihydroxybenzoic acid (DHB)).

    • Spot the mixture onto a MALDI target plate and allow it to air dry.

  • MALDI-TOF MS Analysis:

    • Acquire mass spectra in the negative ion mode.

    • Analyze the resulting spectra to identify the molecular ions corresponding to different lipid A species. The addition of pEtN results in a mass increase of 123 Da, and the addition of L-Ara4N results in a mass increase of 131 Da.

LipidA_Analysis_Workflow start Bacterial Culture harvest Cell Harvesting start->harvest lipid_extraction Lipid Extraction (Bligh-Dyer) harvest->lipid_extraction lps_isolation LPS Isolation lipid_extraction->lps_isolation hydrolysis Mild Acid Hydrolysis lps_isolation->hydrolysis lipidA_extraction Lipid A Extraction hydrolysis->lipidA_extraction sample_prep Sample Preparation for MALDI-TOF MS lipidA_extraction->sample_prep maldi_tof MALDI-TOF MS Analysis sample_prep->maldi_tof

Caption: Experimental workflow for lipid A analysis.

Assessment of Efflux Pump Activity

The contribution of efflux pumps to this compound resistance can be evaluated using phenotypic assays that measure the accumulation of a fluorescent substrate in the presence and absence of an efflux pump inhibitor.

Protocol: Ethidium (B1194527) Bromide-Agar Cartwheel Method

  • Media Preparation:

    • Prepare a series of Trypticase Soy Agar (B569324) (TSA) plates containing increasing concentrations of ethidium bromide (EtBr), typically ranging from 0.0 to 2.5 mg/L.

  • Bacterial Inoculation:

    • Culture the bacterial strains to be tested overnight in a suitable broth medium.

    • Using a sterile cotton swab, inoculate the surface of each EtBr-containing agar plate with the bacterial cultures in a radial "cartwheel" pattern. Up to twelve strains can be tested on a single plate. Include a known susceptible and a known resistant strain as controls.

  • Incubation:

    • Incubate the plates at 37°C for 16-18 hours.

  • Fluorescence Visualization:

    • After incubation, visualize the plates under UV transillumination.

    • The minimal concentration of EtBr that produces fluorescence is indicative of the efflux pump activity. Strains with higher efflux activity will require higher concentrations of EtBr to show fluorescence, as they are more efficient at pumping the EtBr out of the cell.

  • Assessment of EPI Effect (Optional):

    • To confirm the role of efflux pumps, the assay can be repeated with the inclusion of an EPI (e.g., CCCP) in the agar plates. A decrease in the minimal fluorescent concentration of EtBr in the presence of the EPI suggests that efflux pumps are contributing to the phenotype.

Efflux_Pump_Assay_Workflow start Prepare EtBr-Agar Plates inoculate Inoculate with Bacterial Strains (Cartwheel Pattern) start->inoculate incubate Incubate at 37°C inoculate->incubate visualize Visualize Fluorescence under UV Light incubate->visualize analyze Determine Minimal Fluorescent EtBr Concentration visualize->analyze

Caption: Workflow for assessing efflux pump activity.

Conclusion and Future Directions

Intrinsic this compound resistance in Gram-negative bacteria is a complex phenomenon primarily mediated by LPS modifications and the activity of efflux pumps, all under the tight control of sophisticated signaling networks. A thorough understanding of these mechanisms is essential for the development of effective countermeasures. Future research should focus on the discovery and development of inhibitors targeting the key enzymes and regulatory proteins involved in these resistance pathways. Such strategies, potentially used in combination with this compound, could restore its activity against intrinsically resistant pathogens and prolong the lifespan of this critically important antibiotic. Furthermore, continued surveillance and molecular characterization of resistant isolates are necessary to monitor the evolution of these intrinsic resistance mechanisms.

References

Acquired Colistin Resistance via mcr Genes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence and global dissemination of mobilized colistin (B93849) resistance (mcr) genes represent a significant threat to public health, compromising the efficacy of this compound, a last-resort antibiotic for treating multidrug-resistant Gram-negative infections. This technical guide provides an in-depth overview of the core aspects of mcr-mediated this compound resistance. It details the underlying molecular mechanisms, the diversity of mcr gene variants, their global prevalence, and the mobile genetic elements facilitating their spread. Furthermore, this guide offers comprehensive experimental protocols for the detection and characterization of mcr genes and associated resistance phenotypes, alongside visualizations of key pathways and workflows to support research and development efforts in combating this critical form of antimicrobial resistance.

Introduction

This compound, a polymyxin (B74138) antibiotic, is a crucial therapeutic option for infections caused by multidrug-resistant (MDR) Gram-negative bacteria, particularly carbapenem-resistant Enterobacteriaceae.[1][2] For years, resistance to this compound was primarily attributed to chromosomal mutations, which are vertically transmitted and often associated with a fitness cost. However, the discovery of the first plasmid-mediated this compound resistance gene, mcr-1, in 2015 marked a paradigm shift in our understanding of this compound resistance.[1][3] The horizontal transferability of mcr genes on mobile genetic elements allows for rapid dissemination among diverse bacterial species, significantly accelerating the global spread of this compound resistance.[1][3][4] This guide serves as a technical resource for the scientific community to understand, detect, and characterize acquired this compound resistance mediated by mcr genes.

Mechanism of mcr-Mediated this compound Resistance

The mcr genes encode phosphoethanolamine (PEtN) transferase enzymes.[3][5] These enzymes catalyze the addition of a PEtN moiety to the lipid A component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[3][5] This modification of lipid A reduces the net negative charge of the bacterial outer membrane, which is the primary target for the cationic this compound molecule.[1] The decreased affinity between this compound and its target ultimately leads to the reduced efficacy of the antibiotic.[3][5]

MCR_Mechanism cluster_membrane Bacterial Outer Membrane Lipid_A Lipid A (Negatively Charged) Modified_Lipid_A PEtN-Modified Lipid A (Charge Neutralized) Lipid_A->Modified_Lipid_A MCR Enzyme (PEtN Transferase) No_Binding Reduced Binding & Ineffective Disruption This compound This compound (Positively Charged) This compound->Lipid_A Electrostatic Interaction (Disrupts Membrane) This compound->No_Binding Repulsion mcr_gene mcr gene (on Plasmid/Chromosome) MCR_Enzyme MCR Enzyme mcr_gene->MCR_Enzyme Transcription & Translation

Caption: Mechanism of MCR-mediated this compound resistance.

Diversity and Nomenclature of mcr Genes

Since the initial discovery of mcr-1, a growing number of variants, designated mcr-1 through mcr-10, and their subtypes have been identified in various bacterial species and geographical locations.[2][6] These variants share amino acid identity ranging from 30% to 70%.[3]

Global Epidemiology and Host Range

mcr genes have been detected in a wide range of Gram-negative bacteria, predominantly within the Enterobacteriaceae family, including Escherichia coli, Klebsiella pneumoniae, and Salmonella species.[3][5][7] These genes have been identified in isolates from humans, livestock (pigs, poultry), food products, and the environment across all continents except Antarctica, highlighting their widespread dissemination.[4][5]

Quantitative Data on mcr Gene Prevalence

The prevalence of mcr genes varies significantly by geographical region, host, and the specific mcr variant. The following tables summarize key quantitative data from various surveillance studies.

Table 1: Global Prevalence of mcr-mediated this compound Resistance in E. coli

RegionSample SourcePrevalence (%)Predominant mcr VariantsReference(s)
Global Clinical Isolates1.76mcr-1[8]
Non-clinical Isolates8.71mcr-1[8]
Asia E. coli (all sources)9.24mcr-1, mcr-3[8]
Europe E. coli (all sources)3.03mcr-1, mcr-9[8]
Africa Clinical Isolates7.58mcr-1[8]
Americas Clinical Isolates3.59mcr-1, mcr-5[8]

Table 2: Prevalence of mcr Genes in Klebsiella pneumoniae

RegionPrevalence in this compound-Resistant Isolates (%)Predominant mcr VariantsReference(s)
Global Varies by studymcr-1, mcr-9[3][9]
Asia Higher prevalence compared to other regionsmcr-1, mcr-8[9][10]

Table 3: Comparative Prevalence of Major mcr Gene Variants in E. coli

mcr VariantGlobal Prevalence in mcr-positive E. coli (%)Common PlasmidsReference(s)
mcr-1 86.1IncI2, IncX4, IncHI2[11]
mcr-3 3.0IncFII
mcr-5 4.4IncFII, IncI1-I
mcr-9 5.7IncHI2

Table 4: this compound Minimum Inhibitory Concentration (MIC) Distribution for mcr-Positive Isolates

Bacterial Speciesmcr GeneThis compound MIC Range (mg/L)Reference(s)
E. coli mcr-14 - >16[12][13]
E. coli mcr-24 - 16[13]
E. coli mcr-negative≥16[12]
K. pneumoniae mcr-14 - >8[3]

Mobile Genetic Elements and Horizontal Gene Transfer

The rapid dissemination of mcr genes is primarily due to their location on mobile genetic elements (MGEs), such as plasmids and transposons.[3][4] Plasmids of various incompatibility groups, including IncI2, IncX4, and IncHI2, have been frequently associated with the carriage of mcr genes.[14][8][11] The association of mcr genes with insertion sequences like ISApl1 can facilitate their mobilization and integration into different plasmid backbones or the bacterial chromosome.[4][15]

MGE_Transfer cluster_donor Donor Bacterium cluster_recipient Recipient Bacterium Donor_Chromosome Chromosome Plasmid_mcr Plasmid with mcr gene Acquired_Plasmid Acquired Plasmid with mcr gene Plasmid_mcr->Acquired_Plasmid Conjugation Recipient_Chromosome Chromosome Transposon Transposon (e.g., Tn6330) with mcr gene Transposon->Donor_Chromosome Integration Transposon->Plasmid_mcr Transposition Experimental_Workflow Bacterial_Isolate Bacterial Isolate DNA_Extraction DNA Extraction Bacterial_Isolate->DNA_Extraction MIC_Testing This compound MIC Testing (Broth Microdilution) Bacterial_Isolate->MIC_Testing Plasmid_Analysis Plasmid Analysis (Extraction, Replicon Typing) Bacterial_Isolate->Plasmid_Analysis If mcr positive PCR_Screening Multiplex/qPCR for mcr genes DNA_Extraction->PCR_Screening Sequencing Sequencing (Sanger/WGS) PCR_Screening->Sequencing Positive Result Variant_Identification Variant_Identification Sequencing->Variant_Identification Identify mcr variant & Genetic Context Interpretation Interpretation MIC_Testing->Interpretation Determine Resistance Level Conjugation Conjugation Experiment Plasmid_Analysis->Conjugation Determine Transferability

References

role of lipid A modification in colistin resistance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: The Role of Lipid A Modification in Colistin (B93849) Resistance

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, a polymyxin (B74138) antibiotic, serves as a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria. Its efficacy is rooted in its ability to bind to and disrupt the bacterial outer membrane. The primary target of this compound is the lipid A moiety of lipopolysaccharide (LPS), a key component of this membrane. However, the rise of this compound resistance poses a significant threat to global health. The predominant mechanism underlying this resistance is the structural modification of lipid A, which reduces its net negative charge and thereby weakens its electrostatic interaction with the positively charged this compound molecule. This guide provides a comprehensive technical overview of the biochemical pathways, regulatory systems, and genetic determinants that govern lipid A modification, leading to this compound resistance.

The Molecular Interaction: this compound and Lipid A

This compound is a polycationic peptide antibiotic that exerts its bactericidal effect by targeting the outer membrane of Gram-negative bacteria.[1][2] Its mechanism of action begins with an electrostatic interaction between the positively charged diaminobutyric acid (Dab) residues of this compound and the negatively charged phosphate (B84403) groups of the lipid A component of LPS.[1] This binding displaces divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS layer, leading to a disruption of the outer membrane's integrity, leakage of cellular contents, and ultimately, cell death.[1][3]

Core Resistance Mechanism: Altering the Target

The most effective strategy bacteria have evolved to counteract this compound is to modify its target, lipid A. By adding positively charged molecules to the lipid A structure, bacteria reduce the net negative charge of their outer membrane.[4][5] This modification hinders the initial electrostatic attraction of this compound, preventing it from binding effectively and disrupting the membrane.[2][5]

The two most prevalent chemical modifications are:

  • Addition of phosphoethanolamine (pEtN): This modification is catalyzed by phosphoethanolamine transferases.[6][7]

  • Addition of 4-amino-4-deoxy-L-arabinose (L-Ara4N): This cationic sugar is synthesized and transferred by a series of enzymes encoded by the arn operon.[1][7]

These modifications can occur at the 1- and/or 4'-phosphate groups of the lipid A glucosamine (B1671600) disaccharide backbone.[7]

Regulatory Pathways for Lipid A Modification

The expression of genes responsible for lipid A modification is tightly controlled by sophisticated two-component regulatory systems (TCS). These systems allow bacteria to sense environmental cues, including the presence of antimicrobial peptides like this compound, and mount an adaptive resistance response.

The PhoP/PhoQ and PmrA/PmrB Systems

In many Gram-negative bacteria, including Klebsiella pneumoniae, Pseudomonas aeruginosa, and Salmonella enterica, the PhoP/PhoQ and PmrA/PmrB two-component systems are central to regulating this compound resistance.[1][8][9][10]

  • Sensing: The sensor kinase PhoQ is activated by low extracellular Mg²⁺ concentrations or the presence of cationic antimicrobial peptides.[9][10]

  • Signal Transduction: Activated PhoQ phosphorylates its cognate response regulator, PhoP. Phosphorylated PhoP then activates the transcription of the pmrD gene.

  • Activation of PmrA/PmrB: The PmrD protein, in turn, facilitates the activation of the PmrA/PmrB system. The sensor kinase PmrB can also be directly activated by stimuli like high iron (Fe³⁺) levels. Activated PmrB phosphorylates the response regulator PmrA.

  • Upregulation of Modification Genes: Phosphorylated PmrA acts as a transcriptional activator for the arnBCADTEF operon (responsible for L-Ara4N synthesis and transfer) and the pmrC (eptA) gene (encoding a pEtN transferase).[1][9] The resulting enzymes modify lipid A, conferring the resistance phenotype.[1]

The Role of the mgrB Gene

A crucial element in this regulatory cascade is the mgrB gene, which encodes a small transmembrane protein that acts as a negative feedback regulator of the PhoP/PhoQ system.[2] Inactivation of mgrB through deletion or insertional mutation is a common clinical finding in this compound-resistant K. pneumoniae.[2][11] Loss of MgrB function leads to the constitutive (uncontrolled) activation of PhoP/PhoQ, resulting in the constant high-level expression of the lipid A modification genes and a stable this compound-resistant phenotype.[2]

Lipid_A_Modification_Pathway cluster_stimuli Environmental Stimuli cluster_pho PhoP/PhoQ System cluster_pmr PmrA/PmrB System cluster_genes Modification Genes cluster_output Resistance Mechanism Low Mg2+ Low Mg2+ PhoQ PhoQ Low Mg2+->PhoQ Cationic Peptides Cationic Peptides Cationic Peptides->PhoQ PhoP PhoP PhoQ->PhoP Phosphorylates PmrB PmrB PhoP->PmrB Activates via PmrD mgrB mgrB (Negative Regulator) mgrB->PhoQ Inhibits PmrA PmrA PmrB->PmrA Phosphorylates arnOperon arnBCADTEF operon PmrA->arnOperon Activates Transcription pmrC pmrC (eptA) PmrA->pmrC Activates Transcription LipidA_mod Lipid A Modification (+ L-Ara4N, + pEtN) arnOperon->LipidA_mod pmrC->LipidA_mod Resistance This compound Resistance LipidA_mod->Resistance

Caption: Chromosomally-mediated this compound resistance signaling cascade.

Plasmid-Mediated Resistance: The Advent of MCR

A paradigm shift in understanding this compound resistance occurred with the discovery of the mobilized this compound resistance (mcr) gene, first reported as mcr-1 in 2015.[3] Unlike chromosomally mediated resistance, which arises from mutations and is transferred vertically, mcr genes are located on plasmids, allowing for rapid horizontal transfer between different bacterial species.[3][12][13]

The mcr-1 gene encodes a phosphoethanolamine transferase enzyme that catalyzes the addition of a pEtN moiety to lipid A.[12][13][14][15] This function is analogous to the chromosomally encoded PmrC/EptA enzymes but is acquired via a mobile genetic element.[13] The spread of mcr genes is a major public health concern as it can confer this compound resistance to already multidrug-resistant pathogens.[3] Since the initial discovery, multiple variants of mcr (mcr-1 to mcr-10) have been identified globally.[6][15]

MCR1_Mechanism Plasmid Plasmid mcr-1 gene mcr-1 gene Plasmid->mcr-1 gene Carries MCR-1 Enzyme MCR-1 (pEtN Transferase) mcr-1 gene->MCR-1 Enzyme Encodes Modified Lipid A Modified Lipid A (+ pEtN) (Charge Neutralized) MCR-1 Enzyme->Modified Lipid A Lipid A Lipid A (Negative Charge) Lipid A->MCR-1 Enzyme Substrate Resistance This compound Resistance Modified Lipid A->Resistance This compound This compound This compound->Lipid A Binds This compound->Modified Lipid A Binding Repelled

Caption: Mechanism of plasmid-mediated (mcr-1) this compound resistance.

Data Presentation: Quantitative Effects of Lipid A Modification

The modification of lipid A directly correlates with an increase in the Minimum Inhibitory Concentration (MIC) of this compound. The following table summarizes quantitative data from various studies, demonstrating the impact of specific genetic alterations on this compound susceptibility.

Bacterial SpeciesStrain Type / Genetic AlterationLipid A ModificationThis compound MIC (mg/L) - SusceptibleThis compound MIC (mg/L) - ResistantReference(s)
Acinetobacter baumanniiIsogenic pair (clinical)Addition of pEtN132[16]
A. baumannii ATCC 19606Laboratory-selected mutant with PmrB substitutionAddition of pEtN132[16][17]
Klebsiella pneumoniaeClinical pairs with mgrB inactivation or pmrB mutationsAddition of L-Ara4N≤2>2[2][11]
Escherichia coliIsogenic strain expressing mcr-1Addition of pEtN0.252 - 4[18]
E. coliIsogenic strain expressing mcr-3Addition of pEtN0.252[18]
P. aeruginosaClinical isolates from CF patients with phoQ mutationsAddition of L-Ara4N(not specified)>512[8]

Experimental Protocols

Protocol 1: this compound Susceptibility Testing by Broth Microdilution (BMD)

The broth microdilution method is the gold standard for determining the MIC of this compound, as recommended by both CLSI and EUCAST.[19][20] Agar-based methods like disk diffusion are unreliable due to the poor diffusion of the large, cationic this compound molecule.[19]

Methodology:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound sulfate (B86663) according to the manufacturer's instructions.

  • Prepare Microtiter Plate: Using sterile 96-well microplates, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range (e.g., 0.25 to 128 mg/L).[19][21]

  • Prepare Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35°C for 16-20 hours in ambient air.[22]

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[19]

  • Quality Control: Perform quality control using a this compound-susceptible strain (e.g., E. coli ATCC 25922) and a this compound-resistant strain (e.g., E. coli NCTC 13846, mcr-1 positive).[19]

MIC_Workflow start Start prep_plate Prepare 96-well plate with serial dilutions of this compound in CAMHB start->prep_plate inoculate Inoculate plate wells with bacterial suspension prep_plate->inoculate prep_inoculum Prepare bacterial inoculum (0.5 McFarland standard) prep_inoculum->inoculate controls Include growth and sterility controls inoculate->controls incubate Incubate at 35°C for 16-20 hours controls->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Caption: Experimental workflow for this compound MIC determination by BMD.

Protocol 2: Lipid A Analysis by MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry (MS) is a powerful technique for rapidly analyzing the structure of lipid A and detecting modifications that confer this compound resistance.[7][16][23]

Methodology:

  • Bacterial Culture: Grow bacteria to the mid-logarithmic phase in an appropriate broth medium.

  • Lipid A Extraction (Microextraction Method):

    • Harvest bacterial cells by centrifugation.

    • Wash the cell pellet with phosphate-buffered saline (PBS) and then with pure water.

    • Resuspend the pellet in a hydrolysis buffer (e.g., 200 µL of 2% SDS in 20 mM Tris-HCl buffer, pH 7.8).

    • Heat the suspension at 98°C for 30 minutes to lyse the cells and release LPS.

    • Add an equal volume of 400 mM HCl in 200 mM sodium acetate (B1210297) buffer (pH 1.5) to precipitate the de-O-acylated LPS.

    • Incubate at 100°C for 30 minutes to induce mild acid hydrolysis, which cleaves the Kdo-lipid A bond.

    • Centrifuge to pellet the lipid A. Wash the pellet twice with water and once with 80% ethanol (B145695) to remove contaminants.

    • Dry the final lipid A pellet.

  • Sample Preparation for MALDI-TOF:

    • Resuspend the extracted lipid A in a chloroform-methanol mixture (e.g., 2:1, v/v).

    • Spot a small volume (e.g., 1 µL) of the lipid A suspension onto a MALDI target plate.

    • Overlay the spot with an equal volume of a suitable matrix solution (e.g., norharmane or 2,5-dihydroxybenzoic acid).

    • Allow the spot to air-dry completely.

  • MALDI-TOF MS Analysis:

    • Acquire mass spectra in the negative-ion reflectron mode.

    • Analyze the resulting spectra for mass-to-charge ratio (m/z) peaks corresponding to unmodified and modified lipid A species. For example, in E. coli, the unmodified hexa-acylated lipid A appears at an m/z of ~1796.2.[7][24] The addition of L-Ara4N results in a peak at ~1927.2, and the addition of pEtN results in a peak at ~1919.2.[7][24]

LipidA_Analysis_Workflow start Start: Bacterial Culture harvest Harvest and wash bacterial cells start->harvest lysis Cell Lysis and LPS Release (SDS, Heat) harvest->lysis hydrolysis Mild Acid Hydrolysis to cleave Kdo from Lipid A lysis->hydrolysis pellet Centrifuge and wash Lipid A pellet hydrolysis->pellet resuspend Resuspend dried Lipid A in Chloroform:Methanol pellet->resuspend spotting Spot Lipid A and Matrix onto MALDI target plate resuspend->spotting analysis Acquire Mass Spectra (Negative-ion mode) spotting->analysis interpretation Interpret m/z peaks for Lipid A modifications analysis->interpretation end End interpretation->end

Caption: Experimental workflow for Lipid A analysis by MALDI-TOF MS.

Conclusion and Future Directions

The modification of lipid A is the cornerstone of this compound resistance in Gram-negative bacteria. This process, driven by sophisticated chromosomal regulatory networks and accelerated by the horizontal transfer of plasmid-mediated genes like mcr-1, presents a formidable challenge in clinical settings. A thorough understanding of these mechanisms is critical for the development of effective countermeasures. Future research and drug development efforts should focus on:

  • Inhibitors of Modification Pathways: Developing small molecules that inhibit the function of key enzymes like PmrA/PmrB, PhoP/PhoQ, or the MCR proteins could restore this compound susceptibility.

  • Combination Therapies: Combining this compound with agents that disrupt the bacterial outer membrane or inhibit the modification pathways could create synergistic effects and overcome resistance.

  • Rapid Diagnostics: Improving and implementing rapid diagnostic tools, such as MALDI-TOF MS-based methods, is essential for identifying this compound resistance quickly and guiding appropriate therapeutic choices.

By targeting the very mechanisms that bacteria use to defend themselves, the scientific community can work towards preserving the efficacy of this crucial last-resort antibiotic.

References

An In-depth Technical Guide to the Interaction of Colistin with Lipopolysaccharide (LPS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Colistin (B93849), a polycationic antimicrobial peptide, has re-emerged as a last-resort antibiotic for treating infections caused by multidrug-resistant Gram-negative bacteria.[1][2] Its primary target is the lipopolysaccharide (LPS) component of the bacterial outer membrane. This guide provides a comprehensive technical overview of the molecular interactions between this compound and LPS, detailing the mechanism of action, quantitative binding data, experimental protocols for studying this interaction, and its impact on downstream signaling pathways.

LPS, a major component of the outer membrane of Gram-negative bacteria, is crucial for maintaining the structural integrity of the bacterium and protecting it from chemical attacks.[3] It is composed of three domains: the O-antigen, a core oligosaccharide, and Lipid A, which anchors LPS in the outer membrane and is responsible for the molecule's endotoxic activity.[3] The interaction between the cationic this compound and the anionic LPS is the critical first step in this compound's bactericidal activity.

The Core Interaction: this compound and Lipopolysaccharide

The bactericidal effect of this compound is initiated by its direct interaction with LPS in the outer membrane of Gram-negative bacteria. This interaction is a multi-step process that ultimately leads to the disruption of the cell envelope and bacterial death.

Electrostatic Attraction and Divalent Cation Displacement

This compound is a polycationic peptide, carrying a net positive charge, which facilitates a strong electrostatic interaction with the negatively charged phosphate (B84403) groups of the Lipid A moiety of LPS.[1] The outer membrane of Gram-negative bacteria is stabilized by divalent cations, such as Mg²⁺ and Ca²⁺, which form bridges between adjacent LPS molecules. This compound competitively displaces these cations, leading to a destabilization of the LPS layer.

Membrane Permeabilization and Disruption

Following the initial electrostatic binding and cation displacement, the hydrophobic acyl tail of this compound inserts into the hydrophobic regions of the outer membrane. This insertion further disrupts the packing of the LPS molecules, leading to an increase in the permeability of the outer membrane. This "self-promoted uptake" allows this compound to traverse the outer membrane and access the periplasmic space and the inner cytoplasmic membrane.

Recent studies have shown that this compound also targets LPS molecules present in the cytoplasmic membrane, leading to its permeabilization and ultimately, cell lysis. The disruption of both the outer and inner membranes results in the leakage of intracellular contents and bacterial cell death.

Colistin_LPS_Interaction cluster_membrane Gram-Negative Bacterial Membranes Outer_Membrane Outer Membrane Inner_Membrane Cytoplasmic Membrane Outer_Membrane->Inner_Membrane 4. This compound Translocation Cell_Lysis Cell Lysis & Death Inner_Membrane->Cell_Lysis 6. Leakage of Contents This compound This compound (Polycationic) This compound->Inner_Membrane 5. Inner Membrane Disruption LPS LPS (Anionic Head) This compound->LPS 1. Electrostatic Binding Divalent_Cations Mg²⁺ / Ca²⁺ This compound->Divalent_Cations 2. Displacement LPS->Outer_Membrane 3. Destabilization & Permeabilization Divalent_Cations->LPS Stabilize LPS

Figure 1: Mechanism of this compound-LPS Interaction.

Quantitative Analysis of the this compound-LPS Interaction

The binding affinity of this compound to LPS can be quantified using various biophysical techniques. Isothermal Titration Calorimetry (ITC) is a powerful method for directly measuring the thermodynamic parameters of this interaction, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).

Bacterial SpeciesLPS ChemotypeMethodDissociation Constant (Kd)Enthalpy (ΔH) (kcal/mol)Entropy (TΔS) (kcal/mol)Reference
Klebsiella pneumoniae B5055Wild-typeITC0.45 µM-10.5-1.8
Klebsiella pneumoniae B5055ΔlpxMUnder-acylatedITC0.25 µM-12.5-3.5
Escherichia coli O111:B4SmoothFluorescence Displacement---
Pseudomonas aeruginosa-Fluorescence Displacement---
Salmonella enterica-Fluorescence Displacement---

Note: The table presents a selection of available data. Binding affinities can vary depending on the specific bacterial strain, LPS chemotype, and the experimental conditions.

Key Experimental Protocols

Several experimental techniques are employed to investigate the various stages of the this compound-LPS interaction. Detailed methodologies for some of the key assays are provided below.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of this compound to LPS, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.

Protocol:

  • Sample Preparation:

    • Prepare a solution of purified LPS (e.g., 0.1-0.5 mM) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Prepare a solution of this compound (e.g., 1-5 mM) in the same buffer.

    • Degas both solutions to prevent bubble formation during the experiment.

  • ITC Measurement:

    • Load the LPS solution into the sample cell of the ITC instrument.

    • Load the this compound solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C or 37°C).

    • Perform a series of small injections (e.g., 5-10 µL) of the this compound solution into the LPS solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat peaks for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of this compound to LPS.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).

Fluorescence-Based Assays

Fluorescence spectroscopy offers sensitive methods to study the binding of this compound to LPS and the resulting membrane permeabilization.

4.2.1. BODIPY-TR-Cadaverine (BC) Displacement Assay

This assay measures the displacement of a fluorescent probe (BODIPY-TR-cadaverine) from LPS by a competing ligand, such as this compound, to determine binding affinity.

Protocol:

  • Complex Formation:

    • Prepare a solution of LPS (e.g., 10 µg/mL) in a suitable buffer (e.g., 50 mM Tris buffer, pH 7.4).

    • Add BODIPY-TR-cadaverine (e.g., 2.5 µM) to the LPS solution and incubate in the dark to allow complex formation. The fluorescence of BC is quenched upon binding to LPS.

  • Displacement:

    • Add increasing concentrations of this compound to the LPS-BC complex.

    • Incubate to allow for competitive displacement of BC from LPS by this compound.

  • Fluorescence Measurement:

    • Measure the increase in fluorescence intensity as BC is displaced and its fluorescence is de-quenched. Use appropriate excitation and emission wavelengths for BODIPY-TR (e.g., Ex: 580 nm, Em: 620 nm).

  • Data Analysis:

    • Plot the fluorescence intensity against the this compound concentration to generate a binding curve and determine the EC₅₀ for displacement.

4.2.2. N-Phenyl-1-naphthylamine (NPN) Uptake Assay

This assay assesses the permeabilization of the bacterial outer membrane by measuring the uptake of the hydrophobic fluorescent probe NPN.

Protocol:

  • Cell Preparation:

    • Grow a bacterial culture to mid-log phase and wash the cells with a suitable buffer (e.g., 5 mM HEPES, pH 7.2).

    • Resuspend the cells in the same buffer to a specific optical density (e.g., OD₆₀₀ of 0.5).

  • Assay:

    • Add the bacterial suspension to a cuvette or microplate well.

    • Add NPN to a final concentration of 10 µM.

    • Measure the baseline fluorescence (NPN shows weak fluorescence in aqueous environments).

    • Add this compound at the desired concentration.

    • Immediately monitor the increase in fluorescence over time as this compound disrupts the outer membrane, allowing NPN to partition into the hydrophobic interior of the membrane, resulting in a significant increase in fluorescence.

  • Fluorescence Measurement:

    • Use an excitation wavelength of 350 nm and an emission wavelength of 420 nm.

Experimental_Workflow cluster_binding Binding Affinity cluster_permeabilization Membrane Permeabilization cluster_neutralization Endotoxin Neutralization ITC Isothermal Titration Calorimetry (ITC) Data_Binding Quantitative Binding Data ITC->Data_Binding Thermodynamic Parameters (Kd, ΔH, ΔS) BC_Assay BODIPY-TR-Cadaverine Displacement Assay BC_Assay->Data_Binding Binding Affinity (EC₅₀) NPN_Assay NPN Uptake Assay (Outer Membrane) Data_Permeabilization Membrane Damage Profile NPN_Assay->Data_Permeabilization Outer Membrane Permeability PI_Assay Propidium Iodide Assay (Cytoplasmic Membrane) PI_Assay->Data_Permeabilization Cytoplasmic Membrane Integrity LAL_Assay Limulus Amebocyte Lysate (LAL) Assay Data_Neutralization Functional Activity Data LAL_Assay->Data_Neutralization Endotoxin Neutralizing Activity Start Start: this compound-LPS Interaction Study Start->ITC Start->BC_Assay Start->NPN_Assay Start->PI_Assay Start->LAL_Assay

Figure 2: Experimental Workflow for Studying this compound-LPS Interaction.
4.2.3. Propidium Iodide (PI) Assay

This assay is used to assess the integrity of the cytoplasmic membrane. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells. When the cytoplasmic membrane is compromised, PI enters the cell and binds to DNA, leading to a significant increase in fluorescence.

Protocol:

  • Cell Preparation:

    • Prepare bacterial cells as described for the NPN uptake assay.

  • Assay:

    • Add the bacterial suspension to a cuvette or microplate well.

    • Add PI to a final concentration of 2.5 µM.

    • Measure the baseline fluorescence.

    • Add this compound at the desired concentration.

    • Monitor the increase in fluorescence over time as this compound disrupts the cytoplasmic membrane, allowing PI to enter and bind to intracellular DNA.

  • Fluorescence Measurement:

    • Use an excitation wavelength of 535 nm and an emission wavelength of 617 nm.

Impact on Host Signaling Pathways: Neutralization of Endotoxin Activity

LPS is a potent activator of the innate immune system, primarily through its interaction with the Toll-like receptor 4 (TLR4) signaling complex on the surface of immune cells such as macrophages and monocytes. This interaction can lead to a massive release of pro-inflammatory cytokines, which in severe cases can result in septic shock.

This compound's high affinity for the Lipid A portion of LPS allows it to act as a potent anti-endotoxin agent. By binding to and neutralizing LPS, this compound prevents it from interacting with the TLR4-MD2 receptor complex, thereby inhibiting the downstream inflammatory cascade.

The TLR4 signaling pathway proceeds through two major branches: the MyD88-dependent pathway and the TRIF-dependent pathway.

  • MyD88-dependent pathway: This pathway leads to the early activation of NF-κB and the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

  • TRIF-dependent pathway: This pathway is responsible for the late activation of NF-κB and the production of type I interferons.

By sequestering LPS, this compound effectively blocks the initial trigger for both of these pathways, thus mitigating the inflammatory response.

TLR4_Signaling_Pathway LPS LPS LBP LBP LPS->LBP Binds This compound This compound This compound->LPS Neutralization CD14 CD14 LBP->CD14 Transfers to TLR4_MD2 TLR4/MD2 Complex CD14->TLR4_MD2 Presents to MyD88 MyD88 TLR4_MD2->MyD88 MyD88-dependent pathway TRIF TRIF TLR4_MD2->TRIF TRIF-dependent pathway NFkB_early Early NF-κB Activation MyD88->NFkB_early NFkB_late Late NF-κB Activation TRIF->NFkB_late IRF3 IRF3 Activation TRIF->IRF3 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_early->Cytokines NFkB_late->Cytokines Interferons Type I Interferons IRF3->Interferons

Figure 3: this compound's Neutralization of the LPS-Induced TLR4 Signaling Pathway.

Conclusion

The interaction between this compound and lipopolysaccharide is a complex and multifaceted process that is fundamental to the antibiotic's mechanism of action against Gram-negative bacteria. A thorough understanding of this interaction, from the initial electrostatic binding to the subsequent membrane disruption and neutralization of endotoxic activity, is crucial for the rational development of new polymyxin-class antibiotics with improved efficacy and reduced toxicity. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate this critical molecular interaction.

References

The Evolution of Colistin Resistance in Clinical Isolates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colistin (B93849), a polymyxin (B74138) antibiotic, has re-emerged as a last-resort treatment for infections caused by multidrug-resistant (MDR) Gram-negative bacteria. However, the increasing use of this compound has inevitably led to the emergence and spread of resistance, posing a significant threat to global health. This technical guide provides an in-depth overview of the molecular mechanisms underpinning this compound resistance in clinical isolates, detailed experimental protocols for its detection and characterization, and a summary of quantitative data to inform research and drug development efforts.

The primary mechanism of action of this compound involves its electrostatic interaction with the negatively charged lipid A component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. This interaction displaces divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS, leading to membrane destabilization, increased permeability, and eventual cell death. Resistance to this compound predominantly arises from modifications of the bacterial outer membrane that reduce this electrostatic interaction.

Molecular Mechanisms of this compound Resistance

This compound resistance in clinical isolates evolves through two primary avenues: chromosomal mutations and the acquisition of plasmid-mediated resistance genes.

Chromosomal Mutations Leading to Lipid A Modification

The most common form of chromosomally mediated this compound resistance involves the modification of the lipid A moiety of LPS. This is primarily achieved through the addition of positively charged molecules, namely phosphoethanolamine (PEtN) and 4-amino-4-deoxy-L-arabinose (L-Ara4N), to the phosphate (B84403) groups of lipid A. This modification reduces the net negative charge of the outer membrane, thereby decreasing its affinity for the cationic this compound. This process is tightly regulated by several two-component systems (TCS).

a) The PmrA/PmrB and PhoP/PhoQ Two-Component Systems:

The PmrA/PmrB and PhoP/PhoQ TCS are central to regulating the expression of genes involved in lipid A modification.

  • PmrA/PmrB System: In many Gram-negative bacteria, including Acinetobacter baumannii and Pseudomonas aeruginosa, mutations in the pmrA and pmrB genes are a major cause of this compound resistance. PmrB is a sensor kinase that, upon sensing environmental signals such as low pH or high iron concentrations, autophosphorylates and subsequently transfers the phosphate group to the response regulator PmrA. Phosphorylated PmrA then upregulates the expression of the pmrCAB operon (in some species, the eptA gene) and the arnBCADTEF (or pmrHFIJKLM) operon. The pmrC (or eptA) gene encodes a phosphoethanolamine transferase that adds PEtN to lipid A, while the arn operon is responsible for the synthesis and transfer of L-Ara4N to lipid A. Mutations in pmrA or pmrB can lead to constitutive activation of this pathway, resulting in permanent modification of lipid A and a this compound-resistant phenotype.

  • PhoP/PhoQ System: This system is particularly important in Enterobacteriaceae like Klebsiella pneumoniae and Escherichia coli. The sensor kinase PhoQ responds to low magnesium concentrations and antimicrobial peptides. Upon activation, PhoQ phosphorylates the response regulator PhoP, which in turn can activate the pmrD gene. PmrD then post-translationally activates the PmrA/PmrB system. PhoP can also directly activate the arn operon.

  • MgrB, a Negative Regulator of PhoP/PhoQ: In K. pneumoniae, the small transmembrane protein MgrB acts as a negative regulator of the PhoP/PhoQ system. Inactivation of the mgrB gene through mutations, insertions, or deletions leads to the constitutive activation of PhoP/PhoQ, resulting in the upregulation of lipid A modification genes and subsequent this compound resistance.

b) Mutations in Lipid A Biosynthesis Genes:

A less common but significant mechanism of this compound resistance is the complete loss of LPS from the outer membrane. This can occur due to mutations in the genes essential for lipid A biosynthesis, such as lpxA, lpxC, and lpxD. While this confers high-level this compound resistance, it often comes at a significant fitness cost to the bacterium.

Plasmid-Mediated this compound Resistance: The mcr Genes

The discovery of the first plasmid-mediated this compound resistance gene, mcr-1, in 2015 marked a turning point in the evolution of this compound resistance, as it allowed for the horizontal transfer of resistance between different bacterial species and strains. Since then, several variants of mcr genes (from mcr-1 to mcr-10) have been identified worldwide.

These mcr genes encode phosphoethanolamine transferases that, similar to their chromosomally encoded counterparts, catalyze the addition of PEtN to lipid A, reducing the binding of this compound. The mcr genes are often located on mobile genetic elements such as plasmids, facilitating their rapid dissemination.

Quantitative Data on this compound Resistance

The following tables summarize key quantitative data related to the prevalence of different resistance mechanisms and the associated Minimum Inhibitory Concentrations (MICs) of this compound.

Table 1: this compound MIC Values Associated with Specific Resistance Mechanisms

Bacterial SpeciesResistance MechanismGene(s) InvolvedMutation/VariantThis compound MIC (µg/mL)Reference(s)
Klebsiella pneumoniaeChromosomal MutationmgrBGene inactivation (insertion/deletion)32
Klebsiella pneumoniaeChromosomal MutationpmrBAmino acid substitutions>64
Acinetobacter baumanniiChromosomal MutationpmrAI13M, P102R16-32
Acinetobacter baumanniiChromosomal MutationpmrCN300D, A370S, V486I≥128
Escherichia coliPlasmid-Mediatedmcr-1-2-16
Escherichia coliPlasmid-Mediatedmcr-1-4-8
Salmonella entericaPlasmid-Mediatedmcr-5-4-8

Table 2: Global Prevalence of mcr Genes in E. coli from Clinical and Non-Clinical Isolates

RegionPrevalence in Clinical IsolatesPrevalence in Non-Clinical Isolates (Healthy Humans, Livestock)mcr Variants ReportedReference(s)
Global (Overall) 1.76%8.71%mcr-1 to mcr-9
Africa Not specified separately10.1%mcr-1, mcr-5, mcr-8
Asia Not specified separately9.24%mcr-1 to mcr-9
Americas Not specified separately7.65%mcr-1, mcr-3
Europe Not specified separately3.03%mcr-1 to mcr-5

Signaling Pathways and Resistance Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in this compound resistance and the overarching workflow for investigating resistance in a clinical setting.

Signaling Pathways

PmrA_PmrB_PhoP_PhoQ_Signaling cluster_membrane Bacterial Membranes cluster_outer_membrane Outer Membrane cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm LPS Lipopolysaccharide (LPS) (Lipid A) MgrB MgrB PhoQ PhoQ (Sensor Kinase) MgrB->PhoQ Inhibition PmrB PmrB (Sensor Kinase) PhoP PhoP (Response Regulator) PhoQ->PhoP Phosphorylation PmrA PmrA (Response Regulator) PmrB->PmrA Phosphorylation PmrD PmrD PhoP->PmrD Activates arn_operon arnBCADTEF operon PhoP->arn_operon Activates PmrA->arn_operon Activates pmrC_gene pmrC (eptA) gene PmrA->pmrC_gene Activates PmrD->PmrA Activates ArnT ArnT (L-Ara4N Transferase) arn_operon->ArnT Expresses PmrC PmrC/EptA (PEtN Transferase) pmrC_gene->PmrC Expresses ArnT->LPS Adds L-Ara4N PmrC->LPS Adds PEtN Colistin_Resistance_Workflow start Clinical Isolate Suspected of this compound Resistance mic_testing This compound MIC Determination (Broth Microdilution) start->mic_testing phenotype Phenotypic Resistance (MIC > 2 µg/mL) mic_testing->phenotype mcr_pcr Screen for mcr Genes (mcr-1 to mcr-10 PCR) phenotype->mcr_pcr If Resistant mcr_positive mcr Gene Detected mcr_pcr->mcr_positive plasmid_analysis Plasmid Analysis (Conjugation, Sequencing) mcr_positive->plasmid_analysis If Positive wgs Whole Genome Sequencing (WGS) mcr_positive->wgs If Negative report Report Resistance Mechanism and MIC plasmid_analysis->report chromosomal_analysis Analysis of Chromosomal Genes (pmrA/B, phoP/Q, mgrB, lpxA/C/D) wgs->chromosomal_analysis gene_expression Gene Expression Analysis (qRT-PCR for pmrA/B, phoP/Q) chromosomal_analysis->gene_expression lipid_a_analysis Lipid A Analysis (MALDI-TOF MS) gene_expression->lipid_a_analysis lipid_a_analysis->report

Colistin's In Vivo Journey: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Colistin (B93849), a polymyxin (B74138) antibiotic, has re-emerged as a last-resort treatment against multidrug-resistant Gram-negative bacteria. However, its complex in vivo behavior, characterized by a narrow therapeutic window and significant toxicity, necessitates a thorough understanding of its pharmacokinetics (PK) and pharmacodynamics (PD). This technical guide provides an in-depth analysis of this compound's in vivo disposition and its antimicrobial activity, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Pharmacokinetics: The Body's Handling of this compound

This compound is typically administered intravenously as its inactive prodrug, this compound methanesulfonate (B1217627) (CMS).[1][2][3] In vivo, CMS is hydrolyzed to the active form, this compound.[2][3] This conversion process is a critical determinant of the resulting plasma concentrations of the active drug.

Absorption and Distribution

Following intravenous administration, this compound is poorly absorbed from the gastrointestinal tract. The volume of distribution of this compound is relatively low, suggesting its distribution is primarily confined to the extracellular fluid. However, in critically ill patients, the volume of distribution can be highly variable.

Metabolism and Excretion

CMS is predominantly cleared by the kidneys through renal excretion. In contrast, the active this compound is mainly cleared through non-renal pathways, with very low renal clearance, suggesting extensive tubular reabsorption. The half-life of this compound is significantly longer than that of CMS, indicating that the disposition of the formed this compound is rate-limited by its own elimination.

The following tables summarize key pharmacokinetic parameters of this compound observed in various in vivo studies.

Table 1: Pharmacokinetic Parameters of this compound in Animal Models

Animal ModelDosingT1/2 (h)CL (L/h/kg)Vd (L/kg)Reference
Rat15 mg/kg CMS IV0.930.7020.299
Mouse1.5 mg/kg this compound SC---
Mouse (biofilm)16-256 mg/kg this compound IP0.52-0.90--

Table 2: Pharmacokinetic Parameters of this compound in Human Subjects

Patient PopulationDosingT1/2 (h)CL (L/h)Vd (L)Reference
Healthy Volunteers80 mg CMS IV3-12.4
Critically Ill225 mg CMS q8h or q12h7.413.6139.9
Critically IllVariable2.3 - 14.41.50-
Septic Patients225 mg CMS q8h or q12h7.413.6139.9
Multi-drug Resistant Infections2 MU q8h4.51 - 7.09--

Pharmacodynamics: this compound's Action Against Bacteria

The antimicrobial efficacy of this compound is best predicted by the ratio of the free drug area under the concentration-time curve to the minimum inhibitory concentration (fAUC/MIC). Achieving an adequate fAUC/MIC target is crucial for bacterial killing and preventing the emergence of resistance.

Table 3: In Vivo Pharmacodynamic Targets (fAUC/MIC) for this compound

PathogenInfection ModelEfficacy EndpointfAUC/MIC TargetReference
P. aeruginosaMurine Thigh1-log kill15.6 - 22.8
P. aeruginosaMurine Thigh2-log kill27.6 - 36.1
P. aeruginosaMurine Lung1-log kill12.2 - 16.7
P. aeruginosaMurine Lung2-log kill36.9 - 45.9
A. baumanniiMurine ThighStasis1.89 - 7.41
A. baumanniiMurine Thigh1-log kill6.98 - 13.6
A. baumanniiMurine LungStasis1.57 - 6.52
A. baumanniiMurine Lung1-log kill8.18 - 42.1

Key Experimental Protocols

Murine Thigh and Lung Infection Models

The murine thigh and lung infection models are standard preclinical models to evaluate the in vivo efficacy of antimicrobial agents.

Experimental_Workflow_Murine_Infection_Model cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Analysis Neutropenia Induce Neutropenia (cyclophosphamide) Inoculation Bacterial Inoculation (Intramuscular or Intranasal) Neutropenia->Inoculation 4 days prior & 1 day prior Dosing Administer this compound (Dose fractionation) Inoculation->Dosing 2 hours post-inoculation Euthanasia Euthanize Mice Dosing->Euthanasia 24 hours post-treatment initiation Tissue_Harvest Harvest Thighs/Lungs Euthanasia->Tissue_Harvest Homogenization Homogenize Tissues Tissue_Harvest->Homogenization CFU_Enumeration Enumerate Bacterial Burden (CFU) Homogenization->CFU_Enumeration

Murine Infection Model Workflow

Protocol Steps:

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.

  • Bacterial Inoculation: A bacterial suspension is injected either intramuscularly into the thigh or intranasally for lung infections.

  • Treatment: this compound treatment is initiated at a specified time post-infection, often with varying dose regimens (dose fractionation) to determine the most predictive PK/PD index.

  • Outcome Measurement: At the end of the treatment period, mice are euthanized, and the target tissues (thighs or lungs) are harvested, homogenized, and plated for bacterial colony-forming unit (CFU) enumeration.

Quantification of this compound in Plasma by LC-MS/MS

Accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard method.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Plasma_Sample Plasma Sample SPE Solid Phase Extraction (SPE) Plasma_Sample->SPE Extraction of this compound Chromatography Liquid Chromatography (LC) Separation SPE->Chromatography Injection of Extract Mass_Spec Tandem Mass Spectrometry (MS/MS) Detection Chromatography->Mass_Spec Ionization and Fragmentation Data_Analysis Data Analysis and Quantification Mass_Spec->Data_Analysis

LC-MS/MS Quantification Workflow

Protocol Steps:

  • Sample Preparation: this compound is extracted from plasma using solid-phase extraction (SPE) to remove interfering substances.

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatograph, where this compound is separated from other components on a C18 column.

  • Mass Spectrometric Detection: The separated this compound is then introduced into a tandem mass spectrometer. It is ionized (typically by electrospray ionization) and fragmented, and specific fragments are detected to quantify the drug.

Signaling Pathways in this compound's Effects

This compound-Induced Nephrotoxicity

The primary dose-limiting toxicity of this compound is nephrotoxicity. The proposed mechanism involves multiple pathways leading to apoptosis of renal tubular cells.

Nephrotoxicity_Pathway This compound This compound Accumulation in Renal Tubular Cells ROS Increased Reactive Oxygen Species (ROS) This compound->ROS ER_Stress Endoplasmic Reticulum (ER) Stress This compound->ER_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction This compound->Mitochondrial_Dysfunction Apoptosis Apoptosis ROS->Apoptosis ER_Stress->Apoptosis Mitochondrial_Dysfunction->Apoptosis Cell_Death Renal Tubular Cell Death Apoptosis->Cell_Death

This compound-Induced Nephrotoxicity Pathway

This compound accumulates in renal proximal tubular cells, leading to increased production of reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and mitochondrial dysfunction. These cellular stresses converge on apoptotic pathways, ultimately causing renal tubular cell death and nephrotoxicity.

Bacterial Resistance to this compound

Resistance to this compound primarily arises from modifications of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. This modification is often regulated by two-component systems, such as PmrA/PmrB and PhoP/PhoQ.

Resistance_Pathway cluster_pho PhoP/PhoQ System cluster_pmr PmrA/PmrB System cluster_lps LPS Modification PhoQ PhoQ (Sensor Kinase) PhoP PhoP (Response Regulator) PhoQ->PhoP Phosphorylation Arn_operon arnBCADTEF operon PhoP->Arn_operon Activation PmrB PmrB (Sensor Kinase) PmrA PmrA (Response Regulator) PmrB->PmrA Phosphorylation PmrA->Arn_operon Activation L_Ara4N Addition of L-Ara4N to Lipid A Arn_operon->L_Ara4N Reduced_Affinity Reduced this compound Binding L_Ara4N->Reduced_Affinity Environmental_Signal Environmental Signal (e.g., low Mg2+, antimicrobial peptides) Environmental_Signal->PhoQ Environmental_Signal->PmrB

This compound Resistance Signaling Pathway

Environmental signals, such as low magnesium concentrations or the presence of antimicrobial peptides, activate the sensor kinases PhoQ and PmrB. This leads to the phosphorylation and activation of their cognate response regulators, PhoP and PmrA. Activated PhoP and PmrA, in turn, upregulate the expression of the arnBCADTEF operon, which is responsible for the modification of lipid A with L-ara4N (4-amino-4-deoxy-L-arabinose). This modification reduces the net negative charge of the LPS, thereby decreasing its affinity for the positively charged this compound molecule and resulting in resistance. Mutations in the pmrA, pmrB, phoP, or phoQ genes can lead to constitutive activation of these systems and high-level this compound resistance.

References

Methodological & Application

Application Note & Protocol: Colistin Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution (BMD)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The re-emergence of colistin (B93849) as a last-resort antibiotic for treating severe infections caused by multidrug-resistant (MDR) Gram-negative bacteria necessitates accurate and reliable susceptibility testing methods. Due to the cationic nature and large molecular size of this compound, common methods like disk diffusion and gradient diffusion are unreliable[1][2]. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) jointly recommend the broth microdilution (BMD) method as the gold standard for determining this compound MICs[3][4][5]. This document provides a detailed protocol for performing the this compound BMD assay, along with critical data and quality control parameters.

Principle of the Method

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro. The test is performed in a 96-well microtiter plate where a standardized bacterial inoculum is added to wells containing serial twofold dilutions of this compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Following incubation, the plates are visually inspected for growth, and the MIC is recorded as the lowest this compound concentration in a well with no visible turbidity.

Experimental Protocol

This protocol is harmonized with ISO standard 20776-1 and the recommendations of the CLSI-EUCAST Polymyxin Breakpoints Working Group.

1. Materials and Reagents

  • This compound sulfate (B86663) powder (analytical grade)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile deionized water

  • Sterile 0.9% saline

  • Sterile 96-well polystyrene microtiter plates (plain, untreated)

  • Bacterial isolates for testing

  • Quality Control (QC) strains (e.g., E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™, E. coli NCTC 13846)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidimeter

  • Sterile tubes, pipettes, and pipette tips

  • Incubator (35°C ± 2°C)

2. Preparation of this compound Stock Solution

  • Use this compound sulfate salt. Do not use this compound methanesulfonate (B1217627) (CMS), as it is an inactive prodrug.

  • Prepare a stock solution of 1,024 µg/mL in sterile deionized water. For example, weigh 10 mg of this compound sulfate powder and dissolve it in the appropriate volume of sterile water based on the potency specified by the manufacturer.

  • Store the stock solution in small aliquots at -80°C until use.

3. Preparation of Bacterial Inoculum

  • From an 18-24 hour culture on a non-selective agar (B569324) plate (e.g., blood agar), select 3-5 well-isolated colonies.

  • Transfer the colonies to a tube containing sterile saline or broth.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute this suspension to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A common method is to make a 1:100 dilution of the 0.5 McFarland suspension into CAMHB, from which 50 µL will be used to inoculate the wells.

4. Broth Microdilution Procedure

  • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

  • Add 50 µL of the this compound working solution (prepared from the stock) to the first well of a row, resulting in the highest desired concentration.

  • Perform serial twofold dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the row to achieve the desired concentration range (e.g., 0.12 to 8 µg/mL). Discard 50 µL from the last well containing this compound.

  • The final well in the row should contain only CAMHB and will serve as the growth control (no antibiotic).

  • Within 15 minutes of preparing the final inoculum dilution, add 50 µL of the standardized bacterial suspension (from step 3.4) to each well. The final volume in each well will be 100 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

  • Include QC strains on each day of testing.

5. Incubation

  • Seal the microtiter plates or place them in a container to prevent evaporation.

  • Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours. EUCAST recommends 18 ± 2 hours.

6. Reading and Interpreting the MIC

  • Examine the growth control well first. It must show distinct turbidity for the test to be valid.

  • Visually inspect the wells from lowest to highest this compound concentration.

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (the first clear well).

  • Compare the obtained MIC value to the established clinical breakpoints to categorize the isolate as Susceptible (S), Intermediate (I), or Resistant (R).

7. Critical Considerations

  • Adsorption: this compound is a cationic peptide and can adsorb to the polystyrene surface of microtiter plates, which can lead to falsely elevated MICs. However, CLSI and EUCAST guidelines do not recommend the use of surfactants like Polysorbate-80 (Tween-80) to mitigate this, as it may have its own antibacterial effect or interact with the this compound. Use of plain, untreated polystyrene trays is mandatory.

  • Unreliable Methods: Disk diffusion and gradient tests (E-test) are not reliable for this compound susceptibility testing and should not be used, as they can produce falsely susceptible results.

Data Presentation

Table 1: CLSI and EUCAST Clinical Breakpoints for this compound

This table summarizes the MIC breakpoints for classifying bacterial isolates.

Organism GroupCLSI Breakpoint (µg/mL)EUCAST Breakpoint (mg/L)
S ≤ R >
Enterobacterales22
Pseudomonas aeruginosa22
Acinetobacter spp.22

Note: µg/mL is equivalent to mg/L. Breakpoints are subject to change; always refer to the latest CLSI M100 or EUCAST documents.

Table 2: Quality Control (QC) Ranges for this compound Broth Microdilution

QC testing must be performed with each test run to ensure the accuracy of the results.

QC StrainRecommended byThis compound MIC Range (µg/mL)
Escherichia coli ATCC® 25922CLSI/EUCAST0.25 - 2
Pseudomonas aeruginosa ATCC® 27853CLSI0.5 - 4
Escherichia coli NCTC 13846 (mcr-1 positive)EUCAST4 - 8 (Target 4)

Visual Workflow

Broth_Microdilution_Workflow Workflow for this compound Broth Microdilution MIC Testing cluster_prep Preparation Steps cluster_plate Microplate Assay cluster_analysis Incubation & Analysis stock 1. Prepare this compound Sulfate Stock Solution (1024 µg/mL) inoculum 2. Prepare Bacterial Inoculum (0.5 McFarland Standard) qc Quality Control (Run QC Strains in Parallel) stock->qc dilute_inoculum 3. Dilute Inoculum for Final Concentration plate_setup 4. Perform Serial Dilutions of this compound in 96-Well Plate dilute_inoculum->plate_setup inoculate 5. Inoculate Plate with Bacterial Suspension plate_setup->inoculate incubate 6. Incubate at 35°C for 16-20 hours inoculate->incubate read_mic 7. Read MIC Visually (Lowest concentration with no growth) incubate->read_mic interpret 8. Interpret Results using CLSI/EUCAST Breakpoints read_mic->interpret qc->inoculate

Caption: Experimental workflow for this compound MIC determination using the broth microdilution method.

References

Application Notes: In Vitro Models for Colistin Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria poses a significant threat to global health. Colistin (B93849), a polymyxin (B74138) antibiotic, has re-emerged as a last-resort treatment option for infections caused by these challenging pathogens. However, the increasing reports of this compound resistance and concerns about its toxicity have necessitated the exploration of combination therapies to enhance its efficacy, reduce the required dosage, and minimize the development of resistance. In vitro models are indispensable tools for the preclinical evaluation of this compound combination therapies, providing crucial data on synergistic, additive, indifferent, or antagonistic interactions between this compound and other antimicrobial agents.

Key Concepts in this compound Combination Therapy

The primary rationale for using this compound in combination is to leverage synergistic interactions with other antibiotics. This compound's mechanism of action involves disrupting the bacterial outer membrane, which can facilitate the entry of other antibiotics that would otherwise be ineffective against Gram-negative bacteria. This can lead to enhanced bactericidal activity and can even restore the susceptibility of resistant strains.

Commonly investigated combinations include this compound with carbapenems (e.g., meropenem (B701), imipenem), rifampicin, glycopeptides (e.g., vancomycin, which is typically not active against Gram-negative bacteria), and other agents like tigecycline, fosfomycin, and even non-antibiotic compounds.

Overview of In Vitro Models

Several in vitro models are routinely employed to assess the efficacy of this compound combinations:

  • Checkerboard Assay: This method is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of a drug combination.

  • Time-Kill Assay: This dynamic method evaluates the rate and extent of bacterial killing over time when exposed to single agents and their combinations. It provides valuable information on the bactericidal or bacteriostatic nature of the interaction.

  • Biofilm Models: Given that many infections involve bacterial biofilms, which are inherently more resistant to antibiotics, specific in vitro models are used to assess the efficacy of this compound combinations against these structured communities of bacteria. These can range from static microtiter plate-based assays to more complex dynamic models like the CDC biofilm reactor.

Data Presentation: Summary of In Vitro Synergy Data for this compound Combinations

The following tables summarize quantitative data from various studies on the in vitro synergistic activity of this compound combinations against key Gram-negative pathogens.

Table 1: Synergy of this compound Combinations against Acinetobacter baumannii

CombinationIn Vitro ModelSynergy Rate (%)Reference
This compound + MeropenemCheckerboard98.99[1]
This compound + MeropenemCheckerboard36[2]
This compound + RifampicinCheckerboard91.52[1]
This compound + RifampicinMIC Test Strip93.75[3]
This compound + DaptomycinCheckerboard100[1]
This compound + VancomycinTime-Kill AssaySynergy observed[4]
This compound + TrimethoprimTime-Kill AssaySynergy observed[4]
This compound + TigecyclineFIC Index0 (80% antagonism)[5]
This compound + N-acetylcysteineTime-Kill & BiofilmSynergy observed[6][7]

Table 2: Synergy of this compound Combinations against Pseudomonas aeruginosa

CombinationIn Vitro ModelSynergy Rate (%)Reference
This compound + MeropenemTime-Kill Assay80[8]
This compound + StreptomycinCheckerboard55.1[9]
This compound + Doripenem (B194130)Dynamic Biofilm ModelSynergy observed[10]
This compound + AztreonamCheckerboardSynergy observed[11]
This compound + MefloquineCheckerboardSynergy observed[12]

Table 3: Synergy of this compound Combinations against Klebsiella pneumoniae

CombinationIn Vitro ModelSynergy Rate (%)Reference
This compound + MeropenemCheckerboard73.56[1]
This compound + RifampinTime-Kill AssaySynergy observed[13]
This compound + FosfomycinCheckerboardSynergy observed[14]
This compound + Azithromycin3D in vitro wound modelSynergy observed[15]
This compound + Meropenem + Tigecycline3D CheckerboardSynergy observed[16]

Experimental Protocols

Protocol 1: Checkerboard Assay for Synergy Testing

This protocol outlines the broth microdilution checkerboard method to determine the Fractional Inhibitory Concentration (FIC) index.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Stock solutions of this compound and the second antimicrobial agent

  • Incubator (35°C)

  • Microplate reader (optional)

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare serial twofold dilutions of this compound (Drug A) along the rows of the microtiter plate in CAMHB.

    • Prepare serial twofold dilutions of the second antimicrobial (Drug B) along the columns of the microtiter plate in CAMHB.

    • The final volume in each well containing the drug dilutions should be 50 µL.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate.

    • Include a growth control well (no antibiotics) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the plates at 35°C for 18-24 hours.

  • Reading the Results:

    • Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

  • Calculation of the FIC Index:

    • The FIC for each drug is calculated as follows:

      • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

      • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

    • The FIC Index (FICI) is the sum of the individual FICs:

      • FICI = FIC of Drug A + FIC of Drug B

    • Interpretation of the FICI:

      • Synergy: FICI ≤ 0.5

      • Additivity: 0.5 < FICI ≤ 1

      • Indifference: 1 < FICI ≤ 4

      • Antagonism: FICI > 4

Protocol 2: Time-Kill Assay

This protocol describes the procedure for performing a time-kill assay to evaluate the bactericidal activity of this compound combinations over time.

Materials:

  • Culture tubes or flasks

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Stock solutions of this compound and the second antimicrobial agent

  • Incubator with shaking capabilities (35°C)

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar (B569324) plates for colony counting

Procedure:

  • Inoculum Preparation:

    • Prepare a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in CAMHB.

  • Experimental Setup:

    • Prepare tubes or flasks for each condition to be tested:

      • Growth control (no antibiotic)

      • This compound alone (at a clinically relevant concentration, e.g., 0.25x or 0.5x MIC)[4]

      • Second antimicrobial alone (at a clinically relevant concentration)

      • This compound in combination with the second antimicrobial

  • Incubation and Sampling:

    • Incubate the cultures at 35°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each culture.[4]

  • Viable Cell Counting:

    • Perform serial tenfold dilutions of each aliquot in sterile saline or PBS.

    • Plate a known volume of each dilution onto agar plates.

    • Incubate the plates at 35°C for 18-24 hours.

    • Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥2 log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

    • Bactericidal activity is defined as a ≥3 log10 decrease in CFU/mL from the initial inoculum.[4]

Protocol 3: In Vitro Biofilm Model Assay

This protocol provides a method for assessing the activity of this compound combinations against pre-formed biofilms in a 96-well plate format.

Materials:

  • 96-well flat-bottom microtiter plates

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • Bacterial inoculum

  • Stock solutions of this compound and the second antimicrobial agent

  • Crystal violet solution (0.1%)

  • Ethanol (B145695) (95%) or another suitable solvent

  • Microplate reader

Procedure:

  • Biofilm Formation:

    • Add 200 µL of a standardized bacterial suspension (e.g., 10^7 CFU/mL in TSB) to the wells of a microtiter plate.

    • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Removal of Planktonic Cells:

    • Carefully aspirate the medium from each well to remove non-adherent, planktonic bacteria.

    • Gently wash the wells with sterile PBS to remove any remaining planktonic cells.

  • Antibiotic Treatment:

    • Add fresh medium containing the desired concentrations of this compound, the second antimicrobial, or their combination to the wells with the pre-formed biofilms.

    • Include a control well with no antibiotics.

    • Incubate the plate for a further 24 hours at 37°C.

  • Quantification of Biofilm Biomass (Crystal Violet Staining):

    • Aspirate the medium and wash the wells with PBS.

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet and wash the wells with water.

    • Add 200 µL of 95% ethanol to each well to solubilize the bound crystal violet.

    • Measure the absorbance at a wavelength of 570-595 nm using a microplate reader. A reduction in absorbance indicates a reduction in biofilm biomass.

Mandatory Visualizations

Experimental_Workflow_Checkerboard_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Serial Dilutions of this compound (Rows) D Inoculate 96-well Plate A->D B Prepare Serial Dilutions of Drug B (Columns) B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate at 35°C for 18-24h D->E F Determine MICs E->F G Calculate FIC Index F->G H Interpret Results (Synergy, Additivity, etc.) G->H

Caption: Workflow for the checkerboard assay.

Experimental_Workflow_Time_Kill_Assay cluster_setup Setup cluster_incubation Incubation & Sampling cluster_quantification Quantification & Analysis A Prepare Bacterial Inoculum (5x10^5 - 1x10^6 CFU/mL) B Set up Test Conditions: - Growth Control - this compound Alone - Drug B Alone - Combination A->B C Incubate at 35°C with Shaking B->C D Collect Aliquots at 0, 2, 4, 8, 24h C->D E Perform Serial Dilutions and Plate for CFU Count D->E F Incubate Plates and Count Colonies E->F G Plot log10 CFU/mL vs. Time F->G H Determine Synergy and Bactericidal Activity G->H

Caption: Workflow for the time-kill assay.

Signaling_Pathway_Colistin_Synergy cluster_bacteria Gram-Negative Bacterium OM Outer Membrane P Periplasmic Space OM->P Increased Permeability IM Inner Membrane C Cytoplasm P->C Target Intracellular Target (e.g., Ribosome, DNA) C->Target Col This compound Col->OM Disrupts Outer Membrane Integrity DrugB Partner Drug DrugB->P Enhanced Entry Death Bacterial Cell Death Target->Death

Caption: Mechanism of this compound combination synergy.

References

Application Notes and Protocols for Colistin Nebulization in Respiratory Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocols and experimental methodologies for the use of nebulized colistin (B93849) in treating respiratory infections, particularly those caused by multidrug-resistant Gram-negative bacteria.

Clinical Application and Dosing Protocols

Nebulized this compound is a critical therapeutic option for respiratory infections, including ventilator-associated pneumonia (VAP) and chronic infections in cystic fibrosis patients. Administration protocols vary based on the patient population and the specific pathogen being targeted.

Dosing Regimens

Dosing of this compound is often expressed in International Units (IU) or as this compound base activity (CBA). It is crucial to be aware of the conversion: 1 million IU is approximately equal to 33.3 mg of CBA.[1]

Patient PopulationIndicationRecommended DoseFrequencyReference
Adults Ventilator-Associated Pneumonia (VAP)2 million IUEvery 8-12 hours[2]
Non-resolving VAPUp to 5 million IUEvery 8 hours[2]
Cystic Fibrosis1-2 million IUTwice daily[3][4]
Children (<13 years) Cystic Fibrosis30 mg or 75 mg CBATwice daily
Neonates (Mechanically Ventilated) Ventilator-Associated Pneumonia120,000 IU/kgTwice daily (proposed)

Note: For severe infections like pneumonia, nebulized this compound should be used as an adjunct to intravenous antimicrobial therapy and not as a monotherapy.

Preparation of this compound for Nebulization

Colistimethate sodium (CMS), the inactive prodrug of this compound, is supplied as a lyophilized powder that requires reconstitution before administration.

Protocol for Reconstitution:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Preparation of Vial: Remove the plastic cap and aluminum seal from the this compound vial.

  • Reconstitution: Using a sterile syringe, draw up 2-4 mL of 0.9% sodium chloride (normal saline). Inject the saline into the this compound vial.

  • Dissolution: Gently roll the vial between the palms to dissolve the powder completely. Do not shake , as this can cause foaming.

  • Transfer to Nebulizer: Once fully dissolved, draw the solution into the syringe and transfer it to the nebulizer cup.

  • Administration: The nebulized solution should be administered immediately after preparation.

Stability of Reconstituted Solution:

Reconstituted colistimethate sodium is stable for up to 24 hours when stored at 21, 0, -20, and -70°C, with minimal formation of active this compound A and B. However, to minimize the risk of administering hydrolyzed, potentially more toxic forms of this compound, it is recommended to use the solution immediately after preparation.

Nebulizer Technology and Aerosol Delivery

The choice of nebulizer significantly impacts the efficiency of this compound delivery to the lungs. Vibrating mesh nebulizers (VMNs) are generally considered more efficient than jet nebulizers (JNs).

Nebulizer TypeAdvantagesDisadvantagesKey Findings
Vibrating Mesh Nebulizers (VMNs) Higher drug delivery efficiency, quieter operation.Higher cost.In vitro studies show VMNs deliver a significantly higher dose of this compound compared to JNs.
Jet Nebulizers (JNs) Lower cost, widely available.Less efficient drug delivery, longer nebulization times.Despite lower in vitro delivery, clinical outcomes between VMNs and JNs have been found to be comparable in some studies.
Ultrasonic Nebulizers Can produce very small particle sizes.Potential for heat generation which could degrade the drug.Recommended for optimal drug delivery.

Logical Flow of Nebulized this compound Administration

G cluster_prep Preparation cluster_admin Administration cluster_outcome Outcome Reconstitute Reconstitute this compound Powder with 0.9% NaCl Dissolve Gently Dissolve Powder Reconstitute->Dissolve Transfer Transfer to Nebulizer Dissolve->Transfer SelectNebulizer Select Nebulizer (VMN, Jet, or Ultrasonic) Transfer->SelectNebulizer Connect Connect to Ventilator Circuit (if applicable) SelectNebulizer->Connect Administer Administer Nebulized Solution Connect->Administer LungDeposition Drug Deposition in Lungs Administer->LungDeposition SystemicAbsorption Minimal Systemic Absorption LungDeposition->SystemicAbsorption Efficacy Antibacterial Effect at Infection Site LungDeposition->Efficacy

Caption: Workflow for the preparation and administration of nebulized this compound.

Experimental Protocols

In-Vitro Susceptibility Testing

Determining the minimum inhibitory concentration (MIC) of this compound against the target pathogen is crucial. Broth microdilution is the recommended method for this compound susceptibility testing.

Protocol for Broth Microdilution:

  • Prepare Bacterial Inoculum: Culture the bacterial isolate (e.g., Pseudomonas aeruginosa) and prepare a standardized inoculum of approximately 5 x 10^5 CFU/mL in cation-adjusted Mueller-Hinton broth.

  • Prepare this compound Dilutions: Create a series of twofold dilutions of this compound sulfate (B86663) in the broth within a microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Quantification of this compound in Biological Samples (HPLC-MS/MS)

Accurate quantification of this compound in plasma and bronchoalveolar lavage (BAL) fluid is essential for pharmacokinetic studies. High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is a sensitive and specific method for this purpose.

Sample Preparation Protocol for BAL Fluid:

  • Sample Collection: Collect BAL fluid from the subject.

  • Protein Precipitation: Mix 150 µL of the BAL sample with 100 µL of plasma, 750 µL of phosphate (B84403) buffer, and an internal standard (e.g., polymyxin (B74138) B1).

  • Solid-Phase Extraction: Load the mixture onto a solid-phase extraction cartridge.

  • Elution: After washing, elute the analytes with formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute it in formic acid in water for analysis.

HPLC-MS/MS Analysis Workflow

G Sample Biological Sample (Plasma or BAL fluid) Preparation Sample Preparation (Protein Precipitation, SPE) Sample->Preparation HPLC HPLC Separation (C18 Column) Preparation->HPLC MSMS Tandem Mass Spectrometry (Detection and Quantification) HPLC->MSMS Data Data Analysis (Pharmacokinetic Modeling) MSMS->Data

Caption: High-level workflow for HPLC-MS/MS analysis of this compound.

Animal Models of Ventilator-Associated Pneumonia

Animal models, particularly in piglets, are valuable for studying the efficacy and pharmacokinetics of nebulized this compound in a setting that mimics human VAP.

Experimental Protocol in a Piglet Model:

  • Animal Preparation: Anesthetize and mechanically ventilate the piglets.

  • Induction of Pneumonia: Inoculate a high concentration of a pathogenic bacterium (e.g., Pseudomonas aeruginosa) into the bronchi.

  • This compound Administration: After a set period to allow for the development of pneumonia, administer nebulized this compound.

  • Sample Collection: Collect blood and BAL fluid samples at various time points.

  • Tissue Analysis: At the end of the study, euthanize the animals and collect lung tissue to assess drug concentration and bacterial load.

Signaling Pathways and Mechanism of Action

This compound exerts its bactericidal effect by disrupting the integrity of the bacterial outer membrane.

This compound's Mechanism of Action

G This compound This compound (Cationic) LPS Lipopolysaccharide (LPS) (Anionic) This compound->LPS Electrostatic Interaction OuterMembrane Outer Membrane This compound->OuterMembrane Displaces Ca2+ and Mg2+ LPS->OuterMembrane is a component of MembraneDisruption Membrane Disruption OuterMembrane->MembraneDisruption leads to CellDeath Bacterial Cell Death MembraneDisruption->CellDeath results in

Caption: Simplified signaling pathway of this compound's bactericidal action.

Summary of Pharmacokinetic Data

Nebulized this compound achieves high concentrations in the epithelial lining fluid (ELF) with minimal systemic absorption, which is a key advantage in reducing systemic toxicity.

Study PopulationThis compound DoseNebulizer TypePeak ELF Concentration (mg/L)Peak Plasma Concentration (mg/L)Reference
Critically ill patients with VAT1 million IUVibrating Mesh6.9 (median)1.56 (median)
Patients with VAP75 mg CMSNot specified614-fold higher than plasmaLow
Critically ill patients with VARI2 million IUVibrating Mesh10.4 (median)-
Critically ill patients with VARI2 million IUJet Nebulizer7.4 (median)-

VAT: Ventilator-associated tracheobronchitis; VAP: Ventilator-associated pneumonia; VARI: Ventilator-associated respiratory infection; CMS: Colistimethate sodium; ELF: Epithelial lining fluid.

References

Application Notes and Protocols for Quantitative Analysis of Colistin in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of colistin (B93849) in biological samples. The methodologies outlined are primarily centered around the robust and widely used technique of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity for the quantification of this compound A (Polymyxin E1) and this compound B (Polymyxin E2).

Introduction

This compound is a polypeptide antibiotic that has re-emerged as a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria. Due to its potential for nephrotoxicity and neurotoxicity, therapeutic drug monitoring (TDM) of this compound is crucial to ensure efficacy while minimizing adverse effects. Accurate and precise quantification of this compound in biological matrices such as plasma, serum, and urine is therefore essential for clinical management and pharmacokinetic/pharmacodynamic (PK/PD) studies.

Quantitative Data Summary

The following tables summarize the performance characteristics of various LC-MS/MS methods for the quantitative analysis of this compound in human plasma.

Table 1: LC-MS/MS Method Parameters for this compound Quantification

ParameterMethod 1Method 2Method 3
Sample Preparation Protein PrecipitationSolid-Phase Extraction (SPE)Protein Precipitation
Chromatography Ultrasphere C18Atlantis dC18Phenomenex Kinetex C18
Mobile Phase 25% Acetonitrile in 0.03% TFAAcetonitrile and water with 0.2% formic acid (50:50, v/v)Acetonitrile and water
Ionization Mode ESI NegativeESI PositiveESI Positive
Internal Standard None specifiedClarithromycinTerfenadine
Linearity Range Not Specified0.05 - 10.0 µg/mLNot Specified
LLOQ (this compound A) 19.4 ng/mL[1]0.05 µg/mLNot Specified
LLOQ (this compound B) 10.5 ng/mL[1]0.05 µg/mLNot Specified

Table 2: Accuracy and Precision Data for this compound Quantification

ParameterMethod 1Method 2Method 3
Intra-day Precision (CV%) <6.2%≤11.4% (this compound A), ≤11.2% (this compound B)[2]0.80%–7.59% (this compound A), 0.54–7.18% (this compound B)[3]
Inter-day Precision (CV%) Not Specified≤11.5% (this compound A), ≤9.9% (this compound B)[2]0.15%–1.61% (this compound A), 0.31%–2.61% (this compound B)
Intra-day Accuracy (%) <+/-12.6%Not Specified87.61%–106.34% (this compound A), 90.46%–104.78% (this compound B)
Inter-day Accuracy (%) Not Specified-9.1% to 10.5% (this compound A), -8.6% to 10.2% (this compound B)93.81%–102.10% (this compound A), 95.68%–101.34% (this compound B)

Experimental Protocols

Two primary methods for sample preparation are detailed below: Protein Precipitation and Solid-Phase Extraction (SPE).

Protocol 1: Protein Precipitation Method

This protocol is a rapid and simple method for the extraction of this compound from plasma samples.

Materials:

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 200 µL of ACN containing 0.1% TFA to the plasma sample.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes.

  • Carefully collect the supernatant and transfer it to a clean tube.

  • Dilute the supernatant with 0.03% TFA as needed before injection into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) Method

SPE offers a more thorough cleanup of the sample matrix, which can reduce ion suppression and improve assay sensitivity.

Materials:

  • SPE cartridges (e.g., C18)

  • Methanol (B129727)

  • Formic acid

  • Deionized water

  • Nitrogen evaporator

  • Vortex mixer

Procedure:

  • Condition the SPE cartridge: Wash the C18 cartridge sequentially with 1 mL of methanol and 2 mL of deionized water.

  • Sample Loading: Load 1 mL of the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water to remove unbound interfering substances.

  • Elution: Elute the this compound from the cartridge with 1 mL of methanol containing 0.1% formic acid.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 45°C. Reconstitute the residue in 100 µL of 0.1% formic acid in water for LC-MS/MS analysis.

Visualizations

Experimental Workflow for this compound Quantification

G cluster_sample_prep Sample Preparation cluster_extraction_methods cluster_analysis Analysis sample Biological Sample (e.g., Plasma) is_add Add Internal Standard sample->is_add extraction Extraction is_add->extraction pp Protein Precipitation (ACN/TFA) extraction->pp Method 1 spe Solid-Phase Extraction (C18 Cartridge) extraction->spe Method 2 centrifuge Centrifugation/ Evaporation pp->centrifuge spe->centrifuge supernatant Collect Supernatant/ Reconstitute centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Acquisition and Processing lcms->data quant Quantification data->quant

Caption: Workflow for this compound quantification in biological samples.

Logical Relationship of Method Validation

G cluster_performance Performance Characteristics cluster_stability Stability Assessment center_node Reliable Quantitative Method linearity Linearity & Range center_node->linearity accuracy Accuracy center_node->accuracy precision Precision center_node->precision sensitivity Sensitivity (LLOQ) center_node->sensitivity specificity Specificity center_node->specificity recovery Recovery center_node->recovery freeze_thaw Freeze-Thaw center_node->freeze_thaw short_term Short-Term (Bench-Top) center_node->short_term long_term Long-Term (Freezer) center_node->long_term autosampler Autosampler center_node->autosampler

Caption: Key parameters for method validation of this compound analysis.

References

Application Notes and Protocols: Colistin-Based Therapy for Carbapenem-Resistant Enterobacteriaceae (CRE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbapenem-resistant Enterobacteriaceae (CRE) represent a significant global public health threat due to limited therapeutic options and high associated mortality rates. Colistin (B93849), a polymyxin (B74138) antibiotic, has re-emerged as a last-resort treatment for infections caused by these multidrug-resistant organisms. However, the optimal use of this compound, including appropriate dosing, the role of combination therapy, and strategies to mitigate resistance and toxicity, remains a critical area of investigation. These application notes provide a comprehensive overview of this compound-based therapy for CRE, summarizing key data and detailing experimental protocols to guide research and development in this field.

Data Presentation: Efficacy of this compound-Based Therapies

The efficacy of this compound monotherapy versus combination therapy for CRE infections has been a subject of extensive research. While in vitro studies often demonstrate synergy with various antimicrobial agents, clinical outcomes have been variable.

In Vitro Synergy of this compound Combinations

Numerous studies have investigated the synergistic activity of this compound with other antibiotics against CRE. The rationale behind combination therapy is that this compound's disruptive effect on the outer membrane of Gram-negative bacteria may facilitate the entry of other antibiotics.

Table 1: Summary of In Vitro Synergy of this compound Combinations against this compound-Resistant Enterobacteriaceae

Combination AgentSynergy RateNotes
Rifampin≥90%High rates of synergy observed in checkerboard and time-kill assays[1][2].
Linezolid≥90%Demonstrates high synergy against this compound-resistant strains[1][2].
Azithromycin≥90%Exhibits strong synergistic effects in combination with this compound[1][2].
Fusidic Acid≥90%Shows high rates of synergy against this compound-resistant isolates[1][2].
Meropenem13.3% - 84%Synergy rates are variable and appear to be higher in carbapenem-resistant isolates[1][3].
Fosfomycin-Combination with this compound has been explored, with some studies suggesting potential benefits.
MinocyclineSynergisticEffective at clinically achievable concentrations and can be bactericidal[1].
TigecyclineIndifferentGenerally shows limited synergistic activity in vitro[4].
VancomycinSynergisticShows synergistic activity against some this compound-resistant strains[5].
DaptomycinSynergisticDemonstrates synergy in combination with this compound against resistant isolates[6].
Clinical Outcomes: Monotherapy vs. Combination Therapy

Clinical trials and meta-analyses have yielded conflicting results regarding the superiority of combination therapy over this compound monotherapy for CRE infections.

Table 2: Clinical Outcomes of this compound Monotherapy vs. Combination Therapy for CRE Infections

Study TypeCombination RegimenPrimary OutcomeKey Findings
Meta-analysis of 5 RCTs (791 patients)VariousAll-cause mortalityNo significant difference in all-cause mortality between monotherapy and combination therapy (RR 1.03)[7][8][9][10].
Propensity score analysis (220 patients)This compound-fosfomycin30-day mortalityNo significant difference in 30-day mortality between monotherapy and combination therapy (aOR 1.51).
OVERCOME Trial (423 patients)This compound-meropenem28-day mortalityNo significant difference in 28-day mortality between monotherapy (43%) and combination therapy (37%)[11][12][13].
Meta-analysis (nosocomial pneumonia)This compound-meropenemClinical improvementCombination therapy showed significant clinical improvement compared to other this compound-based treatments (OR 1.37)[14].

Signaling Pathways and Mechanisms

Understanding the mechanisms of this compound action and resistance is crucial for developing effective therapeutic strategies.

Mechanism of Action of this compound

This compound's antibacterial activity is initiated by an electrostatic interaction with the lipid A component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. This interaction displaces divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS, leading to membrane destabilization, increased permeability, and eventual cell death[15][16].

This compound This compound (Cationic) lps Lipopolysaccharide (LPS) (Anionic) This compound->lps Electrostatic Interaction divalent_cations Mg²⁺ / Ca²⁺ This compound->divalent_cations Displaces outer_membrane Outer Membrane lps->outer_membrane Stabilizes permeability Increased Permeability lps->permeability Destabilization Leads to divalent_cations->lps Bridges cell_death Cell Death permeability->cell_death Results in cluster_chromosomal Chromosomal Resistance cluster_plasmid Plasmid-Mediated Resistance mgrB mgrB (Negative Regulator) phoP/phoQ phoP/phoQ mgrB->phoP/phoQ Inhibits pmrA/pmrB pmrA/pmrB phoP/phoQ->pmrA/pmrB Activates arn/ept arn/ept Operons pmrA/pmrB->arn/ept Upregulates lipid_a_modification Lipid A Modification (Addition of L-Ara4N / pEtN) arn/ept->lipid_a_modification mcr_gene mcr genes (e.g., mcr-1) pEtN_transferase Phosphoethanolamine Transferase mcr_gene->pEtN_transferase Encodes pEtN_transferase->lipid_a_modification colistin_resistance This compound Resistance lipid_a_modification->colistin_resistance Leads to start Start prepare_plates Prepare 96-well plates with serial dilutions of antibiotics start->prepare_plates prepare_inoculum Prepare bacterial inoculum (~5x10^5 CFU/mL) prepare_plates->prepare_inoculum inoculate Inoculate plates prepare_inoculum->inoculate incubate Incubate at 35°C for 16-24h inoculate->incubate read_mic Read MICs of drugs alone and in combination incubate->read_mic calculate_fici Calculate FICI read_mic->calculate_fici interpret Interpret results: Synergy, Indifference, or Antagonism calculate_fici->interpret end End interpret->end

References

Application Notes and Protocols: Colistin for Cystic Fibrosis-Associated Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of colistin (B93849) in treating chronic pulmonary infections, particularly those caused by Pseudomonas aeruginosa, in patients with cystic fibrosis (CF). The document details the mechanism of action, clinical applications, challenges including toxicity and resistance, and future directions. Detailed experimental protocols and quantitative data are provided to support research and development efforts in this field.

Introduction

Cystic fibrosis is a genetic disorder that leads to the production of thick, sticky mucus, creating an environment ripe for chronic bacterial infections in the lungs. Pseudomonas aeruginosa is a primary pathogen in this context, often developing multidrug resistance and forming biofilms that are difficult to eradicate.[1][2] this compound, a polymyxin (B74138) antibiotic, has re-emerged as a critical last-resort therapy for these challenging infections.[3][4][5] Administered primarily via inhalation to maximize lung deposition and minimize systemic toxicity, this compound plays a vital role in managing chronic infections, improving lung function, and reducing exacerbations in CF patients.

Mechanism of Action

This compound exerts its bactericidal effect by disrupting the integrity of the Gram-negative bacterial outer membrane. As a polycationic peptide, it electrostatically interacts with the negatively charged lipid A component of lipopolysaccharides (LPS) in the outer membrane. This interaction displaces essential divalent cations (Ca²⁺ and Mg²⁺), leading to membrane destabilization, increased permeability, leakage of intracellular contents, and ultimately, cell death.

cluster_membrane Gram-Negative Bacterial Outer Membrane LPS Lipopolysaccharide (LPS) (Lipid A - Negative Charge) Cations Divalent Cations (Mg²⁺, Ca²⁺) LPS->Cations Stabilize Displacement Displacement of Cations LPS->Displacement This compound This compound (Polycationic) This compound->LPS Disruption Membrane Destabilization & Increased Permeability Displacement->Disruption Death Bacterial Cell Death Disruption->Death cluster_prep Preparation cluster_assay Assay Setup P1 Prepare this compound Stock Solution A1 Perform Serial Dilution of this compound in 96-well Plate P1->A1 P2 Prepare Bacterial Inoculum (0.5 McFarland) A2 Inoculate Wells with Bacteria P2->A2 A3 Include Growth & Sterility Controls Incubate Incubate at 37°C for 16-20 hours A3->Incubate Read Read Plate for Visible Growth Incubate->Read Determine Determine MIC Read->Determine cluster_patient Patient with CF & P. aeruginosa Infection Start Initial or Chronic P. aeruginosa Infection FirstLine First-Line Inhaled Antibiotics (e.g., Tobramycin, Aztreonam) Start->FirstLine ColistinTx Initiate Inhaled this compound Therapy Start->ColistinTx First-line in some regions/guidelines MDR Multidrug-Resistant (MDR) Infection Identified FirstLine->MDR Resistance Develops MDR->ColistinTx Assess Assess Clinical Response (Spirometry, Symptoms, Culture) ColistinTx->Assess Success Clinical Stability / Suppression Assess->Success Positive Failure Treatment Failure or Severe Exacerbation Assess->Failure Negative Success->ColistinTx Continue Chronic Suppressive Therapy IV_Combo Consider IV this compound and/or Combination Therapy Failure->IV_Combo

References

protocols for assessing colistin synergy with other antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the synergistic activity of colistin (B93849) with other antibiotics against multidrug-resistant bacteria. The following sections outline the principles, methodologies, and data interpretation for the most common in vitro synergy testing methods: the checkerboard assay and the time-kill assay.

Introduction

The rise of multidrug-resistant Gram-negative bacteria has led to the reintroduction of this compound as a last-resort therapeutic option. However, the increasing reports of this compound resistance and its potential for toxicity necessitate strategies to optimize its efficacy. Combination therapy, where this compound is used in conjunction with other antibiotics, has emerged as a promising approach to enhance its antibacterial activity, reduce the required dosage, and potentially prevent the development of resistance.[1][2][3][4]

The primary mechanism behind this compound's synergistic potential lies in its ability to disrupt the outer membrane of Gram-negative bacteria. By binding to and displacing divalent cations from the lipopolysaccharide (LPS) layer, this compound increases the permeability of the outer membrane. This disruption facilitates the entry of other antibiotics that would otherwise be excluded, allowing them to reach their intracellular targets and exert their antimicrobial effects.[5]

This document provides standardized protocols for in vitro synergy testing to aid researchers in the systematic evaluation of this compound-based antibiotic combinations.

Data Presentation: Summary of this compound Synergy

The following tables summarize the synergistic interactions of this compound with various antibiotics against common multidrug-resistant pathogens, as determined by the checkerboard method (Fractional Inhibitory Concentration Index - FICI) and time-kill assays.

Table 1: this compound Synergy Determined by Checkerboard Assay (FICI)
PathogenAntibiotic CombinationFICI RangeInterpretation
Acinetobacter baumanniiThis compound + Vancomycin≤0.5Synergy
Acinetobacter baumanniiThis compound + Rifampin≤0.5Synergy
Acinetobacter baumanniiThis compound + Meropenem (B701)≤0.5Synergy
Acinetobacter baumanniiThis compound + Imipenem≤0.5Synergy
Acinetobacter baumanniiThis compound + Ceftazidime≤0.5Synergy
Acinetobacter baumanniiThis compound + Aztreonam≤0.5Synergy
Pseudomonas aeruginosaThis compound + RifampinIndifference to SynergyStrain-dependent synergy
Pseudomonas aeruginosaThis compound + Ceftazidime-AvibactamAdditive to SynergySynergy observed against CZA-resistant isolates
Klebsiella pneumoniaeThis compound + Rifampin≤0.5Synergy
Klebsiella pneumoniaeThis compound + Meropenem≤0.5Synergy
Klebsiella pneumoniaeThis compound + TigecyclineIndifference to SynergySynergy observed in some isolates
Klebsiella pneumoniaeThis compound + Levofloxacin≤0.5Synergy
Klebsiella pneumoniaeThis compound + Amikacin≤0.5Synergy
Escherichia coliThis compound + MeropenemAdditive to SynergySynergy observed in a subset of isolates

Note: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates no interaction (additive or indifference); FICI > 4 indicates antagonism. The interpretation of results can be strain-dependent.

Table 2: this compound Synergy Determined by Time-Kill Assay
PathogenAntibiotic CombinationObservationInterpretation
Acinetobacter baumanniiThis compound + Vancomycin≥2 log10 CFU/mL decrease vs most active single agentSynergy
Acinetobacter baumanniiThis compound + Rifampin≥2 log10 CFU/mL decrease vs most active single agentSynergy
Acinetobacter baumanniiThis compound + Meropenem≥2 log10 CFU/mL decrease vs most active single agentSynergy
Pseudomonas aeruginosaThis compound + Rifampin≥2 log10 CFU/mL decrease vs most active single agentSynergy
Klebsiella pneumoniaeThis compound + MeropenemRegrowth prevention at 24h and 48hSynergy

Note: Synergy in a time-kill assay is typically defined as a ≥2 log10 decrease in CFU/mL between the combination and its most active constituent at a specific time point (e.g., 24 hours).

Experimental Protocols

Checkerboard Assay Protocol

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the in vitro interaction between two antimicrobial agents.

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial suspension equivalent to a 0.5 McFarland standard

  • Stock solutions of this compound and the partner antibiotic

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional, for spectrophotometric reading)

  • Prepare Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Prepare Antibiotic Dilutions:

    • In a 96-well plate, prepare serial twofold dilutions of this compound horizontally (e.g., across columns 1-10) in CAMHB.

    • Prepare serial twofold dilutions of the partner antibiotic vertically (e.g., down rows A-G) in CAMHB.

    • The final plate should contain a grid of wells with varying concentrations of both antibiotics.

    • Include control wells for each antibiotic alone (to determine the Minimum Inhibitory Concentration - MIC), as well as a growth control (no antibiotic) and a sterility control (no bacteria).

  • Inoculation: Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be uniform (e.g., 100 µL).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Interpretation:

    • Determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration that completely inhibits visible growth.

    • Calculate the FIC for each drug:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FICI: FICI = FIC of Drug A + FIC of Drug B.

    • Interpret the results as follows:

      • Synergy: FICI ≤ 0.5

      • No interaction (Additive or Indifference): 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis prep_bact Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacteria prep_bact->inoculate prep_abx Prepare Antibiotic Stock Solutions dilute_A Serial Dilute Drug A (Horizontally) prep_abx->dilute_A dilute_B Serial Dilute Drug B (Vertically) prep_abx->dilute_B dilute_A->inoculate dilute_B->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MICs incubate->read_mic calc_fic Calculate FIC for each drug read_mic->calc_fic calc_fici Calculate FICI calc_fic->calc_fici interpret Interpret Synergy/Antagonism calc_fici->interpret

Checkerboard Assay Workflow
Time-Kill Assay Protocol

The time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity of an antibiotic combination over time.

  • Sterile culture tubes or flasks

  • CAMHB

  • Bacterial suspension equivalent to a 0.5 McFarland standard

  • Stock solutions of this compound and the partner antibiotic

  • Shaking incubator (37°C)

  • Sterile saline for serial dilutions

  • Agar (B569324) plates for colony counting

  • Spectrophotometer (optional)

  • Prepare Bacterial Inoculum: Prepare a bacterial suspension in CAMHB to a starting density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

  • Set up Test Conditions: Prepare culture tubes or flasks with the following conditions:

    • Growth control (no antibiotic)

    • This compound alone at a specific concentration (e.g., 0.5x MIC, 1x MIC)

    • Partner antibiotic alone at a specific concentration

    • This compound and the partner antibiotic in combination

  • Incubation and Sampling: Incubate all tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial tenfold dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto agar plates.

    • Incubate the plates for 18-24 hours at 37°C.

    • Count the number of colonies (CFU/mL) for each time point and condition.

  • Data Interpretation:

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy: A ≥2 log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.

    • Bactericidal activity: A ≥3 log10 decrease in CFU/mL from the initial inoculum.

    • Indifference: <2 log10 change in CFU/mL between the combination and the most active single agent.

    • Antagonism: A >2 log10 increase in CFU/mL between the combination and the least active single agent.

G cluster_prep Preparation cluster_assay Assay cluster_sampling Sampling & Plating cluster_analysis Data Analysis prep_bact Prepare Bacterial Inoculum (~5x10^5 CFU/mL) setup_tubes Set up Test Tubes (Control, Drug A, Drug B, A+B) prep_bact->setup_tubes prep_abx Prepare Antibiotic Solutions prep_abx->setup_tubes incubate_shake Incubate at 37°C with Shaking setup_tubes->incubate_shake sample Sample at 0, 2, 4, 6, 8, 24h incubate_shake->sample serial_dilute Serial Dilute Samples sample->serial_dilute plate Plate on Agar serial_dilute->plate incubate_plates Incubate Plates & Count Colonies plate->incubate_plates plot_curves Plot log10 CFU/mL vs. Time incubate_plates->plot_curves interpret Interpret Synergy/Bactericidal Activity plot_curves->interpret G cluster_membrane Gram-Negative Bacterial Cell Envelope OM Outer Membrane (with Lipopolysaccharide - LPS) Peri Periplasmic Space OM->Peri 2. Disrupts Outer Membrane Integrity IM Inner Membrane Peri->IM 4. Enters Periplasm Target Intracellular Target (e.g., Ribosome, DNA) IM->Target 5. Reaches Target This compound This compound This compound->OM 1. Binds to LPS, displaces Mg2+/Ca2+ PartnerAbx Partner Antibiotic (e.g., Rifampin, Vancomycin) PartnerAbx->Peri 3. Increased Permeability Inhibition Synergistic Bacterial Killing Target->Inhibition 6. Inhibits Bacterial Growth or Causes Cell Death

References

Troubleshooting & Optimization

Technical Support Center: Challenges in Colistin Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during colistin (B93849) therapeutic drug monitoring (TDM) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with this compound TDM?

A1: this compound TDM is complicated by several factors. The drug is administered as an inactive prodrug, colistimethate sodium (CMS), which converts to the active this compound in the body. This conversion is variable and can continue after a sample is drawn (ex vivo), leading to inaccurate measurements.[1] Analytically, it is challenging to develop reliable methods to quantify both the unstable prodrug and the active components (this compound A and B).[1] Furthermore, this compound exhibits significant pharmacokinetic variability between patients and has a narrow therapeutic window, making standardized dosing difficult and increasing the risk of toxicity or treatment failure.[2][3][4]

Q2: Why is Therapeutic Drug Monitoring essential for this compound therapy?

A2: TDM is essential for this compound because of its narrow therapeutic index, where the concentrations needed for efficacy are close to those causing toxicity (nephrotoxicity and neurotoxicity).[5][6] There is substantial inter-patient variability in how the drug is processed, meaning a standard dose may not achieve therapeutic levels in some patients while causing toxicity in others.[4][7][8] TDM allows for individualized dose adjustments to optimize antibacterial efficacy while minimizing the risk of adverse effects.[3][9]

Q3: What are the recommended target plasma concentrations for this compound?

A3: International consensus guidelines recommend a target average steady-state plasma concentration (Css,avg) of approximately 2 mg/L for total this compound.[10] This target is a balance between achieving bactericidal activity against susceptible pathogens (MIC ≤ 2 mg/L) and minimizing the risk of nephrotoxicity.[5][10] However, higher concentrations may be targeted for severe infections or less susceptible pathogens, increasing the need for careful monitoring.[11]

Q4: What is the most reliable analytical method for quantifying this compound?

A4: High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) is considered the gold standard for quantifying this compound in biological matrices.[1][12] Unlike microbiological assays, which are slow and can be inaccurate due to interference from the CMS prodrug, HPLC-MS/MS offers high selectivity and sensitivity to separately measure the main active components, this compound A and this compound B.[1][13][14]

Q5: How should patient samples be handled to ensure accurate this compound measurement?

A5: Proper sample handling is critical. The conversion of CMS to this compound after sample collection can falsely elevate results. Therefore, blood samples should be processed promptly.[15] For storage, plasma samples should be kept at -70°C or -80°C, as significant degradation of CMS and conversion to this compound has been observed at -20°C.[1][5] this compound has been shown to be stable for 6-8 months at -70°C or -80°C.[1]

Troubleshooting Guide

Issue 1: Measured this compound concentrations are highly variable and inconsistent with the dosing regimen.

  • Possible Cause 1: Improper Sample Handling. The conversion of CMS to this compound ex vivo can artificially inflate this compound levels. Delays in processing or improper storage temperatures are common culprits.[1][15]

    • Troubleshooting Step: Review your sample handling workflow. Ensure blood samples are centrifuged immediately after collection, and the resulting plasma is frozen at -80°C without delay. Minimize freeze-thaw cycles.[1]

  • Possible Cause 2: High Pharmacokinetic Variability. Critically ill patients exhibit wide inter-individual differences in drug distribution and clearance, leading to unpredictable plasma concentrations even with standardized dosing.[4][7][8]

    • Troubleshooting Step: This is an inherent challenge of this compound. Implement a consistent TDM sampling strategy (e.g., steady-state trough concentrations) to guide dose adjustments for individual patients.[9]

  • Possible Cause 3: Adsorption to Lab Materials. this compound is a cationic polypeptide known to bind to surfaces like plastic and glass, which can lead to loss of the analyte during sample preparation.[2][16]

    • Troubleshooting Step: Use low-binding polypropylene (B1209903) tubes and pipette tips throughout your workflow. Evaluate the need for pre-silanized glass vials if using an autosampler.

Issue 2: Poor sensitivity or selectivity in the this compound assay.

  • Possible Cause 1: Inadequate Analytical Method. Microbiological or immunoassays lack the selectivity to distinguish between CMS and active this compound, and they can be affected by other antibiotics.[1]

    • Troubleshooting Step: Transition to a validated HPLC-MS/MS method. This technique provides the necessary selectivity and sensitivity for accurate quantification of this compound A and this compound B.[13][14]

  • Possible Cause 2: Suboptimal Sample Preparation. Inefficient protein precipitation or solid-phase extraction (SPE) can lead to matrix effects and low recovery.

    • Troubleshooting Step: Optimize the sample preparation method. Simple protein precipitation with acetonitrile (B52724) is often effective for plasma samples.[13][14] If matrix effects persist, develop a more rigorous SPE protocol. Ensure the use of an appropriate internal standard, such as polymyxin (B74138) B.[15]

Quantitative Data Summary

Table 1: Key Pharmacokinetic & Pharmacodynamic Parameters for this compound

ParameterRecommended Value / ObservationSource(s)
Target Average Steady-State Concentration (Css,avg)~2 mg/L[10]
Trough Concentration (Cmin) Associated with Nephrotoxicity> 2.42 - 3.33 mg/L[5]
Inter-patient Pharmacokinetic VariabilityHigh / ~20-fold variation in Css,avg observed[4][8]
Primary Prodrug (CMS) Elimination RouteRenal[2]

Table 2: Typical Performance of a Validated HPLC-MS/MS Method for this compound TDM

ParameterTypical ValueSource(s)
Linearity Range0.1 - 10.0 µg/mL[15]
Lower Limit of Quantification (LLOQ)0.05 - 0.1 mg/L[17][18]
Intra-day & Inter-day Precision (% CV)< 15%[14][15]
Accuracy (% Bias)Within ± 15%[14][15]
Extraction Recovery> 90%[15]

Experimental Protocols & Workflows

Protocol: HPLC-MS/MS Quantification of this compound in Human Plasma

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL plasma sample in a low-binding microcentrifuge tube, add 20 µL of an internal standard solution (e.g., polymyxin B2 at 5 µg/mL).

    • Add 200 µL of cold acetonitrile to precipitate plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube or HPLC vial for analysis.

  • Chromatographic Conditions:

    • Instrument: HPLC system coupled to a triple quadrupole mass spectrometer.

    • Column: C18 analytical column (e.g., 50 mm x 2.1 mm, 5 µm).[13][14]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.5 mL/min.[13][14]

    • Gradient: A typical gradient might start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate at 5% B for 1 minute.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example):

      • This compound A: Monitor transitions such as m/z 585.5 -> 101.2.[1]

      • This compound B: Monitor transitions such as m/z 578.5 -> 101.2.[1]

      • Internal Standard (Polymyxin B2): Monitor appropriate transitions.

Visualizations

TDM_Workflow cluster_clinical Clinical Phase cluster_lab Laboratory Phase cluster_interpretation Post-Analytical Phase Dosing Patient Dosing (CMS Administration) Sampling Blood Sample Collection (Trough) Dosing->Sampling Steady-State Processing Immediate Plasma Separation & Freezing (-80°C) Sampling->Processing Critical Step Analysis Sample Preparation & HPLC-MS/MS Analysis Processing->Analysis Quantification Quantification of This compound A & B Analysis->Quantification Review Data Review & Concentration Reporting Quantification->Review Decision Clinical Decision: Dose Adjustment Review->Decision Compare to Target Decision->Dosing Feedback Loop Troubleshooting_Tree Start Unexpected Result: Inconsistent or Low Concentration CheckHandling Was sample processed and stored at -80°C immediately? Start->CheckHandling HandlingError Root Cause: Ex vivo CMS conversion or degradation. Re-train staff. CheckHandling->HandlingError No CheckAdsorption Are low-binding plastics used for all sample handling steps? CheckHandling->CheckAdsorption Yes AdsorptionError Root Cause: Analyte loss to surfaces. Switch to low-binding labware. CheckAdsorption->AdsorptionError No CheckMethod Is a validated HPLC-MS/MS method being used? CheckAdsorption->CheckMethod Yes MethodError Root Cause: Poor assay selectivity. Implement LC-MS/MS method. CheckMethod->MethodError No ReviewData Review chromatography and MS data for matrix effects or interference. CheckMethod->ReviewData Yes Resolved If no issues found, result may reflect patient's high PK variability. ReviewData->Resolved

References

Technical Support Center: Optimizing Colistin Dosage and Minimizing Nephrotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with colistin (B93849). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the current consensus guidelines for intravenous this compound dosing in adults with normal renal function?

A: For patients with normal renal function, a loading dose is recommended to rapidly achieve therapeutic concentrations, followed by a maintenance dose. The international consensus guidelines recommend a loading dose of 9 million international units (MIU) of colistimethate sodium (CMS).[1][2][3] The maintenance dose is typically 9 to 10.9 MIU per day, divided into two or three doses.[3][4] It is crucial to express the dosage in terms of this compound base activity (CBA) for consistency, as different formulations exist.

Q2: How should this compound dosage be adjusted for patients with renal impairment?

A: Dose adjustments for renal impairment are critical to prevent drug accumulation and subsequent toxicity. The maintenance dose should be adjusted based on creatinine (B1669602) clearance (CrCl). A loading dose is still recommended in patients with renal impairment to ensure therapeutic levels are reached quickly. For patients on renal replacement therapy, specific dosing recommendations apply and should be followed carefully.

Q3: What is Therapeutic Drug Monitoring (TDM) and why is it important for this compound?

A: Therapeutic Drug Monitoring (TDM) involves measuring drug concentrations in a patient's blood to ensure that the levels are within a target range that is both effective and safe. This compound has a narrow therapeutic window, meaning the concentrations at which it is effective are very close to the concentrations at which it can cause toxicity. TDM is recommended to individualize dosing, especially in critically ill patients and those with renal impairment, to optimize efficacy while minimizing the risk of nephrotoxicity.

Q4: What are the target plasma concentrations for this compound, and when should TDM samples be drawn?

A: The target average steady-state plasma concentration of this compound is approximately 2 mg/L. To monitor this, pre-dose (trough) concentrations are measured. If a loading dose has been administered, the first sample can be taken 24 hours after the loading dose, immediately before the next maintenance dose. Subsequent monitoring can be performed on day 2-3 of treatment and reassessed at 5-7 days. The therapeutic range for pre-dose concentrations is generally considered to be 2-4 mg/L.

Q5: What are the molecular mechanisms underlying this compound-induced nephrotoxicity?

A: this compound-induced nephrotoxicity is a multi-faceted process primarily affecting the proximal tubule cells of the kidneys. The proposed mechanisms include:

  • Oxidative Stress: this compound induces the production of reactive oxygen species, leading to cellular damage.

  • Apoptosis: this compound activates several apoptotic pathways, including the mitochondrial, death receptor, and endoplasmic reticulum pathways, leading to programmed cell death.

  • Proteotoxic Stress: this compound can disrupt protein synthesis and folding, leading to cellular dysfunction.

  • Direct Membrane Damage: Due to its cationic nature, this compound can interact with and disrupt the integrity of the cell membranes of renal tubular cells.

Troubleshooting Guides

Issue 1: Higher than expected rates of nephrotoxicity in an in vivo study.

Possible Causes and Solutions:

  • Incorrect Dosing: Double-check dose calculations, especially conversions between different this compound formulations (colistimethate sodium vs. This compound base). Ensure that dosing is based on an appropriate weight measurement, such as ideal body weight in obese subjects, as using actual body weight can lead to overdosing.

  • Concomitant Nephrotoxins: Review the experimental protocol to identify any other administered substances that could have nephrotoxic potential. The co-administration of other nephrotoxic drugs is a significant risk factor.

  • Subject-Specific Factors: Consider underlying conditions in the animal model that might increase susceptibility to kidney injury. Age and pre-existing renal conditions are known risk factors.

  • Monitoring Frequency: Ensure that renal function is being monitored frequently enough to detect early signs of injury. Daily monitoring for the first week of administration is recommended.

Issue 2: Difficulty in detecting early-stage this compound-induced nephrotoxicity.

Possible Causes and Solutions:

  • Insensitive Biomarkers: Traditional markers like serum creatinine and blood urea (B33335) nitrogen (BUN) are not very sensitive for detecting early kidney damage.

  • Solution: Utilize Novel Biomarkers: Employ more sensitive and specific urinary biomarkers for the early detection of acute kidney injury. Promising biomarkers include:

    • Kidney Injury Molecule-1 (KIM-1)

    • Neutrophil Gelatinase-Associated Lipocalin (NGAL)

    • Cystatin C

    • Alpha-Glutathione S-Transferase (α-GST)

Issue 3: Suboptimal therapeutic efficacy in an in vitro experiment.

Possible Causes and Solutions:

  • Inadequate Drug Concentration: Verify that the this compound concentrations used in the assay are sufficient to achieve the desired therapeutic effect against the target organism. The target area under the curve to minimum inhibitory concentration ratio (AUC/MIC) should be considered.

  • Prodrug Inactivity: Remember that colistimethate sodium (CMS) is an inactive prodrug that requires conversion to the active this compound. In vitro systems may lack the necessary components for this conversion. Using the active this compound form directly may be more appropriate for these experiments.

Data Presentation

Table 1: Recommended Intravenous this compound Dosing Regimens in Adults

Patient PopulationLoading Dose (CMS)Maintenance Dose (CMS)Reference
Normal Renal Function9 MIU9 - 10.9 MIU/day, divided into 2-3 doses
Renal Impairment (CrCl < 80 mL/min)9 MIUDose adjusted based on CrCl
Continuous Renal Replacement Therapy (CRRT)9 - 12 MIU4.5 - 7.5 MIU every 12 hours

MIU: Million International Units; CMS: Colistimethate Sodium; CrCl: Creatinine Clearance

Table 2: this compound Dosing Adjustments in Renal Impairment (Example)

Creatinine Clearance (mL/min)Recommended Daily Dose (this compound Base)Dosing IntervalReference
>80No adjustment neededq12h
50-792.5 - 3.8 mg/kg/dayq12h
30-492.5 mg/kg/dayq12-24h
10-291.5 mg/kg/dayq36h

This table provides an example; specific institutional guidelines should be followed.

Table 3: Therapeutic Drug Monitoring (TDM) Parameters for this compound

ParameterTarget ValueSampling TimeReference
Average Steady-State Plasma Concentration (Css,avg)~2 mg/LTrough (pre-dose)
Trough Plasma Concentration (Cmin)2 - 4 mg/LImmediately before next dose

Table 4: Key Biomarkers for Early Detection of this compound Nephrotoxicity

BiomarkerSample TypeSignificanceReference
Kidney Injury Molecule-1 (KIM-1)UrineHighly specific for proximal tubular injury
Alpha-Glutathione S-Transferase (α-GST)UrineSensitive marker of proximal tubular damage
Neutrophil Gelatinase-Associated Lipocalin (NGAL)Urine, PlasmaEarly indicator of acute kidney injury
Cystatin CPlasma, UrineReflects glomerular filtration rate and tubular injury

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay

This protocol is adapted from studies assessing the direct cytotoxic effects of this compound on kidney cells.

  • Cell Culture: Culture human proximal tubule epithelial cells (e.g., HK-2 cell line) in appropriate media and conditions until they reach 80-90% confluency in 96-well plates.

  • Drug Preparation: Prepare stock solutions of this compound sulfate (B86663) (the active form) in sterile water or cell culture medium. Create a serial dilution to obtain a range of desired concentrations.

  • Cell Treatment: Remove the culture medium from the wells and replace it with medium containing the different concentrations of this compound. Include a vehicle control (medium without this compound).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Viability Assessment: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the control. Determine the IC50 (the concentration at which 50% of cell viability is inhibited).

Protocol 2: Animal Model of this compound-Induced Nephrotoxicity

This protocol is based on murine models used to investigate the mechanisms of this compound nephrotoxicity.

  • Animal Selection: Use a suitable rodent model (e.g., male C57BL/6 mice or Wistar rats). Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the animals into a control group (receiving saline) and one or more treatment groups (receiving different doses of this compound).

  • This compound Administration: Administer this compound (e.g., 7.5 or 15 mg/kg/day) intravenously or intraperitoneally for a set duration (e.g., 7 days).

  • Monitoring: Monitor the animals daily for clinical signs of toxicity. Collect blood and urine samples at baseline and at specified time points during the study.

  • Biochemical Analysis: Measure serum creatinine and blood urea nitrogen (BUN) levels. Analyze urine for early biomarkers of kidney injury (e.g., KIM-1, NGAL).

  • Histopathology: At the end of the study, euthanize the animals and harvest the kidneys. Fix the kidneys in formalin, embed in paraffin, and section for staining with Hematoxylin and Eosin (H&E) to assess for acute tubular necrosis and other pathological changes.

  • Mechanism Studies: Kidney tissue can also be used for Western blotting or RT-PCR to analyze the expression of proteins and genes involved in apoptosis, oxidative stress, and other relevant pathways.

Visualizations

colistin_nephrotoxicity_pathways cluster_this compound This compound Exposure cluster_cellular_stress Cellular Stress Pathways cluster_apoptosis Apoptotic Pathways cluster_outcome Adverse Outcome This compound This compound Accumulation in Proximal Tubules ros ↑ Reactive Oxygen Species (ROS) This compound->ros induces er_stress Endoplasmic Reticulum (ER) Stress This compound->er_stress induces mito_dys Mitochondrial Dysfunction This compound->mito_dys induces death_receptor Death Receptor Pathway (Fas/FasL) This compound->death_receptor activates ros->mito_dys er_pathway ER Pathway (Caspase-12) er_stress->er_pathway mitochondrial Mitochondrial Pathway (Bax/Bcl-2) mito_dys->mitochondrial apoptosis Apoptosis death_receptor->apoptosis mitochondrial->apoptosis er_pathway->apoptosis atn Acute Tubular Necrosis apoptosis->atn aki Acute Kidney Injury (AKI) atn->aki

Caption: Signaling pathways in this compound-induced nephrotoxicity.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation start Start: Hypothesis (e.g., New dosing regimen) cell_culture 1. Culture Renal Cells (e.g., HK-2) start->cell_culture cytotoxicity 2. Cytotoxicity Assay (MTT, LDH) cell_culture->cytotoxicity ic50 3. Determine IC50 cytotoxicity->ic50 animal_model 4. Administer this compound to Animal Model ic50->animal_model Inform dose selection monitoring 5. Monitor Renal Function (Serum Creatinine, BUN) animal_model->monitoring biomarkers 6. Analyze Early Biomarkers (Urine KIM-1, NGAL) animal_model->biomarkers histology 7. Histopathological Analysis of Kidneys animal_model->histology end End: Data Analysis & Conclusion monitoring->end biomarkers->end histology->end

Caption: Workflow for assessing this compound nephrotoxicity.

optimization_logic start Initiate this compound Therapy loading_dose Administer Loading Dose (e.g., 9 MIU) start->loading_dose maintenance_dose Start Maintenance Dose (Adjust for CrCl) loading_dose->maintenance_dose tdm Perform TDM (Trough Level at 24h) maintenance_dose->tdm in_range Concentration in Therapeutic Range (2-4 mg/L) tdm->in_range Yes too_high Concentration > 4 mg/L tdm->too_high No too_low Concentration < 2 mg/L tdm->too_low No continue_monitoring Continue Current Dose & Monitor Renal Function in_range->continue_monitoring decrease_dose Decrease Dose or Extend Interval too_high->decrease_dose increase_dose Increase Dose or Shorten Interval too_low->increase_dose recheck Re-check Trough Level decrease_dose->recheck increase_dose->recheck recheck->tdm

Caption: Logical steps for optimizing this compound dosage.

References

Technical Support Center: Overcoming Colistin Heteroresistance in Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to aid researchers, scientists, and drug development professionals in their work on colistin (B93849) heteroresistance in Pseudomonas aeruginosa.

Troubleshooting Guides & FAQs

This section addresses common issues and questions that may arise during the investigation of this compound heteroresistance.

Frequently Asked Questions (FAQs)

Q1: What is this compound heteroresistance and how does it differ from homogeneous resistance?

A1: this compound heteroresistance is a phenomenon where a bacterial population, which appears susceptible to this compound by standard testing methods, contains a subpopulation of resistant cells.[1] This is in contrast to homogeneous resistance, where the entire bacterial population is resistant to the antibiotic. The resistant subpopulation in a heteroresistant isolate can grow and lead to treatment failure when exposed to this compound.

Q2: My initial minimum inhibitory concentration (MIC) test suggests the P. aeruginosa isolate is susceptible to this compound, but the infection is not responding to treatment. Could this be heteroresistance?

A2: Yes, this is a classic scenario that may indicate this compound heteroresistance. Standard MIC tests, such as broth microdilution, may not detect the small subpopulation of resistant bacteria.[2] To investigate this, it is crucial to perform a population analysis profile (PAP), which is the gold standard for detecting heteroresistance.[3]

Q3: What is the best method to detect this compound heteroresistance?

A3: Population Analysis Profiling (PAP) is considered the gold standard for detecting and quantifying this compound heteroresistance.[3] While more time-consuming than other methods, it provides a quantitative measure of the resistant subpopulation.[3] Other methods like Etest and disc diffusion can sometimes suggest heteroresistance but are not as reliable for confirmation.

Q4: What are the primary mechanisms behind this compound heteroresistance in P. aeruginosa?

A4: The primary mechanisms involve mutations in two-component regulatory systems, most notably PmrAB and PhoPQ . These systems regulate the modification of the lipid A component of lipopolysaccharide (LPS) on the bacterial outer membrane. Specifically, they control the addition of L-aminoarabinose (L-Ara4N), which reduces the net negative charge of the LPS, thereby decreasing its affinity for the positively charged this compound molecule. Mutations in other two-component systems like ParRS and CprRS have also been implicated.

Troubleshooting Common Experimental Issues

Issue 1: Inconsistent or non-reproducible results in Population Analysis Profiling (PAP).

  • Possible Cause 1: Inoculum preparation. The initial bacterial concentration is critical for accurate PAP results.

    • Troubleshooting Step: Ensure the bacterial suspension is standardized to a 0.5 McFarland standard and then diluted appropriately to achieve the target inoculum concentration. Perform serial dilutions and plate on non-selective agar (B569324) to confirm the starting CFU/mL.

  • Possible Cause 2: Agar plate quality. The concentration of this compound in the agar plates and the quality of the plates themselves can affect results.

    • Troubleshooting Step: Prepare fresh this compound stock solutions for each experiment. Ensure the agar has cooled sufficiently before adding this compound to prevent degradation. Plates should be of a uniform depth and dried properly before inoculation.

  • Possible Cause 3: Incubation time. Insufficient incubation time may not allow for the growth of the resistant subpopulation.

    • Troubleshooting Step: Incubate plates for at least 24-48 hours and check for colony growth at regular intervals.

Issue 2: A combination therapy that showed synergy in a checkerboard assay is not effective in a time-kill assay.

  • Possible Cause 1: Static vs. dynamic assessment. Checkerboard assays are static endpoint assays, while time-kill assays provide a dynamic view of bactericidal or bacteriostatic activity over time. A combination may be synergistic at a single time point but not exhibit sustained killing.

    • Troubleshooting Step: Analyze the time-kill data at multiple time points (e.g., 0, 2, 4, 8, 24 hours) to understand the dynamics of the interaction. A synergistic effect is typically defined as a ≥2-log10 decrease in CFU/mL at 24 hours between the combination and the most active single agent.

  • Possible Cause 2: Sub-optimal antibiotic concentrations. The concentrations used in the time-kill assay may not be optimal for demonstrating synergy.

    • Troubleshooting Step: Test a range of concentrations based on the MICs of the individual drugs, such as 0.25x, 0.5x, and 1x MIC, both alone and in combination.

Issue 3: Difficulty in interpreting checkerboard assay results due to "skipped wells".

  • Possible Cause: The Eagle (or paradoxical) effect. This is where an antibiotic's effectiveness decreases at higher concentrations. While less common with this compound, it can occur.

    • Troubleshooting Step: When calculating the Fractional Inhibitory Concentration Index (FICI), the MIC should be read as the lowest concentration that inhibits visible growth, even if growth is observed at higher concentrations. Document the presence of skipped wells as part of the results.

Quantitative Data Summary

The following tables summarize quantitative data from studies on this compound combination therapies against P. aeruginosa.

Table 1: Synergy of this compound Combination Therapies against this compound-Resistant P. aeruginosa

Combination TherapyMethodSynergy (FICI ≤ 0.5)Additive/Partial Synergy (0.5 < FICI ≤ 1)Indifference (1 < FICI < 4)Antagonism (FICI ≥ 4)Reference
This compound + StreptomycinCheckerboard55.1% of strains20.6% of strains13.8% of strains3.4% of strains
Amikacin + AztreonamE-test16.67% of isolates---
Amikacin + Piperacillin/tazobactamE-test11.11% of isolates---
Amikacin + MeropenemE-test11.11% of isolates---
This compound + MeropenemCheckerboard24% of isolates60% of isolates16% of isolates0% of isolates

FICI: Fractional Inhibitory Concentration Index

Table 2: MIC Distributions for this compound-Susceptible and Heteroresistant P. aeruginosa Subpopulations

Isolate TypeThis compound MIC Range (mg/L)Fold Increase in MIC of Resistant SubpopulationFrequency of Resistant SubpopulationReference
Susceptible Parental Population≤ 2--
Heteroresistant Subpopulation4 to 32-fold higher than parental4-32x3.61 x 10⁻⁸ to 7.06 x 10⁻⁶
Stable Resistant Subpopulation≥16≥8x-

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Population Analysis Profiling (PAP)

This protocol is the gold standard for detecting and quantifying this compound heteroresistance.

  • Materials:

    • Mueller-Hinton Agar (MHA) plates

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • This compound sulfate (B86663) stock solution

    • Sterile saline or phosphate-buffered saline (PBS)

    • Spectrophotometer

    • Sterile microcentrifuge tubes and spreaders

  • Procedure:

    • Prepare this compound Plates: Prepare MHA plates containing serial twofold dilutions of this compound (e.g., 0, 0.5, 1, 2, 4, 8, 16, 32, 64 mg/L). Allow plates to dry completely before use.

    • Inoculum Preparation: Inoculate a single colony of the test isolate into CAMHB and incubate overnight at 37°C.

    • Adjust the overnight culture to a 0.5 McFarland standard in sterile saline or PBS. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Plating: Create serial tenfold dilutions of the adjusted bacterial suspension (e.g., 10⁻¹ to 10⁻⁷) in sterile saline or PBS.

    • Plate 100 µL of the appropriate dilutions onto the this compound-containing and this compound-free MHA plates. For high concentrations of this compound, plate 100 µL of the undiluted culture to ensure detection of rare resistant subpopulations.

    • Incubation: Incubate all plates at 37°C for 24-48 hours.

    • Data Analysis: Count the colonies on each plate. Calculate the CFU/mL for each this compound concentration. Plot the CFU/mL against the this compound concentration on a logarithmic scale. Heteroresistance is defined by the presence of a subpopulation growing at a this compound concentration at least eightfold higher than the MIC of the main population, at a frequency of ≥1 × 10⁻⁷.

2. Checkerboard Assay for Synergy Testing

This method is used to assess the in vitro interaction between two antimicrobial agents.

  • Materials:

    • 96-well microtiter plates

    • CAMHB

    • Stock solutions of two antibiotics (e.g., this compound and a carbapenem)

    • Bacterial inoculum adjusted to 0.5 McFarland standard and then diluted to ~5 x 10⁵ CFU/mL

  • Procedure:

    • Plate Setup: Add 50 µL of CAMHB to each well of a 96-well plate.

    • Create serial twofold dilutions of Antibiotic A horizontally across the plate and serial twofold dilutions of Antibiotic B vertically down the plate. This creates a matrix of antibiotic combinations.

    • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.

    • Include wells for growth control (no antibiotics) and sterility control (no bacteria).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • Data Analysis: Read the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration showing no visible growth.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each well showing no growth:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

      • FICI = FIC of Drug A + FIC of Drug B

    • Interpretation:

      • Synergy: FICI ≤ 0.5

      • Additive/Partial Synergy: 0.5 < FICI ≤ 1.0

      • Indifference: 1.0 < FICI < 4.0

      • Antagonism: FICI ≥ 4.0

3. Time-Kill Assay

This dynamic assay evaluates the bactericidal or bacteriostatic activity of antibiotics over time.

  • Materials:

    • CAMHB

    • Stock solutions of antibiotics

    • Bacterial inoculum adjusted to a starting concentration of ~5 x 10⁵ CFU/mL

    • Sterile culture tubes

    • MHA plates for colony counting

  • Procedure:

    • Setup: Prepare culture tubes with CAMHB containing the desired concentrations of each antibiotic alone and in combination (e.g., 0.5x MIC, 1x MIC). Include a growth control tube without antibiotics.

    • Inoculation: Inoculate each tube with the prepared bacterial suspension.

    • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

    • Plating: Perform serial tenfold dilutions of each aliquot and plate onto MHA plates for viable colony counts.

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • Data Analysis: Count the colonies and calculate the CFU/mL for each time point. Plot the log₁₀ CFU/mL versus time.

    • Interpretation:

      • Synergy: ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.

      • Bactericidal activity: ≥ 3-log₁₀ decrease in CFU/mL from the initial inoculum.

Visualizations

Signaling Pathways

Colistin_Resistance_Pathway cluster_membrane Outer Membrane cluster_cytoplasm Cytoplasm LPS LPS (Lipid A) LPS->Colistin_action reduces binding PhoQ PhoQ (Sensor Kinase) PhoP PhoP (Response Regulator) PhoQ->PhoP phosphorylates arn_operon arnBCADTEF operon PhoP->arn_operon activates transcription PmrB PmrB (Sensor Kinase) PmrA PmrA (Response Regulator) PmrB->PmrA phosphorylates PmrA->arn_operon activates transcription L_Ara4N L-Ara4N synthesis & transport arn_operon->L_Ara4N L_Ara4N->LPS modifies This compound This compound (Low Mg2+) This compound->PhoQ senses This compound->PmrB senses

Caption: PmrAB and PhoPQ signaling pathways leading to this compound resistance.

Experimental Workflows

PAP_Workflow start Start: P. aeruginosa Isolate culture Overnight Culture in CAMHB start->culture adjust Adjust to 0.5 McFarland Standard culture->adjust dilute Serial Tenfold Dilutions (10⁻¹ to 10⁻⁷) adjust->dilute plate Plate Dilutions onto This compound and Control Plates dilute->plate prepare_plates Prepare MHA Plates with Serial Dilutions of this compound prepare_plates->plate incubate Incubate at 37°C for 24-48h plate->incubate count Count Colonies (CFU) incubate->count analyze Analyze Data: Plot CFU/mL vs. [this compound] count->analyze end Determine Heteroresistance Status analyze->end

Caption: Workflow for Population Analysis Profiling (PAP).

Synergy_Testing_Workflow cluster_checkerboard Checkerboard Protocol cluster_timekill Time-Kill Protocol start Start: Two Antibiotics & Isolate checkerboard Checkerboard Assay (Static Synergy) start->checkerboard time_kill Time-Kill Assay (Dynamic Synergy) start->time_kill cb_setup Setup 96-well plate with antibiotic dilutions checkerboard->cb_setup tk_setup Setup tubes with antibiotic concentrations time_kill->tk_setup cb_inoculate Inoculate with standardized bacterial suspension cb_setup->cb_inoculate cb_incubate Incubate 18-24h cb_inoculate->cb_incubate cb_read Read MICs cb_incubate->cb_read cb_calc Calculate FICI cb_read->cb_calc end Determine Synergy, Additivity, or Antagonism cb_calc->end tk_inoculate Inoculate with standardized bacterial suspension tk_setup->tk_inoculate tk_sample Sample at multiple time points (0-24h) tk_inoculate->tk_sample tk_plate Plate dilutions for CFU count tk_sample->tk_plate tk_analyze Plot log₁₀ CFU/mL vs. time tk_plate->tk_analyze tk_analyze->end

Caption: Workflow for synergy testing using checkerboard and time-kill assays.

References

Technical Support Center: Mitigating Colistin-Induced Kidney Injury

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working to mitigate colistin-induced kidney injury. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound-induced nephrotoxicity that my experiment should focus on?

  • Oxidative Stress: This compound (B93849) induces the production of reactive oxygen species (ROS), leading to lipid peroxidation and damage to cellular components. Many protective strategies aim to counteract this through the use of antioxidants.

  • Apoptosis: this compound can trigger programmed cell death in renal tubular cells through various pathways, including the mitochondrial, death receptor, and endoplasmic reticulum pathways. Key mediators include caspases (e.g., caspase-3 and caspase-9).

  • Inflammation: The inflammatory response, characterized by the release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, contributes significantly to renal tissue damage.

  • Mitochondrial Dysfunction: Mitochondria are a primary target of this compound-induced damage, leading to impaired energy production and the release of pro-apoptotic factors.

Q2: I am seeing high variability in the degree of nephrotoxicity in my animal model. What are some potential reasons?

A2: Variability in this compound-induced nephrotoxicity is a known challenge. Several factors can contribute to this:

  • Dosing Regimen: The dose and frequency of this compound administration are critical. Higher cumulative doses are associated with increased toxicity. Ensure your dosing protocol is consistent across all subjects.

  • Animal Strain and Age: Different strains of mice or rats may exhibit varying susceptibility to kidney injury. Age can also be a factor, with older animals potentially being more vulnerable.

  • Hydration Status: Dehydration can exacerbate renal injury. Ensure all animals have free access to water and are adequately hydrated.

  • Concomitant Medications: The co-administration of other nephrotoxic agents (e.g., aminoglycosides, vancomycin, NSAIDs) can potentiate this compound's harmful effects.

  • Baseline Renal Function: Pre-existing renal impairment is a significant risk factor for more severe this compound-induced nephrotoxicity.

Q3: Which biomarkers are most reliable for the early detection of this compound-induced kidney injury in my experiments?

A3: While serum creatinine (B1669602) (SCr) and blood urea (B33335) nitrogen (BUN) are standard markers, they often rise after significant kidney damage has already occurred. For earlier and more sensitive detection, consider incorporating the following urinary biomarkers:

  • Neutrophil Gelatinase-Associated Lipocalin (NGAL): NGAL is a sensitive and early marker of acute kidney injury (AKI).

  • Kidney Injury Molecule-1 (KIM-1): KIM-1 is another well-established biomarker for tubular injury.

  • N-acetyl-β-D-glucosaminidase (NAG): Increased urinary NAG excretion is indicative of renal tubular damage.

Histopathological examination of kidney tissue remains the gold standard for confirming the extent of tubular necrosis and apoptosis.

Troubleshooting Guides

Problem: My chosen antioxidant agent is not showing a protective effect against this compound nephrotoxicity.

Possible Cause Troubleshooting Step
Inadequate Dose or Bioavailability Review the literature for effective dose ranges of your specific antioxidant in similar models. Consider performing a dose-response study. Ensure the route of administration allows for sufficient concentration to reach the kidneys.
Timing of Administration The timing of antioxidant administration relative to this compound exposure is crucial. Pre-treatment or co-administration is often more effective than post-treatment. Optimize the timing based on the known pharmacokinetics of both agents.
Different Mechanism of Injury While oxidative stress is a major factor, other pathways like apoptosis and inflammation might be more dominant in your specific experimental setup. Consider assessing markers for these pathways to get a complete picture.
Limited Clinical Translation Be aware that promising results in animal models do not always translate to humans. For instance, studies on N-acetylcysteine (NAC) and Vitamin C have shown limited efficacy in clinical trials despite positive preclinical data.

Problem: I am having difficulty interpreting the results of my apoptosis assays.

Possible Cause Troubleshooting Step
Assay Sensitivity Ensure you are using a sensitive and appropriate apoptosis detection method. TUNEL staining is a common method for tissue sections. For cell culture experiments, consider flow cytometry-based assays using Annexin V/Propidium Iodide staining.
Timing of Measurement Apoptosis is a dynamic process. Measure apoptotic markers at different time points after this compound exposure to capture the peak of the apoptotic response.
Caspase Activation To confirm the involvement of specific apoptotic pathways, measure the activity of key caspases, such as caspase-3, caspase-8, and caspase-9.

Quantitative Data Summary

The following tables summarize the effects of various protective agents against this compound-induced nephrotoxicity based on preclinical studies.

Table 1: Effect of Antioxidant Agents on Renal Function and Oxidative Stress Markers

AgentAnimal ModelThis compound DoseAgent DoseEffect on BUN & CreatinineEffect on Oxidative Stress Markers (MDA, SOD, CAT, GSH)Reference
Aged Black Garlic Extract (ABGE) Rats10 mg/kg1% ABGE (100 µL)Prevented elevationSuppressed MDA, restored SOD, CAT, GSH
Alpha-Lipoic Acid (ALA) Rats450,000 IU/kg CMS100 mg/kgReversed effectsReduced oxidative stress
Chrysin Rats73 mg/kg (cumulative)25 and 50 mg/kgAlleviated injuryDecreased MDA, increased SOD, CAT, GPx, GSH
Curcumin Rats300,000 IU/kg200 mg/kgPartially restoredDecreased MDA, increased CAT, GSH
Hesperidin Rats73 mg/kg (cumulative)200 and 300 mg/kgReduced injuryDecreased MDA, increased SOD, CAT, GPx, GSH
Lycopene (B16060) Mice15 mg/kg/day5 and 20 mg/kg/dayAttenuated increasesDecreased MDA, restored SOD, CAT, GSH

MDA: Malondialdehyde; SOD: Superoxide Dismutase; CAT: Catalase; GSH: Glutathione; CMS: Colistimethate Sodium

Table 2: Effect of Various Agents on Inflammatory and Apoptotic Markers

AgentAnimal ModelThis compound DoseAgent DoseEffect on Inflammatory Markers (TNF-α, IL-6, IL-1β)Effect on Apoptotic Markers (Caspase-3, TUNEL)Reference
Aged Black Garlic Extract (ABGE) Rats10 mg/kg1% ABGE (100 µL)Suppressed TNF-α, IL-1βReduced TUNEL positive cells
Chrysin Rats73 mg/kg (cumulative)50 mg/kgDecreased TNF-α, IL-6, IL-1βNot specified
Curcumin Rats300,000 IU/kg200 mg/kgDecreased TNF-α, IL-6Decreased caspase-3
Hesperidin Rats73 mg/kg (cumulative)300 mg/kgDecreased TNF-α, IL-6, IL-1βNot specified
Minocycline Retrospective ClinicalNot specifiedNot specifiedNot specifiedInhibits caspase-1 and -3 (nonclinical data)

Detailed Experimental Protocols

Protocol 1: Induction of this compound Nephrotoxicity in a Mouse Model and Assessment of a Protective Agent (Lycopene)

This protocol is adapted from Dai et al. (2017).

  • Animal Model: Use male C57BL/6 mice, 6-8 weeks old.

  • Acclimatization: Allow mice to acclimatize for at least one week with free access to food and water.

  • Grouping: Randomly divide mice into the following groups (n=10 per group):

    • Control (saline)

    • Lycopene alone (20 mg/kg/day, oral gavage)

    • This compound alone (15 mg/kg/day, intravenous injection)

    • This compound (15 mg/kg/day) + Lycopene (5 mg/kg/day)

    • This compound (15 mg/kg/day) + Lycopene (20 mg/kg/day)

  • Drug Administration:

    • Administer lycopene (dissolved in olive oil) or vehicle orally 2 hours before this compound injection.

    • Administer this compound sulfate (B86663) (dissolved in saline) intravenously in two divided doses daily for 7 days.

  • Sample Collection: 12 hours after the last dose, collect blood via cardiac puncture for serum analysis (BUN, creatinine). Euthanize the mice and harvest the kidneys.

  • Kidney Tissue Processing:

    • One kidney is fixed in 10% neutral buffered formalin for histopathological analysis (H&E and TUNEL staining).

    • The other kidney is snap-frozen in liquid nitrogen and stored at -80°C for biochemical assays (MDA, SOD, CAT, GSH) and gene expression analysis (qRT-PCR for Nrf2, HO-1, NF-κB).

  • Biochemical Assays: Homogenize kidney tissue and use commercial assay kits to measure levels of MDA, SOD, CAT, and GSH according to the manufacturer's instructions.

  • Histopathology: Embed fixed kidney tissue in paraffin, section, and stain with H&E to assess tubular necrosis. Perform TUNEL staining to quantify apoptosis.

  • Statistical Analysis: Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Tukey's) for multiple group comparisons. A p-value < 0.05 is considered statistically significant.

Visualizations

Colistin_Nephrotoxicity_Pathway This compound This compound ProximalTubule Renal Proximal Tubule Cell This compound->ProximalTubule Intracellular Accumulation Mitochondria Mitochondria ProximalTubule->Mitochondria Mitochondrial Damage Inflammation Inflammation (↑ TNF-α, IL-1β, IL-6) ProximalTubule->Inflammation ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS Caspases ↑ Caspase Activation Mitochondria->Caspases OxidativeStress Oxidative Stress (Lipid Peroxidation) ROS->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis CellDeath Tubular Cell Death & Necrosis Apoptosis->CellDeath Inflammation->Apoptosis AKI Acute Kidney Injury (AKI) CellDeath->AKI Caspases->Apoptosis

Caption: Core mechanisms of this compound-induced kidney injury.

Protective_Strategies_Workflow cluster_model Experimental Model cluster_treatment Treatment Groups cluster_assessment Assessment of Nephrotoxicity cluster_outcome Outcome AnimalModel In Vivo Model (e.g., Rat, Mouse) Control Control (Vehicle) This compound This compound Alone Agent Protective Agent Alone Combo This compound + Protective Agent Biochem Serum/Urine Analysis (BUN, Cr, NGAL) Control->Biochem Histo Histopathology (H&E, TUNEL) Control->Histo Markers Tissue Biomarkers (MDA, Caspase-3, TNF-α) Control->Markers This compound->Biochem This compound->Histo This compound->Markers Agent->Biochem Agent->Histo Agent->Markers Combo->Biochem Combo->Histo Combo->Markers Data Data Analysis & Interpretation Biochem->Data Histo->Data Markers->Data

Caption: General workflow for testing protective agents.

Nrf2_Pathway_Activation Lycopene Lycopene Nrf2 Nrf2 Activation Lycopene->Nrf2 Upregulates NFkB ↓ NF-κB Expression Lycopene->NFkB Downregulates This compound This compound ROS Oxidative Stress (ROS) This compound->ROS ROS->Nrf2 Activates HO1 ↑ Heme Oxygenase-1 (HO-1) Nrf2->HO1 Induces Protection Renal Protection HO1->Protection NFkB->Protection

Caption: Lycopene's protective mechanism via Nrf2/HO-1.

References

Technical Support Center: Ensuring the Stability of Colistin Solutions for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper preparation, storage, and handling of colistin (B93849) solutions to maintain their stability and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For maximal stability, it is recommended to reconstitute this compound sulfate (B86663) in purified water (e.g., Milli-Q or equivalent).[1][2] this compound exhibits high stability in water at both 4°C and 37°C for extended periods.[1][2]

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: this compound stock solutions prepared in water are very stable when stored at 4°C for up to 60 days.[1][2] For longer-term storage, it is advisable to store aliquots at -20°C, -70°C, or -80°C to minimize degradation.[3][4] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[5]

Q3: How does pH affect the stability of this compound solutions?

A3: this compound is more stable in acidic conditions and less stable in neutral to basic conditions.[2] Significant degradation is observed in isotonic phosphate (B84403) buffer at pH 7.4, especially at 37°C.[1] If experiments require a physiological pH, prepare the working solution immediately before use and minimize the storage time.

Q4: Can I use buffered solutions like PBS to prepare my this compound working solutions?

A4: While buffered solutions are often necessary for biological assays, be aware that this compound is less stable in isotonic phosphate buffer (pH 7.4) compared to water, with degradation observed at 37°C.[1][2] It is recommended to prepare fresh working solutions in your experimental buffer immediately before the assay.

Q5: What is the difference between this compound sulfate and colistimethate sodium (CMS)?

A5: this compound sulfate is the active form of the antibiotic. Colistimethate sodium (CMS) is an inactive prodrug that is less toxic.[6] CMS hydrolyzes in aqueous solutions to form a complex mixture of active this compound derivatives.[1][6] It is crucial to use the correct form for your experiments as their stability and activity profiles differ significantly.

Q6: My experimental results with this compound are inconsistent. What could be the cause?

A6: Inconsistent results can arise from several factors:

  • Solution Instability: Improper storage or using aged solutions can lead to a loss of potency.[2]

  • Adsorption to Plastics: this compound is a cationic molecule and can bind to the surfaces of plastic labware, such as polystyrene plates and tubes, leading to a decrease in the effective concentration.[7][8][9] Using low-protein-binding polypropylene (B1209903) materials can mitigate this issue.[7][9]

  • Variability in Susceptibility Testing Methods: Different methods for determining the Minimum Inhibitory Concentration (MIC) can yield variable results.[10][11] The broth microdilution method is considered the reference standard.[12]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of Antibacterial Activity Degradation of this compound due to improper storage (e.g., prolonged storage at room temperature or in physiological buffers).Prepare fresh this compound solutions from a solid powder or a recently prepared stock solution stored at ≤ -20°C. Use purified water for stock solutions and prepare working solutions in buffer immediately before use.
High Variability Between Replicates Adsorption of this compound to plastic labware, leading to inconsistent concentrations in wells.Use low-protein-binding polypropylene labware. Minimize the number of dilution steps when preparing working solutions in protein-free media.[7][9]
Unexpectedly High MIC Values Use of inappropriate testing methodology or materials.Follow standardized protocols such as those from CLSI or EUCAST. The broth microdilution method is recommended for accurate MIC determination.[12] Be aware that different brands of Mueller-Hinton agar (B569324) can yield different results with Etest.[10]
Precipitate Formation in Solution Potential for interaction with components in complex media or buffers.Visually inspect solutions before use. If a precipitate is observed, discard the solution and prepare a fresh one. Ensure all components are fully dissolved.

Data on this compound Stability

Table 1: Stability of this compound in Different Aqueous Media

MediumTemperatureDurationRemaining Concentration of this compound ARemaining Concentration of this compound BReference
Water4°C60 days97.4%105.3%[1]
Water37°C120 hoursNo decreaseNo decrease[1]
Isotonic Phosphate Buffer (pH 7.4)37°C120 hoursSignificant decreaseSignificant decrease[1]
Human Plasma (pH 7.4)37°C120 hoursSignificant decreaseSignificant decrease[1]
Human Plasma-20°C8 months~65%Not specified[4]
Human Plasma-70°C / -80°C6-8 months~93%Not specified[4]

Table 2: Stability of Colistimethate Sodium (CMS) Solutions

Formulation/ConcentrationSolventTemperatureDurationThis compound FormedReference
Lyophilized PowderN/A4°C & 25°C20 weeks< 0.1%[13]
200 mg/mLWater4°C & 25°C7 days< 0.1%[13]
77.5 mg/mLWater4°C & 25°C12 months< 0.1%[14]
2 mg/L in PlasmaN/A-20°C2 months~0.4 mg/L[4]
2 & 30 mg/L in PlasmaN/A-70°C / -80°C4 monthsNot quantifiable[4]
Reconstituted SolutionWater21, 0, -20, -70°C24 hours< 1.0%[5]
4 mg/mLNormal Saline & 5% Glucose21°C48 hours~4%[15]
4 mg/mLNormal Saline & 5% Glucose4°C48 hours0.3%[15]

Experimental Protocols

Preparation of this compound Stock Solution (1 mg/mL)
  • Materials:

    • This compound sulfate powder

    • Sterile, purified water (e.g., Milli-Q grade)

    • Sterile, low-protein-binding polypropylene microcentrifuge tubes

    • Calibrated balance and appropriate personal protective equipment (PPE)

  • Procedure:

    • Weigh the required amount of this compound sulfate powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile, purified water to achieve a final concentration of 1 mg/mL.

    • Gently vortex or swirl the tube to ensure the powder is completely dissolved. Avoid vigorous shaking to prevent frothing.[16]

    • Dispense into single-use aliquots in sterile, low-protein-binding polypropylene tubes.

    • Label the aliquots clearly with the name, concentration, and date of preparation.

    • Store the stock solution aliquots at 4°C for short-term use (up to 7 days) or at -20°C or lower for long-term storage.[16]

Visualizations

Experimental Workflow for Preparing this compound Solutions

G cluster_prep Stock Solution Preparation cluster_storage Storage cluster_working Working Solution Preparation weigh Weigh this compound Sulfate dissolve Dissolve in Purified Water (1 mg/mL) weigh->dissolve aliquot Aliquot into Low-Binding Tubes dissolve->aliquot short_term Short-term: 4°C (≤ 7 days) aliquot->short_term long_term Long-term: ≤ -20°C aliquot->long_term dilute Dilute in Experimental Buffer (Prepare Fresh) short_term->dilute thaw Thaw Stock Aliquot long_term->thaw thaw->dilute use Use Immediately in Assay dilute->use

Caption: Workflow for preparing stable this compound solutions.

Key Factors Affecting this compound Stability

G cluster_factors Influencing Factors colistin_stability This compound Solution Stability solvent Solvent (Water > Buffer) colistin_stability->solvent temperature Temperature (Low Temp is Better) colistin_stability->temperature ph pH (Acidic > Neutral/Basic) colistin_stability->ph storage_duration Storage Duration (Shorter is Better) colistin_stability->storage_duration adsorption Adsorption to Plastics colistin_stability->adsorption

Caption: Factors influencing this compound solution stability.

This compound Degradation Pathway

G cms Colistimethate Sodium (CMS) (Inactive Prodrug) hydrolysis Hydrolysis (in aqueous solution) cms->hydrolysis active_this compound This compound (Active Form) hydrolysis->active_this compound degradation Further Degradation active_this compound->degradation inactive_products Inactive Products degradation->inactive_products

Caption: Simplified this compound degradation pathway.

References

Technical Support Center: Troubleshooting Colistin Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address variability in colistin (B93849) susceptibility test results. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is this compound susceptibility testing so variable and challenging?

A1: this compound susceptibility testing is notoriously challenging due to several factors:

  • Physicochemical Properties: this compound is a cationic (positively charged) polypeptide that readily adheres to the negatively charged surfaces of polystyrene microtiter plates commonly used in broth microdilution (BMD) methods. This binding can reduce the effective concentration of this compound in the testing medium, leading to falsely susceptible results.[1][2][3]

  • Poor Agar (B569324) Diffusion: The large molecular size of this compound results in poor diffusion through agar, making disk diffusion and gradient diffusion (Etest) methods unreliable.[2][4] This has led both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to recommend against their use for this compound susceptibility testing.

  • Heteroresistance: Some bacterial populations exhibit heteroresistance, where a subpopulation of resistant cells exists within a larger susceptible population. Standard susceptibility testing methods may fail to detect these resistant subpopulations, potentially leading to treatment failure.

  • Cation Concentration: The concentration of divalent cations, specifically calcium (Ca²⁺) and magnesium (Mg²⁺), in the testing medium can significantly impact this compound activity. Inconsistent cation concentrations between media batches can lead to variable Minimum Inhibitory Concentration (MIC) results.

Q2: What is the recommended reference method for this compound susceptibility testing?

A2: Both the CLSI and EUCAST recommend broth microdilution (BMD) as the reference method for determining this compound susceptibility. It is crucial to perform this method using cation-adjusted Mueller-Hinton broth (CAMHB) in untreated polystyrene plates.

Q3: Are there any acceptable alternative methods to the reference BMD?

A3: While the reference BMD is the gold standard, some commercial BMD products and other methods have been evaluated with varying degrees of success. However, their performance can be inconsistent, and it is essential to be aware of their limitations. The this compound broth disk elution (CBDE) method is accepted by CLSI for Enterobacterales and Pseudomonas spp. and can be easier to perform in a clinical laboratory setting.

Q4: What is heteroresistance and how does it affect this compound susceptibility testing?

A4: Heteroresistance is a phenomenon where a bacterial isolate contains a subpopulation of cells that are resistant to an antibiotic, while the majority of the population is susceptible. This can lead to regrowth of the resistant subpopulation during treatment, resulting in therapeutic failure. Standard MIC determination methods, like BMD, often fail to detect heteroresistance because they use a standard inoculum size that may not be large enough to include the resistant subpopulation. Population analysis profiling (PAP) is the gold standard for detecting heteroresistance but is not practical for routine clinical use.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Inconsistent MIC values between runs 1. Variation in inoculum preparation: Incorrect bacterial concentration can affect MIC results. 2. Inconsistent media preparation: Variations in cation (Ca²⁺, Mg²⁺) concentration in Mueller-Hinton broth can alter this compound activity. 3. Pipetting errors: Inaccurate dilution of this compound or bacterial inoculum. 4. Contamination: Contamination of the isolate or reagents.1. Strictly adhere to standardized protocols for inoculum preparation to achieve the correct final concentration. 2. Use commercially prepared, quality-controlled cation-adjusted Mueller-Hinton broth (CAMHB). If preparing in-house, ensure meticulous measurement of cation supplements. 3. Calibrate pipettes regularly and use proper pipetting techniques. 4. Perform purity checks of the bacterial culture before testing and use aseptic techniques throughout the procedure. Subculture from turbid wells to check for contamination.
Skipped wells or erratic growth in BMD 1. This compound binding to plastic: The cationic nature of this compound leads to its adherence to polystyrene plates, reducing its effective concentration in some wells. 2. Heteroresistance: A resistant subpopulation may grow at higher this compound concentrations while the main population is inhibited at lower concentrations. 3. Inconsistent growth patterns: Can be observed in agar dilution methods.1. Use untreated polystyrene plates as recommended by CLSI and EUCAST. Avoid the use of surfactants like Polysorbate-80 (Tween 80) as they can have synergistic effects with this compound. 2. If heteroresistance is suspected, consider methods designed to detect it, such as population analysis profiling, although this is not a routine diagnostic procedure. Be aware that automated systems with limited dilutions may miss this phenomenon. 3. For agar dilution, preparing fresh plates for specific this compound concentrations may resolve inconsistent growth.
Discrepancies between BMD and other methods (e.g., disk diffusion, Etest) 1. Unsuitability of the method: Disk diffusion and gradient diffusion tests are unreliable for this compound due to its poor diffusion in agar. 2. Automated system limitations: Some automated systems show poor performance and may yield false susceptible or resistant results.1. Do not use disk diffusion or gradient diffusion (Etest) for this compound susceptibility testing. These methods are not recommended by CLSI or EUCAST. 2. If using an automated system, be aware of its limitations and consider confirming resistant or unexpected results with the reference BMD method.
False-susceptible results (Very Major Errors) 1. Use of unreliable methods: Gradient diffusion tests (Etest) are known to produce very major errors (VMEs). 2. This compound binding to plastic: Reduces the effective drug concentration. 3. Inadequate quality control. 1. Adhere to the reference BMD method. 2. Follow the recommended BMD protocol using appropriate materials. 3. Routinely test quality control (QC) strains with known MIC values (e.g., E. coli ATCC 25922 and P. aeruginosa ATCC 27853) to ensure the accuracy of the testing process. Include a this compound-resistant QC strain (e.g., E. coli NCTC 13846) as advised by EUCAST.
False-resistant results (Major Errors) 1. Media composition: Variations in cation content can affect results. 2. Contamination 1. Ensure the use of quality-controlled CAMHB. 2. Maintain aseptic technique and perform purity checks.

Performance of Different this compound Susceptibility Testing Methods

The following table summarizes the performance of various this compound susceptibility testing methods compared to the reference broth microdilution (BMD) method.

MethodOrganism(s)Categorical Agreement (%)Essential Agreement (%)Very Major Errors (VME) (%)Major Errors (ME) (%)Reference(s)
Broth Macrodilution (BMAD) K. pneumoniae, E. coli, A. baumannii, P. aeruginosa10010000
Agar Dilution (AD) K. pneumoniae, E. coli, A. baumannii, P. aeruginosa88.2 - 100 (varies by species)5.0 - 61.7 (varies by species)Not specifiedNot specified
Disk Diffusion (DD) P. aeruginosaNot reliableNot reliable100 (for this compound-resistant isolates)Not specified
Commercial BMD (Sensititre) E. coli, K. pneumoniae98.572.53.80.8
Commercial BMD (MIKROLATEST) Enterobacteriaceae91.183.32.76.1
Etest EnterobacteralesNot specifiedNot specified10 VME out of 325 isolates6 ME out of 325 isolates
Vitek 2 EnterobacteralesNot specifiedNot specified31 VME out of 325 isolatesNot specified
BD Phoenix EnterobacteralesNot specifiedNot specified26 VME out of 325 isolatesNot specified

Experimental Protocols

Reference Broth Microdilution (BMD) Method

This protocol is based on the joint recommendations from CLSI and EUCAST.

  • Materials:

    • Cation-adjusted Mueller-Hinton broth (CAMHB).

    • This compound sulfate (B86663) powder.

    • Sterile, untreated 96-well polystyrene microtiter plates.

    • Bacterial isolates grown on appropriate agar for 18-24 hours.

    • Quality control strains (E. coli ATCC 25922, P. aeruginosa ATCC 27853, and a this compound-resistant strain like E. coli NCTC 13846).

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound sulfate in sterile water at a concentration of 1280 µg/mL.

  • Preparation of Bacterial Inoculum:

    • Select 3-5 colonies of the test organism and suspend them in saline to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Preparation and Inoculation:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate to achieve final concentrations typically ranging from 0.125 to 64 µg/mL.

    • Add the prepared bacterial inoculum to each well.

    • Include a growth control well (no this compound) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

experimental_workflow cluster_prep Preparation cluster_testing Testing Procedure cluster_analysis Analysis start Start inoculum Prepare 0.5 McFarland Bacterial Suspension start->inoculum colistin_prep Prepare this compound Stock Solution start->colistin_prep inoculate Inoculate Plate with Bacterial Suspension inoculum->inoculate dilution Serial Dilution of this compound in 96-Well Plate colistin_prep->dilution dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic interpret Interpret Results (Susceptible/Resistant) read_mic->interpret end End interpret->end troubleshooting_logic start Inconsistent this compound Susceptibility Results method_check Is the method Broth Microdilution (BMD)? start->method_check no_bmd Unreliable Method (Disk/Gradient Diffusion) method_check->no_bmd No bmd_issues Investigate BMD Variables method_check->bmd_issues Yes use_bmd Action: Switch to Reference BMD Method no_bmd->use_bmd inoculum Check Inoculum Preparation bmd_issues->inoculum media Verify Media Quality (Cation Content) bmd_issues->media qc Review Quality Control (QC) Results bmd_issues->qc hetero Consider Heteroresistance bmd_issues->hetero

References

addressing poor diffusion of colistin in agar-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges of using colistin (B93849) in agar-based antimicrobial susceptibility testing (AST). The inherent physicochemical properties of this compound can lead to unreliable results in these formats, and this guide offers solutions and explanations for researchers encountering these issues.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound disk diffusion results inconsistent and unreliable? A1: The disk diffusion method is considered unreliable for this compound for two primary reasons. First, this compound is a large, positively charged polypeptide molecule that diffuses poorly through the agar (B569324) matrix.[1] Second, it binds to the negatively charged acidic and sulfate (B86663) groups of polysaccharides in the agar, which further impedes its movement and results in smaller, often misleading, inhibition zones.[1][2][3] This poor diffusion leads to high error rates when compared to reference methods.[3] For these reasons, regulatory bodies like the European Committee on Antimicrobial Susceptibility Testing (EUCAST) explicitly state that this compound disks have no place in clinical susceptibility testing.

Q2: What is the recommended gold standard method for this compound susceptibility testing? A2: The joint CLSI-EUCAST Polymyxin Breakpoints Working Group recommends broth microdilution (BMD) as the gold standard reference method for determining the Minimum Inhibitory Concentration (MIC) of this compound. This method avoids the diffusion issues inherent in agar-based assays. While some studies have found agar dilution to be reproducible, BMD remains the validated standard.

Q3: How do divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) affect my assay? A3: Divalent cations are known to antagonize the activity of this compound. This compound's mechanism of action involves displacing these cations from the bacterial outer membrane. High concentrations of Ca²⁺ and Mg²⁺ in the testing medium can stabilize the membrane and inhibit this compound's binding, leading to falsely elevated MIC values. This is particularly evident in media like artificial urine, where MICs for mcr-1-positive strains can be up to 16-fold higher than in standard cation-adjusted Mueller-Hinton broth (CAMHB). Therefore, using a standardized, cation-adjusted medium is critical for reproducibility.

Q4: Can I use gradient diffusion strips (e.g., E-test) for determining this compound MICs? A4: No, gradient diffusion tests are not recommended for this compound susceptibility testing. Like disk diffusion, these methods are based on the diffusion of the antibiotic through agar and are therefore subject to the same issues of poor diffusion and binding. EUCAST has issued warnings that gradient tests can fail to predict this compound resistance accurately and should not be used in clinical microbiology.

Q5: What is the specific mechanism behind this compound's poor diffusion in agar? A5: The primary mechanism is an electrostatic interaction between the this compound molecule and the agar medium. This compound is a polycationic peptide, meaning it carries multiple positive charges. Agar is composed of polysaccharides containing negatively charged acid and sulfate groups. The positive charges on this compound form strong bonds with these negative charges in the agar, effectively trapping the antibiotic and preventing it from diffusing freely outward from the disk or strip.

Troubleshooting Guide

Issue 1: Very small or absent inhibition zones in a this compound disk diffusion assay.

  • Primary Cause : This is the expected result due to the inherent poor diffusion of this compound in standard agar. The large, cationic this compound molecule binds to the agar matrix, severely restricting its movement.

  • Recommended Solution : Do not attempt to interpret the zone diameter. Switch to the reference broth microdilution (BMD) method for an accurate MIC determination.

  • Experimental Approach : For research purposes where disk diffusion is being investigated, a modified agar preparation may be explored. One study found that reducing the agar concentration to 30% and supplementing with 100 µg/mL of protamine improved this compound diffusion and yielded more reliable results.

Issue 2: My agar dilution or disk diffusion results show susceptibility, but the broth microdilution result shows resistance (or vice-versa).

  • Primary Cause : This discrepancy, known as a categorical error, is common with agar-based methods for this compound. Agar diffusion has been shown to have very high rates of "very major errors" (falsely susceptible) of up to 45.8%. This is because the poor diffusion prevents the antibiotic from reaching the concentration required to inhibit a truly resistant strain.

  • Recommended Solution : The result from the reference broth microdilution method should be considered the correct one. Document the discrepancy and avoid using agar-based methods for clinical decision-making.

Issue 3: this compound MICs are significantly higher in a specific non-standard medium (e.g., artificial urine, specialized culture broth).

  • Primary Cause : The composition of the medium, specifically high concentrations of divalent cations (Ca²⁺, Mg²⁺) and/or an acidic pH, is likely antagonizing the this compound activity.

  • Recommended Solution : Acknowledge the media-dependent effect on this compound's potency. For standardized susceptibility reporting, all testing must be performed in cation-adjusted Mueller-Hinton broth (CAMHB) as recommended by CLSI and EUCAST. If testing in a non-standard medium is required for a research question, run a parallel control in CAMHB to quantify the medium's specific effect.

Data Presentation

Table 1: Performance of Agar-Based Methods vs. Reference Broth Microdilution

Method Parameter Value Source(s)
Modified Disk Diffusion Sensitivity 94.7%
(30% Agar + 100 µg/mL Protamine) Specificity 100%
Standard Disk Diffusion Categorical Agreement 83.1%
Very Major Error Rate 45.8%
Major Error Rate 5.0%
Agar Dilution Sensitivity 100%
Specificity 85.88%

| | Accuracy | 86.21% | |

Table 2: Effect of Media Composition on this compound MIC against mcr-1-Positive E. coli

Medium Key Characteristics Median MIC Increase (vs. CAMHB) Source(s)
CAMHB Cation-Adjusted (Standard) Baseline
Artificial Urine (AU) High Ca²⁺/Mg²⁺, Acidic pH Up to 16-fold
CAMHB + Ca²⁺/Mg²⁺ Cations added to AU levels 8-fold

| CAMHB (pH adjusted to 6.1) | Acidic pH | Increased MICs | |

Visualizations and Workflows

G start Start: Inconsistent or Unreliable This compound AST Results method Which AST method was used? start->method disk Disk Diffusion or Gradient Strip method->disk Agar Diffusion agar Agar Dilution method->agar Agar Dilution bmd Broth Microdilution (BMD) method->bmd Broth Dilution sol_disk Result is unreliable due to poor diffusion. This method is not recommended. Action: Switch to the reference BMD method. disk->sol_disk sol_agar Method is prone to inaccuracies. Action: Compare results to BMD. Prioritize BMD for decision-making. agar->sol_agar sol_bmd This is the reference method. Troubleshoot other factors: 1. Is media cation-adjusted (CAMHB)? 2. Were non-treated polystyrene plates used to avoid plastic binding? 3. Was the correct inoculum used? bmd->sol_bmd

Caption: Troubleshooting workflow for this compound susceptibility testing.

G cluster_this compound This compound Properties cluster_agar Agar Properties cluster_media Media Factors colistin_prop Large Molecular Size Polycationic (+) Charge outcome Poor Diffusion & Inaccurate MICs colistin_prop->outcome physically hinders agar_prop Polysaccharide Matrix Anionic (-) Groups agar_prop->outcome electrostatically binds media_prop Divalent Cations (Ca²⁺, Mg²⁺) Medium pH media_prop->outcome antagonizes activity

Caption: Key factors that negatively affect this compound agar assays.

Experimental Protocols

Protocol 1: Reference Broth Microdilution (BMD) for this compound MIC

This protocol is a summary of the CLSI/EUCAST recommended method. Users should always consult the latest official guidelines.

  • Media Preparation : Use cation-adjusted Mueller-Hinton Broth (CAMHB). Ensure the final concentrations of Ca²⁺ and Mg²⁺ are within the recommended ranges.

  • Plate Preparation : Use standard, non-treated 96-well polystyrene microtiter plates. Prepare serial twofold dilutions of this compound in CAMHB directly in the plate, ranging from 0.06 to 64 µg/mL.

  • Inoculum Preparation : Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation : Add the standardized inoculum to each well of the microtiter plate, including a growth control well (no this compound) and a sterility control well (no bacteria).

  • Incubation : Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC : The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Experimental Modified Agar Diffusion Assay

This protocol is based on a research study and is intended for investigational use only. It is not a clinically validated method.

  • Media Preparation (MHA30P100) :

    • Prepare Mueller-Hinton Agar (MHA) using only 30% of the manufacturer's recommended amount of agar granules (e.g., 5.1 g/L instead of 17 g/L).

    • Autoclave the medium and cool it to 45-50°C in a water bath.

    • Aseptically add a sterile stock solution of protamine sulfate to achieve a final concentration of 100 µg/mL.

    • Mix gently to avoid bubbles and pour into sterile petri dishes to a uniform depth of 4 mm. Allow to solidify completely.

  • Inoculum Preparation : Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation : Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the modified agar plate evenly in three directions.

  • Disk Application : Aseptically apply a 10 µg this compound disk to the center of the inoculated plate.

  • Incubation : Incubate the plates at 35°C ± 2°C for 16-18 hours.

  • Interpretation : Measure the diameter of the zone of inhibition. In the source study, a breakpoint of ≤13 mm was used to define resistance, but this cutoff would need to be validated internally.

References

Technical Support Center: Refining Colistin Loading Dose Strategies in Critically Ill Patients

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with colistin (B93849) in critically ill patient populations. The information is designed to address specific experimental and clinical challenges.

Troubleshooting Guide

Q1: We administered the recommended loading dose, but the patient's plasma this compound concentration is still subtherapeutic. What could be the cause and what should we do?

A: Several factors can contribute to lower-than-expected this compound concentrations in critically ill patients, even with a loading dose.

  • Augmented Renal Clearance (ARC): Critically ill patients, particularly younger patients with trauma or sepsis, can exhibit ARC, leading to faster elimination of the drug. In patients with a creatinine (B1669602) clearance (CrCl) greater than 80-130 mL/min, standard dosing may be insufficient to reach therapeutic targets.[1][2]

  • "Third Spacing" of Fluids: The large volume of distribution (Vd) in septic patients due to fluid resuscitation and capillary leak can lead to lower plasma concentrations.[3]

  • Inadequate Loading Dose: While a loading dose of 9 million international units (MIU) of colistimethate sodium (CMS) is often recommended, some studies suggest this may still be insufficient in certain patient populations to rapidly achieve the target concentration.[3][4] The conversion of the inactive prodrug CMS to active this compound is slow, and without an adequate loading dose, therapeutic levels can be delayed for 24-48 hours.[1][5]

  • Variability in CMS to this compound Conversion: The rate and extent of conversion of the prodrug CMS to active this compound can vary between patients.[6]

Troubleshooting Steps:

  • Assess Renal Function: Accurately determine the patient's creatinine clearance to identify potential ARC.

  • Therapeutic Drug Monitoring (TDM): If available, TDM is crucial to confirm subtherapeutic levels and guide dose adjustments.[7][8] The target average steady-state plasma concentration (Css,avg) is generally around 2 mg/L.[5]

  • Dose Adjustment: For patients with ARC, higher maintenance doses may be necessary to achieve the therapeutic target.[2] Consult pharmacokinetic/pharmacodynamic (PK/PD) models and institutional guidelines for dose adjustments.

  • Combination Therapy: For infections with pathogens having a minimum inhibitory concentration (MIC) >1 mg/L, this compound may be best used as part of a combination therapy, as achieving adequate concentrations with monotherapy might be difficult and increase toxicity risk.[9][10]

Q2: Our patient developed acute kidney injury (AKI) after starting this compound. How can we manage this?

A: Nephrotoxicity is a primary dose-limiting toxicity of this compound, with reported rates as high as 52.5% in some ICU cohorts.[11][12]

  • Risk Factors: Key predictors for this compound-associated nephrotoxicity include advanced age, high this compound plasma concentrations (≥2.5-3.5 mg/L), baseline renal impairment, and the concomitant use of other nephrotoxic drugs (e.g., vancomycin, aminoglycosides).[11][12][13]

  • Loading Dose and Nephrotoxicity: While essential for efficacy, a loading dose has been identified as an independent risk factor for nephrotoxicity in some studies.[14]

Troubleshooting Steps:

  • Monitor Renal Function Daily: Closely monitor serum creatinine and urine output. Use standardized criteria like RIFLE (Risk, Injury, Failure, Loss, End-stage kidney disease) to stage the severity of AKI.[11][12]

  • Therapeutic Drug Monitoring (TDM): Measure this compound plasma concentrations to ensure they are within the therapeutic range and not excessively high. A Css,avg >2.5 mg/L has been associated with an increased risk of nephrotoxicity.[2]

  • Review Concomitant Medications: Discontinue or substitute other nephrotoxic agents whenever clinically feasible.[13]

  • Dose Adjustment: Adjust the this compound maintenance dose based on changes in renal function and TDM results. For patients on renal replacement therapy (RRT), dosing needs to be adjusted based on the specific modality and intensity.[15]

  • Assess Risk vs. Benefit: In cases of severe AKI, a thorough risk-benefit assessment is required to decide whether to continue this compound therapy, potentially at a reduced dose, or switch to an alternative agent if a susceptible option exists.

Q3: We are having difficulty with dosing conversions for this compound. How can we avoid errors?

A: Dosing confusion is a significant risk with this compound due to the lack of a universal dosing unit and different product formulations.[16][17] Errors can lead to underdosing and treatment failure or overdosing and toxicity.[18][19]

  • Units: Doses can be expressed in International Units (IU) of the prodrug colistimethate sodium (CMS), milligrams (mg) of CMS, or milligrams (mg) of this compound base activity (CBA).[16]

  • Conversion Factors:

    • 1 million IU (MIU) ≈ 80 mg of CMS.[1]

    • ~2.67-3.0 mg of CMS = 1 mg of CBA (This ratio can vary slightly).[20]

    • Therefore, a 9 MIU loading dose is approximately 300 mg of CBA.[5]

Troubleshooting Steps:

  • Standardize Prescribing: Institutional guidelines should mandate that all this compound orders are prescribed in a single, consistent unit, preferably milligrams of CBA, as recommended in the US.[18]

  • Verify Product Labeling: Always check the specific product label to understand how the vial strength is expressed.[16]

  • Use Order Sets: Implement pre-approved electronic or printed order sets that clearly state the dosing units and provide guidelines for dose adjustments based on renal function.[18]

  • Pharmacist Consultation: Engage clinical pharmacists to verify all this compound dose calculations, especially for loading doses and adjustments for renal impairment.[18]

Frequently Asked Questions (FAQs)

Q1: Why is a loading dose of this compound necessary in critically ill patients? A: A loading dose is critical to rapidly achieve therapeutic plasma concentrations. This compound is administered as an inactive prodrug, colistimethate sodium (CMS), which is slowly hydrolyzed in the body to the active this compound.[5] Without a loading dose, it can take several hours or even days to reach the target concentration of approximately 2 mg/L, potentially leading to treatment failure and the development of resistance.[4][5] The recommended loading dose is typically 300 mg of CBA (approximately 9 MIU of CMS).[5]

Q2: What is the target therapeutic range for this compound and how should it be monitored? A: The consensus target for efficacy is an average steady-state plasma this compound concentration (Css,avg) of approximately 2 mg/L.[5] This target is associated with achieving a favorable pharmacodynamic index (AUC/MIC ratio) for pathogens with an MIC up to 1 mg/L. However, concentrations exceeding 2.5 mg/L are linked to an increased risk of nephrotoxicity, highlighting a narrow therapeutic window.[2][21] Therapeutic Drug Monitoring (TDM) is the best approach to ensure that individual patients achieve this target while minimizing toxicity, as pharmacokinetics are highly variable in the critically ill population.[7][8]

Q3: How does renal function impact this compound dosing? A: Renal function is the most significant factor influencing CMS and this compound clearance.[9] The prodrug, CMS, is primarily cleared by the kidneys. In patients with impaired renal function, CMS clearance decreases, leading to a higher fraction of the dose being converted to active this compound, which can result in accumulation and toxicity if the dose is not adjusted.[22] Conversely, patients with augmented renal clearance may clear the drug too quickly, resulting in subtherapeutic levels.[2] Therefore, maintenance doses must be adjusted based on creatinine clearance.[15]

Q4: What are the main adverse effects of this compound? A: The most significant and common adverse effect is nephrotoxicity (kidney damage), which is dose-dependent and often reversible upon discontinuation of the drug.[2][23] Neurotoxicity (e.g., dizziness, muscle weakness, paresthesias) is another potential adverse effect, though it is reported less frequently than nephrotoxicity.[23]

Q5: Can this compound be used in patients on renal replacement therapy (RRT)? A: Yes, but dosing requires careful consideration. Both CMS and this compound are cleared by RRT modalities like intermittent hemodialysis and continuous renal replacement therapy (CRRT). Dosing suggestions often involve a baseline daily dose for an anuric patient with supplemental doses given during and after RRT sessions to account for drug removal.[9][15] TDM is highly recommended in this population to ensure therapeutic targets are met.

Data Presentation

Table 1: Recommended this compound Loading and Maintenance Doses (Intravenous) Doses are expressed in this compound Base Activity (CBA) and International Units (IU) of Colistimethate Sodium (CMS). Dosing should be guided by institutional protocols and TDM.

Patient PopulationLoading DoseMaintenance Dose (Normal Renal Function, CrCl >80 mL/min)Maintenance Dose (Renal Impairment)
Critically Ill Adults 300 mg CBA (~9 MIU CMS)[5]300-360 mg CBA/day, divided into 2-3 doses[5]Dose reduction required. Refer to specific dosing tables based on CrCl.[15]
Patients on CRRT 300 mg CBA (~9 MIU CMS)~440 mg CBA/day (~13 MIU/day)[15]Dose adjustment is complex and should be guided by TDM.
Patients on IHD 300 mg CBA (~9 MIU CMS)130 mg CBA/day on non-dialysis days. Supplement after dialysis.[15]Dose timing is critical relative to dialysis sessions.

Table 2: Key Pharmacokinetic/Pharmacodynamic Parameters and Clinical Outcomes

ParameterValue/ObservationClinical RelevanceCitation
Target Css,avg ~2 mg/LBalances efficacy against pathogens with MIC ≤1 mg/L and risk of toxicity.[5]
Nephrotoxicity Threshold Css,avg > 2.5 mg/LConcentrations above this level significantly increase the risk of AKI.[2]
PK/PD Index AUC/MICThe parameter best associated with this compound efficacy.[4][24]
Half-life (this compound) ~14.4 hours in critically ill patientsThe long half-life supports the need for a loading dose to achieve steady state faster.[4]
Incidence of AKI 20% - 60%Highlights the critical need for renal function monitoring and TDM.[23]
Time to Nephrotoxicity Median of 7 daysRenal injury may not be immediate; continuous monitoring is required.[11][12]

Experimental Protocols

Methodology: Therapeutic Drug Monitoring (TDM) of this compound

This protocol provides a general framework for TDM. Specific laboratory procedures for sample analysis may vary.

  • Objective: To individualize this compound dosing to achieve a target average steady-state plasma concentration (Css,avg) of ~2 mg/L while minimizing the risk of nephrotoxicity.

  • Sampling Strategy:

    • Timing: Collect blood samples to determine the steady-state concentration. Two samples are often recommended: a trough level just before a maintenance dose and a peak level 1-2 hours after the infusion is complete.

    • Frequency: Initial samples can be drawn after the 3rd or 4th maintenance dose to approximate steady-state conditions. Frequency of subsequent monitoring depends on the patient's clinical stability, renal function, and initial TDM results. More frequent monitoring is needed for patients with unstable renal function or those on RRT.

  • Sample Collection and Handling:

    • Tube: Collect 3-5 mL of blood in a heparinized tube. Avoid EDTA tubes as they can interfere with some assays.

    • Processing: Centrifuge the blood sample at ~2000-3000 x g for 10 minutes to separate the plasma.

    • Storage: Immediately transfer the plasma to a labeled polypropylene (B1209903) tube. This compound is unstable in plasma at room temperature due to continued conversion from CMS. Samples should be frozen at -70°C or below if not analyzed immediately.[6] The stability of CMS and this compound in clinical samples is a critical issue that can affect the accuracy of measurements.[6]

  • Quantification Method:

    • Technique: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard method for accurately and separately quantifying both the inactive prodrug (CMS) and the active this compound.[8] This is crucial as immunoassays cannot distinguish between the two forms.

    • Principle: The method involves protein precipitation from the plasma sample, followed by chromatographic separation of this compound and an internal standard. The separated compounds are then ionized and detected by a mass spectrometer, allowing for precise quantification based on their mass-to-charge ratio.

  • Data Interpretation and Dose Adjustment:

    • Pharmacokinetic Modeling: Use the measured peak and trough concentrations to estimate the patient's individual pharmacokinetic parameters (e.g., clearance, volume of distribution) using specialized software.

    • Dose Calculation: Based on the PK model, calculate the dose adjustment needed to reach the target Css,avg of 2 mg/L. This may involve changing the maintenance dose amount or the dosing interval.

    • Consultation: Dose adjustments should be made in consultation with a clinical pharmacist or infectious diseases specialist with expertise in this compound pharmacokinetics.

Mandatory Visualization

Colistin_TDM_Workflow cluster_0 Clinical Decision & Administration cluster_1 Therapeutic Drug Monitoring (TDM) cluster_2 Dose Optimization start Critically ill patient with multidrug-resistant GNB infection decision_start Initiate this compound Therapy? start->decision_start loading_dose Administer Loading Dose (e.g., 300 mg CBA) decision_start->loading_dose Yes maintenance_dose Start Maintenance Dose (Adjusted for renal function) loading_dose->maintenance_dose sampling Collect Blood Samples (e.g., Trough & Peak) maintenance_dose->sampling analysis Quantify this compound & CMS (HPLC-MS/MS) sampling->analysis interpretation Calculate Patient PK/PD (e.g., Css,avg) analysis->interpretation decision_adjust Is Css,avg at Target (~2 mg/L)? interpretation->decision_adjust adjust_dose Adjust Maintenance Dose and/or Interval decision_adjust->adjust_dose No continue_monitoring Continue Current Dose & Monitor Patient decision_adjust->continue_monitoring Yes adjust_dose->sampling Re-evaluate continue_monitoring->sampling Routine Follow-up

Caption: Clinical workflow for this compound administration and therapeutic drug monitoring.

Dose_Adjustment_Logic start TDM Result Received (this compound Css,avg) level_check Is Css,avg < 1.5 mg/L? start->level_check toxic_check Is Css,avg > 2.5 mg/L? level_check->toxic_check No renal_check_increase Assess Renal Function (Risk of ARC?) level_check->renal_check_increase Yes (Subtherapeutic) maintain_dose Maintain Current Dose toxic_check->maintain_dose No (Therapeutic) renal_check_decrease Assess Renal Function (AKI present?) toxic_check->renal_check_decrease Yes (Potentially Toxic) increase_dose Increase Maintenance Dose end_recheck Re-sample in 24-48h increase_dose->end_recheck decrease_dose Decrease Maintenance Dose decrease_dose->end_recheck maintain_dose->end_recheck Continue routine monitoring renal_check_increase->increase_dose renal_check_decrease->decrease_dose

Caption: Decision logic for this compound dose adjustment based on TDM and renal function.

References

Technical Support Center: Managing Colistin Treatment Failure

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with colistin (B93849).

Section 1: Understanding this compound Resistance Mechanisms

This section addresses common questions regarding the underlying mechanisms of this compound resistance.

Q1: What is the primary mechanism of action for this compound?

This compound is a polycationic antimicrobial peptide that targets the outer membrane of Gram-negative bacteria.[1] Its positively charged residues interact with the negatively charged phosphate (B84403) groups of lipid A, a component of the lipopolysaccharide (LPS).[2] This interaction competitively displaces divalent cations (Ca²⁺ and Mg²⁺) that normally stabilize the LPS layer, leading to membrane destabilization, permeabilization, and ultimately, cell death through the leakage of cytoplasmic contents.[1][2]

Q2: How do bacteria develop resistance to this compound?

This compound resistance primarily occurs through modifications of the bacterial outer membrane's LPS, which reduces the net negative charge and decreases this compound's binding affinity.[3][4] This can happen through two main routes:

  • Chromosomal Mutations: Mutations in two-component regulatory systems, such as PmrA/PmrB and PhoP/PhoQ, are common.[3][5] Activation of these systems leads to the addition of positively charged molecules, like phosphoethanolamine (pEtN) or 4-amino-4-deoxy-L-arabinose (L-Ara4N), to the lipid A moiety of LPS.[1][5] Inactivation of the negative regulator mgrB is another frequent mutation, particularly in Klebsiella pneumoniae, which leads to the overactivation of the PhoP/PhoQ system.[4][6]

  • Plasmid-Mediated Resistance: The acquisition of mobile this compound resistance (mcr) genes is a significant concern due to their ability to transfer horizontally between bacteria.[4] These genes encode phosphoethanolamine transferase enzymes that add pEtN to lipid A, conferring resistance even in the absence of chromosomal mutations.[4][5] Several variants, from mcr-1 to mcr-10, have been identified.[5]

Q3: Are there other, less common, resistance mechanisms?

Yes, other mechanisms have been reported, though they are less common than LPS modification. These include the complete loss of the LPS structure due to mutations in LPS biosynthetic genes, the overexpression of efflux pumps that actively remove this compound from the cell, and the overproduction of capsule polysaccharides that can potentially bind to and neutralize the drug.[4][5]

Colistin_Resistance_Pathway cluster_environment Periplasmic Space / Outer Membrane cluster_regulation Cytoplasmic Regulation cluster_modification LPS Modification Operons This compound This compound LPS_mod Modified LPS (Reduced Negative Charge) This compound->LPS_mod Binding Reduced LPS Lipopolysaccharide (LPS) (Lipid A) PmrB Sensor Kinase PmrB PmrA Response Regulator PmrA PmrB->PmrA Activates arn_operon arnBCADTEF operon PmrA->arn_operon Upregulates pmrC pmrC gene PmrA->pmrC Upregulates PhoQ Sensor Kinase PhoQ PhoP Response Regulator PhoP PhoQ->PhoP Activates PhoP->PmrA Activates mgrB Negative Regulator mgrB mgrB->PhoQ Inhibits mcr_gene Plasmid-borne mcr Gene pEtN_Transferase pEtN Transferase mcr_gene->pEtN_Transferase Expresses L_Ara4N L-Ara4N Synthesis arn_operon->L_Ara4N Produces pmrC->pEtN_Transferase Expresses pEtN_Transferase->LPS_mod Modifies Lipid A L_Ara4N->LPS_mod Modifies Lipid A

Caption: Chromosomal and plasmid-mediated this compound resistance pathways.

Section 2: Troubleshooting Guide for this compound Treatment Failure

This section provides guidance on how to address situations where this compound therapy is not effective.

Q1: My experiment/treatment is failing despite the isolate initially testing as "susceptible." What could be the cause?

One significant cause of unexpected this compound treatment failure is heteroresistance .[7] This phenomenon occurs when a small subpopulation of bacteria within a larger, susceptible population exhibits resistance.[8] Standard susceptibility testing methods may not detect this resistant subpopulation due to its low frequency, leading to a misleading "susceptible" result.[8][9][10] In the presence of this compound, this resistant subpopulation can be selected for, multiply, and lead to treatment failure.[7][8]

Q2: How can I confirm if heteroresistance is the cause of treatment failure?

The gold standard method for detecting heteroresistance is the Population Analysis Profile (PAP) .[9][11] This method is more sensitive than standard techniques because it involves plating serial dilutions of a bacterial culture onto agar (B569324) plates containing a range of this compound concentrations.[11][12] A finding of a resistant subpopulation at a frequency of ≥1 × 10⁻⁷ is indicative of heteroresistance.[11]

Q3: What are the recommended strategies to overcome this compound resistance in a clinical or experimental setting?

Managing this compound resistance often requires a multi-pronged approach, as monotherapy is frequently inadequate.[13] Key strategies include:

  • Combination Therapy: Combining this compound with other antibiotics can have a synergistic effect.[6] Even if the bacteria are resistant to the second agent, it may still enhance this compound's activity.[13][14] Commonly studied combinations include this compound with carbapenems, rifampicin, sulbactam, or fosfomycin.[6][13][14]

  • Therapeutic Drug Monitoring (TDM): Due to high pharmacokinetic variability and a narrow therapeutic window, TDM is recommended to optimize dosing.[15][16] Maintaining an average steady-state plasma concentration (Css,avg) of around 2 mg/L is a suggested target to balance efficacy and toxicity.[17]

  • Novel and Adjuvant Therapies: Research is ongoing into non-antibiotic adjuvants that can restore this compound's efficacy, as well as alternative treatments like antimicrobial peptides, nanotechnology-based delivery systems, and phage therapy.[5][6][18][19]

Management_Workflow start Infection with Suspected This compound-Resistant Gram-Negative Bacteria susceptibility_test Perform Antimicrobial Susceptibility Testing (AST) start->susceptibility_test result AST Result? susceptibility_test->result resistant Resistant result->resistant Resistant (MIC > 2 mg/L) susceptible Susceptible result->susceptible Susceptible (MIC ≤ 2 mg/L) combination_tx Initiate Combination Therapy (e.g., this compound + Carbapenem/Sulbactam) resistant->combination_tx treatment_failure Clinical Treatment Failure? susceptible->treatment_failure pap_test Investigate Heteroresistance (Perform PAP test) treatment_failure->pap_test Yes continue_monitored Continue Monitored Therapy treatment_failure->continue_monitored No pap_test->combination_tx Heteroresistance Detected tdm Implement Therapeutic Drug Monitoring (TDM) combination_tx->tdm reassess Re-evaluate Therapy: Consider alternative agents, adjuvant therapies, or source control. tdm->reassess Sub-therapeutic levels or continued failure tdm->continue_monitored Therapeutic levels & clinical improvement

Caption: Decision workflow for managing suspected this compound treatment failure.

Section 3: Key Experimental Protocols

This section provides a detailed methodology for a key experiment in this compound resistance research.

Protocol: Population Analysis Profile (PAP) for this compound Heteroresistance Detection

This protocol is adapted from methodologies described in the literature for the detection of heteroresistant bacterial subpopulations.[8][11][12]

Objective: To quantify the proportion of resistant bacterial cells within a larger susceptible population at various this compound concentrations.

Materials:

  • Bacterial isolate to be tested

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Cation-adjusted Mueller-Hinton Agar (CAMHA) plates

  • This compound sulfate (B86663) powder

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Sterile microcentrifuge tubes and plating equipment (loops, spreaders)

  • Incubator set to 35-37°C

Methodology:

  • Prepare Bacterial Inoculum:

    • Inoculate a single colony of the test isolate into 5 mL of CAMHB.

    • Incubate overnight at 37°C with shaking to achieve a stationary phase culture.

  • Prepare this compound Agar Plates:

    • Prepare CAMHA and autoclave. Allow it to cool to 45-50°C.

    • Add appropriate volumes of a sterile this compound stock solution to the molten agar to create a series of plates with increasing this compound concentrations (e.g., 0, 0.5, 1, 2, 4, 8, 16, 32 µg/mL).[10][12]

    • Pour the plates and allow them to solidify.

  • Standardize and Dilute Culture:

    • Measure the optical density (OD) of the overnight culture. Adjust the bacterial suspension with sterile saline or broth to a concentration of approximately 10⁹ colony-forming units (CFU)/mL (corresponds to a 0.5 McFarland standard, though direct plating of the overnight culture is also common).

    • Perform a 10-fold serial dilution of the standardized culture in sterile saline, from 10⁻¹ to 10⁻⁷.

  • Plate the Dilutions:

    • Spot-plate or spread 100 µL of each dilution (from 10⁻⁵ to 10⁻⁷) onto the this compound-free control plate to accurately determine the initial total CFU/mL.

    • Plate 100 µL of the undiluted (10⁰) and the 10⁻¹ dilution onto each of the this compound-containing plates.[12] This ensures a large number of cells are screened for resistant subpopulations.

  • Incubation and Colony Counting:

    • Incubate all plates at 37°C for 24 to 48 hours.[7][12] Longer incubation may be necessary to detect slow-growing resistant colonies.

    • After incubation, count the colonies on each plate.

  • Data Analysis and Interpretation:

    • Calculate the total bacterial count (CFU/mL) from the control plate.

    • For each this compound concentration, calculate the proportion of surviving bacteria by dividing the CFU count on the this compound plate by the total CFU count from the control plate.

    • Plot the number of surviving CFU/mL against the this compound concentration on a logarithmic scale.

    • Interpretation: An isolate is considered heteroresistant if a subpopulation survives at a this compound concentration at least four-fold above the isolate's minimum inhibitory concentration (MIC) at a frequency between 10⁻⁷ and 50%.[11]

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the recommended intravenous doses for this compound?

Dosing for this compound is complex and should be guided by international consensus guidelines.[17] A loading dose is critical to rapidly achieve therapeutic concentrations.[14]

Dosing ComponentRecommendation (this compound Base Activity)Notes
Loading Dose 300 mg (approx. 9 million IU)[20][21]Essential for critically ill patients to avoid delays in reaching therapeutic levels.[14]
Maintenance Dose 150 mg every 12 hours (300 mg/day)[20]Should begin 12-24 hours after the loading dose.[20]
Renal Impairment Dose reduction required.Adjustments should be based on creatinine (B1669602) clearance.[20][21]

Note: Dosing is often prescribed in International Units (IU) of colistimethate sodium (CMS). 1 mg of this compound base is approximately equivalent to 2.67 mg of CMS or 30,000 IU of CMS.[20]

Q2: What are the target plasma concentrations for Therapeutic Drug Monitoring (TDM) of this compound?

TDM is advised to optimize efficacy while minimizing the risk of nephrotoxicity.[16][22]

TDM ParameterTarget ValueRationale
Average Steady-State Plasma Concentration (Css,avg) ~2 mg/L[17]This target is associated with efficacy for pathogens with MICs ≤2 mg/L in accessible infection sites.[17]
Area Under the Curve (AUC24h) ~50 mg·h/L[22]Corresponds to the Css,avg target of 2 mg/L.
Trough Concentration (Cmin) for Toxicity < 2.42 - 3.33 mg/LTrough levels above this range have been associated with an increased risk of nephrotoxicity.[22]

Q3: Is combination therapy always better than this compound monotherapy?

While many in vitro and observational studies suggest a benefit, clinical evidence from randomized controlled trials has been mixed.[23] For severe infections caused by carbapenem-resistant organisms like Acinetobacter baumannii or Pseudomonas aeruginosa, international guidelines suggest using this compound in combination with a second agent if possible.[24] The decision should be based on the specific pathogen, infection site severity, and local resistance patterns.

References

Validation & Comparative

Colistin Monotherapy vs. Combination Therapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of clinical trial data on the efficacy and safety of colistin-based treatment regimens for multidrug-resistant Gram-negative bacterial infections.

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge in clinical practice, compelling the reintroduction of older antibiotics such as This compound (B93849) as a last-resort treatment. However, the optimal strategy for its use, whether as a monotherapy or in combination with other antimicrobial agents, remains a subject of intensive research. This guide provides a comprehensive comparison of key clinical trials that have evaluated the performance of this compound monotherapy against combination therapies in treating severe infections caused by critical pathogens, including Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae.

Key Clinical Trials Overview

This guide focuses on the findings from three pivotal randomized controlled trials (RCTs) that have significantly contributed to the current understanding of this compound-based therapies:

  • Durante-Mangoni et al. (2013): This trial compared this compound monotherapy with a this compound-rifampicin combination for infections caused by extensively drug-resistant (XDR) Acinetobacter baumannii.

  • AIDA Trial (Paul et al., 2018): This study investigated the efficacy and safety of this compound monotherapy versus a this compound-meropenem combination in patients with severe infections due to carbapenem-resistant Gram-negative bacteria.

  • OVERCOME Trial (Kaye et al., 2022): This international, double-blind, placebo-controlled trial assessed the superiority of this compound-meropenem combination therapy over this compound monotherapy for pneumonia and bloodstream infections caused by XDR A. baumannii, XDR P. aeruginosa, and carbapenem-resistant Enterobacterales (CRE).

Data Presentation: A Comparative Analysis of Clinical Outcomes

The following tables summarize the quantitative data from these key clinical trials, offering a side-by-side comparison of the primary and secondary outcomes.

Efficacy Outcomes
TrialPathogen(s)Treatment ArmsNPrimary OutcomeClinical Success/CureMicrobiological Eradication/Cure
Durante-Mangoni et al. XDR A. baumanniiThis compound10530-day mortality: 43%-45.7%
This compound + Rifampicin (B610482)10430-day mortality: 43%-61.5%
AIDA Trial Carbapenem-resistant Gram-negative bacteriaThis compound203Clinical failure at day 14: 79%--
This compound + Meropenem (B701)203Clinical failure at day 14: 72%--
OVERCOME Trial XDR A. baumannii, XDR P. aeruginosa, CREThis compound Monotherapy21128-day mortality: 37%42%40%
This compound + Meropenem21228-day mortality: 43%35%35%
Safety Outcomes: Nephrotoxicity
TrialTreatment ArmsNNephrotoxicity Rate
AIDA Trial This compound203Not significantly different between arms
This compound + Meropenem203Not significantly different between arms
OVERCOME Trial This compound Monotherapy21149% (Acute Kidney Injury)
This compound + Meropenem21252% (Acute Kidney Injury)

Experimental Protocols: Methodologies of Key Trials

A detailed understanding of the experimental design is crucial for the interpretation of clinical trial results. Below are the methodologies for the three pivotal studies.

Durante-Mangoni et al. (this compound vs. This compound + Rifampicin)
  • Study Design: Multicenter, parallel, randomized, open-label clinical trial.

  • Patient Population: 210 patients in intensive care units with life-threatening infections due to XDR A. baumannii.

  • Inclusion Criteria: Patients with ventilator-associated pneumonia, hospital-acquired pneumonia, or bloodstream infections caused by XDR A. baumannii.

  • Intervention:

    • Monotherapy Arm: Intravenous this compound (2 million international units [MIU] every 8 hours).

    • Combination Therapy Arm: Intravenous this compound (2 MIU every 8 hours) plus intravenous rifampicin (600 mg every 12 hours).

  • Primary Outcome: Overall 30-day mortality.

  • Secondary Outcomes: Infection-related death, microbiological eradication, and length of hospitalization.

AIDA Trial (this compound vs. This compound + Meropenem)
  • Study Design: Multicenter, investigator-initiated, open-label, randomized controlled superiority trial.

  • Patient Population: Patients with hospital-associated pneumonia, ventilator-associated pneumonia, bloodstream infections, or urosepsis caused by carbapenem-resistant Gram-negative bacteria.

  • Intervention:

    • Monotherapy Arm: Intravenous this compound.

    • Combination Therapy Arm: Intravenous this compound plus meropenem.

  • Primary Outcome: Treatment success at day 14, defined as survival, hemodynamic stability, stable or improved respiratory status for pneumonia patients, microbiological cure for bacteremia patients, and stability or improvement of the Sequential Organ Failure Assessment (SOFA) score.

  • Secondary Outcomes: 14-day and 28-day mortality, and other clinical and safety outcomes.

OVERCOME Trial (this compound vs. This compound + Meropenem)
  • Study Design: International, randomized, double-blind, placebo-controlled trial.

  • Patient Population: 423 eligible patients with pneumonia and/or bloodstream infections caused by XDR A. baumannii, XDR P. aeruginosa, or CRE.

  • Intervention:

    • Monotherapy Arm: Intravenous this compound (5 mg/kg loading dose, followed by 1.67 mg/kg every 8 hours) plus a matching placebo.

    • Combination Therapy Arm: Intravenous this compound (5 mg/kg loading dose, followed by 1.67 mg/kg every 8 hours) plus intravenous meropenem (1000 mg every 8 hours).

  • Primary Outcome: 28-day mortality.

  • Secondary Outcomes: Clinical failure and microbiological cure.

Visualizing Trial Workflows

The following diagrams illustrate the logical flow of patient participation in these key clinical trials.

Durante_Mangoni_Trial_Workflow cluster_enrollment Enrollment cluster_randomization Randomization (1:1) cluster_outcome Primary Outcome Assessment p 210 Patients with XDR A. baumannii Infections mono This compound Monotherapy (n=105) p->mono Randomization combo This compound + Rifampicin (n=104) p->combo Randomization outcome 30-Day All-Cause Mortality mono->outcome combo->outcome

Workflow of the Durante-Mangoni et al. trial.

AIDA_Trial_Workflow cluster_enrollment Enrollment cluster_randomization Randomization (1:1) cluster_outcome Primary Outcome Assessment p Patients with Severe Carbapenem-Resistant Gram-Negative Infections mono This compound Monotherapy (n=203) p->mono Randomization combo This compound + Meropenem (n=203) p->combo Randomization outcome Treatment Success at Day 14 mono->outcome combo->outcome

Workflow of the AIDA trial.

OVERCOME_Trial_Workflow cluster_enrollment Enrollment cluster_randomization Randomization cluster_outcome Primary Outcome Assessment p 464 Patients with Pneumonia or BSI due to XDR Gram-Negative Bacteria mono This compound + Placebo (n=211) p->mono Randomization combo This compound + Meropenem (n=212) p->combo Randomization outcome 28-Day Mortality mono->outcome combo->outcome

Workflow of the OVERCOME trial.

Conclusion

The evidence from these major clinical trials suggests that for severe infections caused by MDR Gram-negative bacteria, particularly Acinetobacter baumannii, combination therapy with agents like rifampicin or meropenem does not consistently demonstrate superiority over this compound monotherapy in terms of mortality. The OVERCOME trial, a large, double-blind, placebo-controlled study, found no significant difference in 28-day mortality between the this compound monotherapy and this compound-meropenem combination therapy groups. Similarly, the AIDA trial did not show a significant benefit of adding meropenem to this compound for clinical success at day 14. The trial by Durante-Mangoni and colleagues also reported no difference in 30-day mortality between this compound monotherapy and a this compound-rifampicin combination, although a higher rate of microbiological eradication was observed in the combination arm.

Safety profiles, particularly concerning nephrotoxicity, also did not show a significant difference between monotherapy and combination therapy in the AIDA and OVERCOME trials. These findings underscore the complexity of treating MDR infections and highlight the need for continued research to identify optimal therapeutic strategies, potentially including novel agents and alternative combination regimens. For researchers and drug development professionals, these trials provide a critical foundation for designing future studies to improve outcomes for patients with these challenging infections.

Colistin vs. Polymyxin B: A Comparative Analysis of Efficacy and Toxicity for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and scientists on the comparative performance, mechanisms of action, and toxicological profiles of colistin (B93849) and polymyxin (B74138) B, supported by experimental data and detailed protocols.

In the landscape of multidrug-resistant Gram-negative bacterial infections, the polymyxin antibiotics, this compound (polymyxin E) and polymyxin B, have re-emerged as last-resort therapeutic options. Despite their structural similarities, notable differences in their pharmacokinetic profiles, efficacy, and toxicity profiles exist, which are critical for drug development and clinical application. This guide provides a comprehensive comparison of this compound and polymyxin B, presenting quantitative data, detailed experimental methodologies, and visual representations of their molecular interactions.

Efficacy: In Vitro and In Vivo Comparisons

The antibacterial potency of this compound and polymyxin B is primarily directed against Gram-negative bacteria through their interaction with the lipid A component of lipopolysaccharides (LPS) in the outer membrane, leading to membrane destabilization and cell death[1][2][3].

A key differentiator between the two is their administrative form: this compound is administered intravenously as an inactive prodrug, this compound methanesulfonate (B1217627) (CMS), which is converted to the active this compound in vivo. In contrast, polymyxin B is administered in its active form[3]. This fundamental difference has significant implications for their pharmacokinetics and immediate bioavailability.

In Vitro Susceptibility

In vitro studies, primarily through broth microdilution assays to determine the minimum inhibitory concentration (MIC), have shown that polymyxin B often exhibits lower MIC values against a range of Gram-negative pathogens compared to this compound, suggesting a higher in vitro potency[4].

PathogenThis compound MIC (mg/L)Polymyxin B MIC (mg/L)Reference
Acinetobacter baumannii0.5 - 20.25 - 1[4]
Pseudomonas aeruginosa0.5 - 40.5 - 2[4]
Klebsiella pneumoniae0.25 - 20.125 - 1[4]

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound and Polymyxin B against Common Gram-Negative Pathogens. Data presented are typical ranges observed in various studies.

Clinical Efficacy

Clinical outcomes, such as mortality rates and clinical cure, have been a subject of numerous comparative studies. A systematic review and meta-analysis did not find a significant difference in unadjusted mortality between patients treated with this compound versus polymyxin B[5]. However, some studies suggest that the pharmacokinetic advantages of polymyxin B, such as achieving therapeutic concentrations more rapidly, could be beneficial in acute and severe infections[6]. Conversely, a study focusing on carbapenem-resistant Acinetobacter baumannii infections found comparable efficacy between this compound sulfate (B86663) and polymyxin B[7][8].

OutcomeThis compoundPolymyxin BReference
28-day Mortality (CR-GNB BSI)24.14%23.70%[6]
Clinical Success (CR-GNB BSI)68.97%70.52%[6]
In-hospital Mortality (CR-GNB BSI)29.89%27.75%[6]
Microbiological Clearance (CR-GNB)57.1%30.8%[9]

Table 2: Comparison of Clinical Outcomes in Patients Treated with this compound vs. Polymyxin B for Carbapenem-Resistant Gram-Negative Bacteria (CR-GNB) Bloodstream Infections (BSI).

Toxicity Profiles: Nephrotoxicity and Neurotoxicity

The clinical utility of both this compound and polymyxin B is significantly hampered by their dose-dependent toxicities, primarily nephrotoxicity and, to a lesser extent, neurotoxicity[1].

Nephrotoxicity

Nephrotoxicity is the most common and severe adverse effect associated with polymyxin therapy. It is characterized by acute kidney injury (AKI) resulting from the accumulation of the drugs in renal tubular cells[4][10][11]. This accumulation is facilitated by receptor-mediated endocytosis[4][12].

Multiple studies and meta-analyses have indicated that this compound is associated with a higher incidence of nephrotoxicity compared to polymyxin B[5][13][14][15]. The risk of nephrotoxicity with this compound has been reported to be 1.55 times higher than with polymyxin B[5]. The onset of nephrotoxicity also appears to be earlier with this compound treatment[15].

ParameterThis compoundPolymyxin BReference
Incidence of Nephrotoxicity39.3% - 59.3%11.8% - 55.6%[14]
Relative Risk of Nephrotoxicity (this compound vs. PMB)1.551.0[5]
Onset of NephrotoxicityEarlierLater[15]
Reversibility of Nephrotoxicity48.4%23.3%

Table 3: Comparative Nephrotoxicity of this compound and Polymyxin B.

Neurotoxicity

Neurotoxicity is a less frequent but serious adverse effect of polymyxin administration. Symptoms can include dizziness, vertigo, visual disturbances, confusion, and neuromuscular blockade[16]. Some studies suggest that neurotoxic events may be more common with polymyxin B, although the data is less definitive than for nephrotoxicity[17][18].

ParameterThis compound (as CMS)Polymyxin BReference
Incidence of Neurotoxicity1.4% - 8.3%5.6% - 18.3%[19][18]
Common SymptomsAltered mental statusParesthesias, ataxia, seizure[18]

Table 4: Comparative Neurotoxicity of this compound and Polymyxin B.

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of an antibiotic that inhibits the visible growth of a bacterium.

Protocol:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound sulfate and polymyxin B sulfate. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CA-MHB) in a 96-well microtiter plate[6].

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well[20].

  • Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plate at 35°C for 16-20 hours[6].

  • MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria[6].

Time-Kill Assay

Objective: To assess the bactericidal activity of an antibiotic over time.

Protocol:

  • Preparation: Prepare tubes with CA-MHB containing the antibiotic at various multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control tube without antibiotic[21].

  • Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube. Perform serial dilutions and plate onto appropriate agar (B569324) plates[20][22].

  • Incubation and Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL against time for each antibiotic concentration. A ≥3-log10 decrease in CFU/mL from the initial inoculum is considered bactericidal activity[21].

Murine Thigh Infection Model

Objective: To evaluate the in vivo efficacy of antibiotics in a localized infection model.

Protocol:

  • Induction of Neutropenia: Render mice neutropenic by intraperitoneal injection of cyclophosphamide (B585) on days -4 and -1 relative to infection.

  • Infection: Anesthetize the mice and inject a standardized bacterial suspension (e.g., Pseudomonas aeruginosa) into the thigh muscle[7][14].

  • Treatment: At a specified time post-infection (e.g., 2 hours), administer the antibiotic (this compound or polymyxin B) via a relevant route (e.g., subcutaneous or intravenous) at various doses[7][14].

  • Assessment: At a predetermined endpoint (e.g., 24 hours post-treatment), euthanize the mice, excise the thigh muscle, homogenize the tissue, and perform quantitative bacterial counts by plating serial dilutions.

  • Data Analysis: Compare the bacterial load in the thighs of treated mice to that of untreated control mice to determine the reduction in CFU/g of tissue.

In Vivo Nephrotoxicity Assessment

Objective: To evaluate and compare the renal toxicity of this compound and polymyxin B in an animal model.

Protocol:

  • Animal Model: Use a suitable animal model, such as Sprague-Dawley rats[23].

  • Drug Administration: Administer this compound or polymyxin B to different groups of animals at various doses and for a specified duration (e.g., daily for 7 days) via a clinically relevant route (e.g., subcutaneous or intravenous)[9].

  • Monitoring: Monitor the animals daily for clinical signs of toxicity. Collect blood samples at baseline and at regular intervals to measure serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels.

  • Histopathology: At the end of the study, euthanize the animals and collect the kidneys. Fix the kidneys in formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for histopathological examination of tubular necrosis, cast formation, and other signs of renal damage[23].

  • Data Analysis: Compare the changes in serum creatinine and BUN levels, as well as the histopathological scores, between the different treatment groups and the control group.

Signaling Pathways and Experimental Workflows

G cluster_0 Mechanism of Action Polymyxin Polymyxin LPS Lipopolysaccharide (LPS) in Outer Membrane Polymyxin->LPS Electrostatic Interaction Displacement Displacement of Mg2+ and Ca2+ LPS->Displacement Permeabilization Outer Membrane Permeabilization Displacement->Permeabilization Cell_Death Bacterial Cell Death Permeabilization->Cell_Death

Caption: Mechanism of action of polymyxins against Gram-negative bacteria.

G cluster_1 Polymyxin-Induced Nephrotoxicity Pathway Polymyxin_Circulation Polymyxin in Systemic Circulation Uptake Uptake into Renal Proximal Tubule Cells (Megalin/PEPT2) Polymyxin_Circulation->Uptake Accumulation Intracellular Accumulation Uptake->Accumulation ROS Reactive Oxygen Species (ROS) Production Accumulation->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction Accumulation->Mitochondrial_Dysfunction Apoptosis Apoptosis ROS->Apoptosis Mitochondrial_Dysfunction->Apoptosis AKI Acute Kidney Injury (AKI) Apoptosis->AKI

Caption: Simplified signaling pathway of polymyxin-induced nephrotoxicity.

G cluster_2 Experimental Workflow for In Vivo Efficacy Testing Animal_Model Select Animal Model (e.g., Murine Thigh) Infection Induce Bacterial Infection Animal_Model->Infection Treatment_Groups Administer Polymyxin B, This compound, or Vehicle Control Infection->Treatment_Groups Endpoint Monitor and Collect Tissues at Endpoint Treatment_Groups->Endpoint Analysis Quantify Bacterial Load and Analyze Data Endpoint->Analysis

Caption: General experimental workflow for in vivo efficacy assessment.

Conclusion

The choice between this compound and polymyxin B for treating multidrug-resistant Gram-negative infections is a complex decision that requires careful consideration of their respective efficacy and toxicity profiles. While both are potent bactericidal agents, polymyxin B appears to have a slight advantage in in vitro potency and a more favorable nephrotoxicity profile in many studies. However, clinical efficacy in terms of mortality is often comparable. The pharmacokinetic differences, with polymyxin B being administered in its active form, may offer a faster onset of action, which could be crucial in critically ill patients.

For drug development professionals, the focus should be on strategies to mitigate the toxicity of these essential antibiotics. This could involve the development of novel derivatives with an improved therapeutic index, targeted drug delivery systems to reduce systemic exposure and renal accumulation, or co-administration of nephroprotective agents. The detailed experimental protocols provided in this guide serve as a foundation for the preclinical evaluation of such next-generation polymyxins.

References

A Comparative Guide to Rapid Colistin Susceptibility Testing Methods

Author: BenchChem Technical Support Team. Date: December 2025

The re-emergence of colistin (B93849) as a last-resort antibiotic against multidrug-resistant Gram-negative bacteria has underscored the critical need for accurate and rapid susceptibility testing. The conventional broth microdilution (BMD) method, while considered the gold standard, is labor-intensive and time-consuming. This guide provides a comparative overview of various rapid this compound susceptibility testing methods, presenting their performance data against the reference BMD method, detailed experimental protocols for key assays, and a visual workflow comparison. This information is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.

Performance of this compound Susceptibility Testing Methods

The performance of various this compound susceptibility testing methods is compared to the reference broth microdilution (BMD) method. The data presented in the table below is a synthesis of findings from multiple studies. Performance metrics include Categorical Agreement (CA), Very Major Errors (VME), and Major Errors (ME). CA represents the percentage of results in agreement with the reference method. VME indicates a false-susceptible result by the test method, while ME signifies a false-resistant result. According to CLSI guidelines, for a method to be considered reliable, it should have a CA of ≥90%, a VME rate of ≤1.5%, and an ME rate of ≤3%.[1]

MethodOrganism(s)Categorical Agreement (CA) (%)Very Major Errors (VME) (%)Major Errors (ME) (%)Time to Result
Broth Microdilution (BMD) Enterobacterales, P. aeruginosa, Acinetobacter spp.Reference Standard--16-24 hours
Rapid Polymyxin NP Test Enterobacterales83.8 - 1000 - 160< 4 hours
Acinetobacter baumannii (RapidResa Polymyxin Acinetobacter NP)96.5 (Sensitivity), 97.3 (Specificity)--3-4 hours
This compound Broth Disc Elution (CBDE) Enterobacterales92.1 - 980.8 - 1.62.6 - 516-20 hours
P. aeruginosa980016-20 hours
VITEK 2 (Automated) Enterobacterales, P. aeruginosa, Acinetobacter spp.57.5 - 96.70 - 30.61.6 - 7.9~18 hours
Commercial BMD (e.g., Sensititre) Enterobacterales, P. aeruginosa, Acinetobacter spp.91.1 - 99.61.25 - 3.610 - 6.118-24 hours

Note: Performance characteristics can vary depending on the specific study, bacterial species, and resistance mechanisms.

Experimental Protocols

Detailed methodologies for the reference standard and key rapid testing methods are provided below.

Broth Microdilution (BMD) Method (Reference Standard)

The BMD method is the internationally recognized reference for determining the minimum inhibitory concentration (MIC) of this compound.

Protocol:

  • Prepare this compound Stock Solution: A stock solution of this compound sulfate (B86663) is prepared in sterile, deionized water.

  • Prepare Microtiter Plates: Serial two-fold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth (CA-MHB) in 96-well microtiter plates.

  • Inoculum Preparation: A bacterial inoculum is prepared from a fresh (18-24 hour) culture on a non-selective agar (B569324) plate. The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: The standardized inoculum is further diluted and added to the wells of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is read as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Rapid Polymyxin NP (Nordmann/Poirel) Test

This is a colorimetric liquid-based assay for the rapid detection of this compound resistance in Enterobacterales.

Protocol:

  • Reagent Preparation: A ready-to-use NP test medium containing a pH indicator (phenol red) and a defined concentration of this compound is used.

  • Inoculum Preparation: A heavy bacterial inoculum (3-4 McFarland turbidity) is prepared by suspending colonies from an overnight culture in a saline solution.

  • Inoculation: A specific volume of the bacterial suspension is added to two tubes: one containing the this compound-supplemented NP medium and a control tube with no this compound.

  • Incubation: The tubes are incubated at 35°C ± 2°C.

  • Result Interpretation: Results are typically available within 2 to 4 hours. A color change from orange/red to yellow in the this compound-containing tube indicates bacterial growth and thus resistance to this compound. The control tube should turn yellow, indicating the viability of the bacteria.[2][3]

This compound Broth Disc Elution (CBDE) Method

The CBDE method is a simple technique that uses commercially available this compound disks to create antibiotic concentrations in broth.

Protocol:

  • Prepare Broth Tubes: Four tubes containing 10 mL of CA-MHB are prepared for each isolate.

  • Add this compound Disks: Commercially available 10-µg this compound disks are added to the tubes to achieve final concentrations of 0 µg/mL (growth control), 1 µg/mL, 2 µg/mL, and 4 µg/mL by adding 0, 1, 2, and 4 disks, respectively.[4]

  • Elution: The tubes are allowed to sit at room temperature for 30 minutes to permit the elution of this compound from the disks into the broth.[5]

  • Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared.

  • Inoculation: A standardized volume of the inoculum is added to each tube.

  • Incubation: The tubes are incubated at 35°C ± 2°C for 16-20 hours.[5]

  • Result Interpretation: The MIC is determined as the lowest concentration of this compound that inhibits visible bacterial growth.[5]

Experimental Workflow Visualization

The following diagrams illustrate the key differences in the experimental workflows between the standard Broth Microdilution method and a representative rapid method, the Rapid Polymyxin NP Test.

cluster_0 Broth Microdilution (BMD) Workflow (16-24h) A Prepare Serial Dilutions of this compound in 96-well Plate B Prepare Standardized Bacterial Inoculum (0.5 McFarland) A->B C Inoculate Plate B->C D Incubate for 16-20 hours C->D E Visually Read Minimum Inhibitory Concentration (MIC) D->E

Fig. 1: Broth Microdilution (BMD) Workflow.

cluster_1 Rapid Polymyxin NP Test Workflow (<4h) F Prepare Heavy Bacterial Inoculum (3-4 McFarland) G Inoculate Tubes with and without this compound F->G H Incubate for 2-4 hours G->H I Observe Color Change for Result H->I

Fig. 2: Rapid Polymyxin NP Test Workflow.

References

Navigating the Gauntlet of Resistance: A Comparative Analysis of Colistin-Meropenem Combination Therapy for Multidrug-Resistant Infections

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals grappling with the escalating crisis of multidrug-resistant (MDR) infections, the combination of colistin (B93849) and meropenem (B701) has emerged as a critical last-line defense. This guide provides a comprehensive comparative analysis of this combination therapy, evaluating its performance against alternatives and presenting supporting experimental data to inform clinical and research decisions.

The synergistic relationship between this compound and meropenem forms the cornerstone of its efficacy against some of the most formidable Gram-negative pathogens. This compound, a polymyxin (B74138) antibiotic, disrupts the integrity of the bacterial outer membrane. This disruptive action facilitates the entry of meropenem, a carbapenem (B1253116) antibiotic, allowing it to reach its target, the penicillin-binding proteins, and inhibit cell wall synthesis, ultimately leading to bacterial cell death. This mechanism is particularly crucial in overcoming carbapenem resistance mechanisms that would otherwise render meropenem ineffective.

Clinical Efficacy: A Tale of Synergy and Contention

Clinical evidence regarding the superiority of this compound plus meropenem over monotherapy or other combinations presents a nuanced picture, with outcomes often dependent on the specific pathogen and site of infection.

A meta-analysis of ten studies, including three randomized controlled trials, revealed that for infections caused by multidrug-resistant Acinetobacter baumannii, this compound monotherapy demonstrated similar rates of clinical improvement, 14-day mortality, hospital mortality, and nephrotoxicity when compared to the this compound plus meropenem combination.[1][2][3] However, the combination therapy did show a significantly better microbiological response, suggesting more effective bacterial clearance.[1][2]

Conversely, a retrospective cohort study focusing on critically ill patients with carbapenem-resistant A. baumannii (CRAB) infections found that the addition of meropenem to this compound was associated with significantly lower 30-day mortality and higher clinical and microbiological responses, without an increase in nephrotoxicity. Another study highlighted that synergistic combination therapy was associated with significantly lower clinical failure rates in patients with pneumonia caused by carbapenem-resistant Gram-negative bacilli, particularly A. baumannii.

For carbapenem-resistant Pseudomonas aeruginosa, in vitro studies have demonstrated a synergistic effect of the this compound-meropenem combination. However, a large randomized controlled trial (AIDA) that included patients with infections caused by various carbapenem-resistant Gram-negative bacteria, including a small number of P. aeruginosa and Enterobacterales isolates, found no significant difference in clinical failure rates between this compound monotherapy and combination therapy. It is important to note that this trial was primarily powered for A. baumannii infections.

Data on the efficacy of this combination against carbapenem-resistant Enterobacterales (CRE) is more limited. The AIDA trial's secondary analysis showed no significant benefit of the combination therapy in the small subgroup of patients with CRE infections. One study on carbapenem-resistant Klebsiella pneumoniae and Escherichia coli showed in vitro synergy in 56% and 40% of isolates, respectively.

Quantitative Data Summary

The following tables summarize the key quantitative data from comparative studies.

Table 1: Clinical Outcomes of this compound + Meropenem vs. This compound Monotherapy for MDR Acinetobacter baumannii Infections (Meta-Analysis Data)

OutcomeThis compound + Meropenem (n=824)This compound Monotherapy (n=660)Odds Ratio (95% CI)P-valueCitation
Clinical Improvement --0.85 (0.67–1.08)0.19
Microbiological Response HigherLower0.71 (0.51–0.98)0.04
14-Day Mortality --1.04 (0.79–1.37)0.77
Hospital Mortality --0.94 (0.75–1.17)0.59
Nephrotoxicity --1.34 (0.92–1.95)0.13

Table 2: In Vitro Synergy of this compound + Meropenem Against Various MDR Pathogens

PathogenNumber of IsolatesSynergy Observed (%)MethodCitation
Carbapenem-Resistant Acinetobacter baumannii5090%Time-Kill Analysis
Carbapenem-Resistant Acinetobacter baumannii2572%Checkerboard
Carbapenem-Resistant Pseudomonas aeruginosa2524%Checkerboard
Carbapenem-Resistant Klebsiella pneumoniae2556%Checkerboard
Carbapenem-Resistant Escherichia coli2540%Checkerboard

Experimental Protocols

Checkerboard Synergy Testing

The checkerboard method is a common in vitro technique to assess the synergistic effect of two antimicrobial agents.

G Experimental Workflow: Checkerboard Synergy Assay cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis p1 Prepare serial dilutions of this compound (Drug A) a1 Dispense Drug A dilutions along the x-axis of a 96-well plate p1->a1 p2 Prepare serial dilutions of Meropenem (Drug B) a2 Dispense Drug B dilutions along the y-axis of the same plate p2->a2 p3 Prepare standardized bacterial inoculum (0.5 McFarland) a4 Add bacterial inoculum to all wells p3->a4 a3 Each well now contains a unique combination of Drug A and Drug B concentrations a1->a3 a2->a3 i1 Incubate the plate at 37°C for 16-20 hours a4->i1 i2 Visually inspect for turbidity to determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination i1->i2 d1 Calculate the Fractional Inhibitory Concentration (FIC) Index: FIC Index = FIC_A + FIC_B where FIC_A = MIC of Drug A in combination / MIC of Drug A alone and FIC_B = MIC of Drug B in combination / MIC of Drug B alone i2->d1 d2 Interpret the results: Synergy: FIC Index ≤ 0.5 Additive/Indifference: 0.5 < FIC Index ≤ 4 Antagonism: FIC Index > 4 d1->d2

Fig. 1: Workflow for Checkerboard Synergy Testing.

Detailed Methodology:

  • Preparation of Antibiotics and Inoculum: Stock solutions of this compound and meropenem are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB). A bacterial suspension equivalent to a 0.5 McFarland standard is prepared from an overnight culture.

  • Plate Setup: A 96-well microtiter plate is used. Along the x-axis, decreasing concentrations of meropenem are added to the wells. Along the y-axis, decreasing concentrations of this compound are added. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation and Incubation: The standardized bacterial inoculum is added to each well. The plate is then incubated at 37°C for 16-20 hours.

  • Data Interpretation: The lowest concentration of each antibiotic, alone and in combination, that inhibits visible bacterial growth is determined as the Minimum Inhibitory Concentration (MIC). The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction.

Time-Kill Assay

Time-kill assays provide a dynamic picture of the antimicrobial effect over time.

G Experimental Workflow: Time-Kill Assay cluster_setup Experiment Setup cluster_sampling Sampling and Plating cluster_counting Colony Counting and Analysis s1 Prepare tubes with CAMHB containing: - No drug (growth control) - this compound alone - Meropenem alone - this compound + Meropenem combination s2 Inoculate all tubes with a standardized bacterial suspension s1->s2 sa1 Incubate tubes at 37°C with shaking s2->sa1 sa2 At specified time points (e.g., 0, 2, 4, 8, 24 hours), - Withdraw an aliquot from each tube - Perform serial dilutions - Plate onto agar (B569324) plates sa1->sa2 c1 Incubate plates at 37°C for 18-24 hours sa2->c1 c2 Count the number of colony-forming units (CFU/mL) c1->c2 c3 Plot log10 CFU/mL versus time c2->c3 c4 Interpret the results: Synergy: ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at 24 hours Bactericidal activity: ≥ 3-log10 decrease in CFU/mL from the initial inoculum c3->c4

Fig. 2: Workflow for Time-Kill Assay.

Detailed Methodology:

  • Preparation: Test tubes containing CAMHB with the desired concentrations of this compound, meropenem, or their combination are prepared. A growth control tube without any antibiotic is also included.

  • Inoculation: All tubes are inoculated with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10^5 CFU/mL.

  • Sampling: The tubes are incubated at 37°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), samples are withdrawn, serially diluted, and plated on nutrient agar.

  • Analysis: After incubation of the plates, the colonies are counted, and the CFU/mL is calculated. The results are plotted as log10 CFU/mL against time. Synergy is defined as a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.

Mechanism of Synergistic Action

The synergistic activity of this compound and meropenem is a well-documented example of combination therapy overcoming resistance.

G Mechanism of Synergistic Action: this compound and Meropenem cluster_bacterium Gram-Negative Bacterium om Outer Membrane (with Lipopolysaccharide - LPS) disrupt Disruption of Outer Membrane Integrity om->disrupt pp Periplasmic Space (with Penicillin-Binding Proteins - PBPs) inhibit Inhibition of Cell Wall Synthesis pp->inhibit Meropenem binds to PBPs im Inner Membrane cy Cytoplasm col This compound col->om Binds to LPS, displacing Mg2+ and Ca2+ mer Meropenem entry Increased Permeability and Meropenem Entry mer->entry disrupt->entry Facilitates passage across outer membrane entry->pp death Bacterial Cell Death inhibit->death

Fig. 3: Synergistic mechanism of this compound and meropenem.

The proposed mechanism for the synergy between this compound and carbapenems suggests that this compound's primary action of disrupting the bacterial outer membrane increases its permeability. This allows for enhanced entry of meropenem into the periplasmic space, where it can then effectively inhibit cell wall synthesis by binding to penicillin-binding proteins.

Conclusion

The combination of this compound and meropenem remains a vital tool in the therapeutic arsenal (B13267) against MDR Gram-negative infections. While clinical data from randomized controlled trials have not consistently demonstrated superior clinical outcomes compared to monotherapy, particularly for A. baumannii infections, the combination often leads to improved microbiological clearance. In vitro studies consistently show a high rate of synergy against various MDR pathogens.

The decision to use combination therapy should be guided by the specific pathogen, the site and severity of the infection, and local antimicrobial susceptibility patterns. Further well-designed clinical trials are necessary to delineate the precise patient populations and types of infections that would benefit most from this combination therapy. The experimental protocols and mechanistic understanding provided in this guide offer a foundation for continued research and development in the critical fight against antimicrobial resistance.

References

clinical outcomes of colistin versus newer antibiotics for MDR infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant (MDR) infections poses a significant threat to global health. For decades, colistin (B93849) has served as a last-resort antibiotic against these formidable pathogens. However, the emergence of newer agents, such as ceftazidime-avibactam, meropenem-vaborbactam, and cefiderocol (B606585), presents new avenues for treatment. This guide provides a comprehensive comparison of the clinical outcomes of this compound versus these newer antibiotics, supported by experimental data and detailed methodologies, to inform research and development in this critical area.

Clinical Outcome Comparison

The following tables summarize the key clinical outcomes from comparative studies of this compound and newer antibiotics in treating MDR infections.

Table 1: this compound vs. Ceftazidime-Avibactam for Carbapenem-Resistant Enterobacteriaceae (CRE) Infections
OutcomeThis compoundCeftazidime-AvibactamOdds Ratio (OR) / Hazard Ratio (HR) [95% CI]Study
Clinical Cure 52%71%OR: 2.29 [1.31–4.01]Al-Hakeam et al.[1]
30-Day Mortality 32%9%Adjusted Difference: 23% [9%–35%]van Duin et al.[2]
In-Hospital Mortality 44%35%OR: 0.67 [0.39–1.16]Al-Hakeam et al.[1]
Acute Kidney Injury (AKI) 33%15%OR: 0.37 [0.19–0.69]Al-Hakeam et al.[1]
Table 2: this compound vs. Meropenem-Vaborbactam for Carbapenem-Resistant Enterobacteriaceae (CRE) Infections (TANGO II Trial)
OutcomeBest Available Therapy (BAT, including this compound)Meropenem-VaborbactamDifference [95% CI] / P-value
Clinical Cure (Test of Cure) 26.7%59.4%Difference: 32.7% [4.6% to 60.8%]; P=0.02
28-Day All-Cause Mortality 33.3%15.6%Difference: -17.7% [-44.7% to 9.3%]
Nephrotoxicity 24.0%4.0%-

Note: The TANGO II trial compared meropenem-vaborbactam to the best available therapy (BAT), which could include polymyxins, carbapenems, aminoglycosides, or tigecycline. The data presented here reflects the outcomes in the microbiologically confirmed CRE infection population.[3]

Table 3: this compound vs. Cefiderocol for Carbapenem-Resistant Acinetobacter baumannii (CRAB) Infections
OutcomeThis compound-based RegimensCefiderocol-based RegimensRelative Risk (RR) [95% CI]Study
All-Cause Mortality 55.8%34%Protective aHR for Cefiderocol: 0.49 [0.25-0.93]Russo et al.
30-Day Mortality 59%40%P = 0.045Russo et al.
All-Cause Mortality (Meta-analysis) --RR: 0.71 [0.54–0.92]Wu et al.
Nephrotoxicity Higher IncidenceLower IncidenceP = 0.022Russo et al.

Experimental Protocols

Ceftazidime-Avibactam vs. This compound for CRE Infections (Al-Hakeam et al.)
  • Study Design: A retrospective, multicenter, observational cohort study conducted in five tertiary care hospitals in Saudi Arabia.

  • Patient Population: Inpatients who received either ceftazidime-avibactam or intravenous this compound for the treatment of infections caused by carbapenem-resistant Enterobacterales (CRE). A total of 230 patients were included (149 in the ceftazidime-avibactam group and 81 in the this compound group).

  • Dosing Regimens:

    • Ceftazidime-Avibactam: Administered as per standard institutional guidelines.

    • This compound: Administered intravenously, with dosing adjusted based on renal function.

  • Outcome Definitions:

    • Clinical Cure: Resolution of signs and symptoms of infection at the end of treatment.

    • In-Hospital Mortality: Death from any cause during hospitalization.

    • Acute Kidney Injury (AKI): Defined by the Kidney Disease: Improving Global Outcomes (KDIGO) criteria.

  • Statistical Analysis: Univariate analysis and multivariate logistic regression were used to assess the independent impact of ceftazidime-avibactam on clinical outcomes.

Meropenem-Vaborbactam vs. Best Available Therapy for CRE Infections (TANGO II Trial)
  • Study Design: A Phase 3, multinational, open-label, randomized controlled trial.

  • Patient Population: 77 patients with confirmed or suspected CRE infections, including bacteremia, hospital-acquired/ventilator-associated bacterial pneumonia, complicated intra-abdominal infection, and complicated urinary tract infection/acute pyelonephritis. The primary analysis was conducted on 47 patients with microbiologically confirmed CRE infections.

  • Dosing Regimens:

    • Meropenem-Vaborbactam: 2g/2g administered via a 3-hour intravenous infusion every 8 hours for 7-14 days.

    • Best Available Therapy (BAT): Mono- or combination therapy with polymyxins, carbapenems, aminoglycosides, tigecycline, or ceftazidime-avibactam alone.

  • Outcome Definitions:

    • Clinical Cure: Assessed at the end of treatment and at the test-of-cure visit.

    • 28-Day All-Cause Mortality: Death from any cause within 28 days of randomization.

    • Nephrotoxicity: Assessed through monitoring of renal-related adverse events.

  • Statistical Analysis: Efficacy was compared between the two arms, with a focus on the microbiologic-CRE-modified intent-to-treat (mCRE-MITT) population.

Cefiderocol vs. This compound for CRAB Bloodstream Infections (Russo et al.)
  • Study Design: A retrospective, propensity-score adjusted, monocentric cohort study.

  • Patient Population: Patients with monomicrobial bloodstream infections (BSIs) caused by carbapenem-resistant Acinetobacter baumannii (CRAB) treated with either this compound-based or cefiderocol-based regimens. A total of 118 patients were enrolled (75 in the this compound group and 43 in the cefiderocol group).

  • Dosing Regimens:

    • Cefiderocol: Administered as per institutional protocols.

    • This compound: Administered as part of a combination regimen in most cases.

  • Outcome Definitions:

    • 30-Day All-Cause Mortality: The primary outcome of the study.

    • Nephrotoxicity: Incidence of adverse events related to renal function.

  • Statistical Analysis: A Cox regression model was used to identify independent predictors of mortality, and a propensity score analysis with inverse probability of treatment weighting (IPTW) was performed to adjust for confounding variables.

Visualizing Pathways and Mechanisms

To further elucidate the comparisons, the following diagrams, generated using Graphviz (DOT language), illustrate key conceptual frameworks.

AntibioticSelectionWorkflow Start Patient with Suspected MDR Gram-Negative Infection Culture Obtain Cultures & Perform Susceptibility Testing Start->Culture Empiric Initiate Empiric Therapy Based on Local Antibiogram Culture->Empiric ID_CR Identify Carbapenem-Resistant Pathogen (e.g., CRE, CRAB) Culture->ID_CR AssessPatient Assess Patient Factors: - Severity of Illness - Renal Function - Site of Infection ID_CR->AssessPatient ColistinPath Consider this compound-Based Therapy AssessPatient->ColistinPath Limited Newer Options or Susceptibility NewerAbxPath Consider Newer Antibiotic Therapy (e.g., Ceftazidime-Avibactam, Meropenem-Vaborbactam, Cefiderocol) AssessPatient->NewerAbxPath Susceptible Isolate & Available Agent ColistinRisk High Risk of Nephrotoxicity and Neurotoxicity ColistinPath->ColistinRisk NewerAbxBenefit Generally Lower Nephrotoxicity and Improved Efficacy NewerAbxPath->NewerAbxBenefit Decision Select Optimal Targeted Therapy ColistinRisk->Decision NewerAbxBenefit->Decision

Caption: A logical workflow for antibiotic selection in MDR infections.

MechanismComparison cluster_this compound This compound Mechanism & Resistance cluster_new_abx Newer β-Lactam/β-Lactamase Inhibitor Mechanism & Resistance This compound This compound (Cationic Polypeptide) OuterMembrane_C Outer Membrane (Lipopolysaccharide - LPS) This compound->OuterMembrane_C Electrostatic Interaction Displacement_C Displaces Ca2+ and Mg2+ from Lipid A OuterMembrane_C->Displacement_C Resistance_C Resistance: LPS Modification (e.g., mcr-1) OuterMembrane_C->Resistance_C Disruption_C Membrane Destabilization & Permeabilization Displacement_C->Disruption_C CellDeath_C Cell Death Disruption_C->CellDeath_C NewAbx e.g., Ceftazidime-Avibactam (β-Lactam + BLI) PBP Penicillin-Binding Proteins (PBPs) NewAbx->PBP Ceftazidime Binds CellWallSynth Inhibition of Peptidoglycan Synthesis PBP->CellWallSynth Resistance_N Resistance: - PBP Modification - Efflux Pumps - Porin Loss PBP->Resistance_N CellLysis_N Cell Lysis CellWallSynth->CellLysis_N BLactamase β-Lactamase Enzyme BLactamase->PBP Hydrolyzes β-Lactam BLI β-Lactamase Inhibitor (e.g., Avibactam) BLI->BLactamase Inhibits Enzyme

Caption: A comparative overview of antibiotic mechanisms and resistance.

References

Colistin Combination Therapy for Acinetobacter baumannii: A Comparative Meta-Analysis Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Acinetobacter baumannii (A. baumannii) poses a significant threat to global health, compelling clinicians to revisit last-resort antibiotics such as colistin (B93849). However, concerns regarding its nephrotoxicity and the potential for resistance have spurred investigations into combination therapies. This guide provides a comparative analysis of this compound monotherapy versus combination therapy for the treatment of A. baumannii infections, drawing upon data from multiple meta-analyses and clinical trials.

Quantitative Comparison of Clinical Outcomes

The following tables summarize the key quantitative findings from meta-analyses comparing this compound monotherapy with various combination regimens. These data provide a comparative overview of mortality rates, clinical cure, microbiological eradication, and nephrotoxicity.

Table 1: All-Cause Mortality

ComparisonNo. of Studies AnalyzedPatient PopulationOdds Ratio (OR) / Risk Ratio (RR) (95% CI)Conclusion
This compound Monotherapy vs. Combination Therapy (General)12 (4 RCTs, 8 Observational)Adults with A. baumannii infectionNo significant difference in >28-day mortality reported.[1]Combination therapy does not show a significant mortality benefit over monotherapy.
This compound Monotherapy vs. This compound + Carbapenem3 RCTs, 7 RetrospectivePatients with MDR/XDR A. baumannii infectionsOR 1.04 (0.79–1.37) for 14-day mortality.[2]No significant difference in 14-day mortality.
This compound Monotherapy vs. This compound + Rifampicin (B610482)2 RCTsPatients with carbapenem-resistant A. baumannii infectionsRR 1.00 (0.80–1.34) for mortality.[3]No significant difference in mortality.
This compound Monotherapy vs. Combination Therapy in CRAB* InfectionsSubgroup analysisPatients with carbapenem-resistant A. baumanniiNo significant difference in mortality (RR not specified).[3]No significant mortality benefit with combination therapy in this subgroup.

*CRAB: Carbapenem-Resistant Acinetobacter baumannii

Table 2: Clinical Response and Microbiological Eradication

OutcomeComparisonNo. of Studies AnalyzedPatient PopulationOdds Ratio (OR) (95% CI)Conclusion
Clinical Response This compound Monotherapy vs. Combination Therapy (General)12 (4 RCTs, 8 Observational)Adults with A. baumannii infectionNo significant difference detected.[1]Combination therapy does not significantly improve clinical response.
This compound Monotherapy vs. This compound + Carbapenem9 studies (1484 patients)Patients with MDR/XDR A. baumannii infectionsNo significant difference in clinical improvement.[4]No significant benefit in clinical improvement with this combination.
Microbiological Eradication This compound Monotherapy vs. Combination Therapy (General)12 (4 RCTs, 8 Observational)Adults with A. baumannii infectionOR 0.49 (0.32–0.74).[1]Combination therapy is associated with a significantly higher microbiological response.[1]
This compound Monotherapy vs. This compound + Carbapenem5 studies (655 patients)Patients with MDR/XDR A. baumannii infectionsSignificant benefit in microbiological response for the combination group.[4]Combination therapy leads to better microbiological clearance.
This compound Monotherapy vs. This compound + RifampicinNot specifiedPatients with serious XDR A. baumannii infectionsSignificant increase in microbiological eradication rate (P = .034).[5][6][7]Combination with rifampicin improves microbiological eradication.

Table 3: Nephrotoxicity

ComparisonNo. of Studies AnalyzedPatient PopulationOdds Ratio (OR) / Risk Ratio (RR) (95% CI)Conclusion
This compound Monotherapy vs. Combination Therapy (General)12 (4 RCTs, 8 Observational)Adults with A. baumannii infectionOR 1.66 (0.99–2.78).[1]A trend towards decreased nephrotoxicity with combination therapy was observed, though not always statistically significant.[1]
This compound Monotherapy vs. This compound + Carbapenem4 studies (535 patients)Patients with MDR/XDR A. baumannii infectionsNo significant difference in nephrotoxicity rates.[1]Combination with meropenem (B701) does not appear to increase the risk of nephrotoxicity.
This compound Monotherapy vs. Combination Therapy5 RCTsPatients with carbapenem-resistant Gram-negative infectionsRR 0.98 (0.84–1.21).[3]No significant difference in nephrotoxicity between monotherapy and combination therapy.[3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are representative experimental protocols synthesized from the methodologies of randomized controlled trials (RCTs) included in the meta-analyses.

Representative Protocol: this compound Monotherapy vs. This compound + Rifampicin for Ventilator-Associated Pneumonia (VAP)
  • Study Design: A prospective, randomized, open-label clinical trial.

  • Inclusion Criteria: Adult patients with a diagnosis of VAP caused by carbapenem-resistant A. baumannii. Diagnosis of VAP requires a new or persistent infiltrate on chest radiography, plus at least two of the following: fever or hypothermia, leukocytosis or leukopenia, and purulent tracheal secretions.

  • Exclusion Criteria: Patients with pre-existing renal failure requiring dialysis, known hypersensitivity to this compound or rifampicin, and those who have received more than 24 hours of potentially effective antibiotic therapy prior to randomization.

  • Randomization: Patients are randomly assigned in a 1:1 ratio to one of two treatment arms.

  • Treatment Arms:

    • Monotherapy Group: Intravenous this compound methanesulfonate (B1217627) (CMS) with a loading dose followed by a maintenance dose adjusted for renal function.

    • Combination Group: Intravenous CMS with the same dosing regimen as the monotherapy group, plus intravenous rifampicin (e.g., 600 mg every 12 hours).

  • Primary Outcome: 30-day all-cause mortality.

  • Secondary Outcomes: Clinical cure (resolution of signs and symptoms of VAP), microbiological eradication (negative follow-up cultures from respiratory samples), and incidence of nephrotoxicity (defined by RIFLE or AKIN criteria).

  • Data Collection: Clinical and laboratory parameters are monitored at baseline and at predefined intervals throughout the study.

Representative Protocol: this compound Monotherapy vs. This compound + Meropenem for Carbapenem-Resistant A. baumannii Infections
  • Study Design: A multicenter, randomized, open-label, superiority trial.

  • Inclusion Criteria: Adult patients with bacteremia, ventilator-associated pneumonia, hospital-acquired pneumonia, or urosepsis caused by carbapenem-non-susceptible Gram-negative bacteria.

  • Exclusion Criteria: Pregnancy or lactation, moribund state with an expected survival of less than 48 hours, and known resistance to this compound.

  • Randomization: Patients are randomized to receive either this compound monotherapy or this compound in combination with meropenem.

  • Treatment Arms:

    • Monotherapy Group: Intravenous this compound.

    • Combination Group: Intravenous this compound plus intravenous meropenem.

  • Primary Outcome: Clinical failure at 14 days after randomization.

  • Secondary Outcomes: 28-day mortality, microbiological response, and adverse events, including nephrotoxicity.

  • Data Analysis: The primary analysis is performed on the intention-to-treat population.

Visualizing the Evidence

The following diagrams illustrate the workflow of a typical meta-analysis in this field and the logical relationships between the different treatment strategies and their observed outcomes.

MetaAnalysisWorkflow cluster_0 Phase 1: Study Identification cluster_1 Phase 2: Study Selection cluster_2 Phase 3: Data Extraction and Analysis cluster_3 Phase 4: Synthesis and Conclusion A Define Research Question B Develop Search Strategy A->B C Search Databases (e.g., PubMed, Embase) B->C D Screen Titles and Abstracts C->D E Full-Text Review for Eligibility D->E F Inclusion of Relevant Studies E->F G Extract Data on Outcomes (Mortality, Cure, etc.) F->G H Assess Risk of Bias G->H I Statistical Analysis (e.g., Odds Ratios) H->I J Synthesize Findings I->J K Draw Conclusions J->K

Caption: Workflow of a Meta-Analysis on this compound Combination Therapy.

TreatmentOutcomes cluster_treatments Treatment Strategies cluster_outcomes Clinical Outcomes Mono This compound Monotherapy Mortality Mortality Mono->Mortality No significant difference vs. Combo Clinical_Cure Clinical Cure Mono->Clinical_Cure No significant difference vs. Combo Micro_Erad Microbiological Eradication Mono->Micro_Erad Lower than Combo Nephro Nephrotoxicity Mono->Nephro Similar to Combo Combo_Rif This compound + Rifampicin Combo_Rif->Mortality No significant difference vs. Mono Combo_Rif->Clinical_Cure No significant difference vs. Mono Combo_Rif->Micro_Erad Significantly higher vs. Mono Combo_Rif->Nephro Similar to Mono Combo_Carb This compound + Carbapenem Combo_Carb->Mortality No significant difference vs. Mono Combo_Carb->Clinical_Cure No significant difference vs. Mono Combo_Carb->Micro_Erad Significantly higher vs. Mono Combo_Carb->Nephro Similar to Mono

Caption: Logical Comparison of this compound Treatment Outcomes.

References

Comparative Analysis of Colistin Dosing Regimens: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of different colistin (B93849) dosing regimens, focusing on patient outcomes, efficacy, and associated nephrotoxicity. It is intended for researchers, scientists, and drug development professionals working to optimize the therapeutic use of this last-resort antibiotic. The following sections present quantitative data from various studies, detailed experimental protocols, and visualizations of key biological pathways associated with this compound's mechanism of action and toxicity.

Data Summary: this compound Dosing Regimens and Patient Outcomes

The following tables summarize quantitative data from comparative studies on different this compound dosing strategies. These tables highlight key metrics such as clinical cure rates, microbiological eradication, mortality, and the incidence of acute kidney injury (AKI).

Table 1: Loading Dose vs. No Loading Dose

OutcomeLoading Dose GroupNo Loading Dose GroupStudy
Clinical Cure Rate 67%55%Elefritz et al.[1]
82%-Dalfino et al.[1]
63%41.3% (p=0.04)Unknown[2]
55.2%35.8% (p=0.037)Unknown[3]
53.33%48.15% (p=0.661)Katip et al.[4]
Microbiological Eradication 73.9%-Unknown
50%27.3% (p=0.042)Unknown
73.33%55.56% (p=0.097)Katip et al.
Nephrotoxicity (AKI) 50.67%22.22% (p=0.013)Katip et al.
No significant differenceNo significant differenceUnknown

Table 2: High-Dose vs. Low-Dose/Conventional Dose

OutcomeHigh-Dose GroupLow-Dose/Conventional GroupStudy
Mortality Rate 34.7%42.9% (p=0.1)Unknown
Lower (34.09%)Higher (41.08%) (p=0.09)Unknown
Clinical Cure Rate 63%-Unknown
30%21% (p=0.292)Unknown
Nephrotoxicity (AKI) 44%-Unknown
60%20%Unknown
Significantly more common (OR 2.12)-Unknown
30%8% (p=0.004)Unknown
60%15%Nazer et al.

Table 3: Dosing Frequency and Strategy

Dosing RegimenOutcomeResultStudy
Twice-Daily vs. Thrice-Daily 28-day Mortality, Clinical Cure, Microbiological FailureComparable between groupsUnknown
Nephrotoxicity (AKI)Significantly lower with twice-daily regimen (OR 0.04)Unknown
Once-Daily vs. Multiple-Daily Nephrotoxicity (AKI)No significant differenceUnknown
Weight-Based vs. Non-Weight-Based Clinical Cure RateNo statistically significant difference (77.03% vs. 83.33%)Unknown
Nephrotoxicity (AKI)Higher in non-weight-based group (84.21% vs. 53.33%, p=0.02)Unknown
All-Cause MortalityLower in non-weight-based group (20.00% vs. 55.41%, p=0.02)Unknown

Experimental Protocols

A summary of the methodologies employed in key comparative studies is provided below. These protocols offer insights into the patient populations, dosing regimens, and outcome measures used to generate the data presented.

Loading Dose vs. No Loading Dose (Elefritz et al.)
  • Study Design: Comparative study.

  • Patient Population: 72 patients with gram-negative infections.

  • Loading Dose Group (N=30): Received a loading dose of this compound with the maintenance dose adjusted according to renal function.

  • Standard Dose Group (N=42): Received a standard dose of this compound without a loading dose.

  • Primary Outcome: Clinical cure.

High-Dose vs. Low-Dose (Prospective Cohort Study)
  • Study Design: Prospective cohort study using data from two periods (2006-2009 and 2012-2015).

  • Patient Population: 529 adult inpatients with invasive infections caused by carbapenem-resistant gram-negative bacteria.

  • High-Dose Group (N=144): 9 million international units (MIU) loading dose followed by 9 MIU daily for normal renal function. Median daily dose was 9 MIU.

  • Low-Dose Group (N=385): Lower-dose this compound regimens. Median daily dose was 4 MIU.

  • Primary Outcome: 28-day mortality.

  • Secondary Outcomes: Nephrotoxicity (defined by RIFLE criteria) and seizures.

  • Statistical Analysis: Propensity score-adjusted multivariable and matched-cohort analyses for mortality.

Twice-Daily vs. Thrice-Daily Dosing (Retrospective Observational Study)
  • Study Design: Retrospective observational study.

  • Patient Population: 151 critically ill patients with multidrug-resistant Gram-negative infections.

  • Dosing Regimens: Comparison of twice-daily versus thrice-daily administration of a fixed total daily dose of 9 MIU.

  • Primary Outcomes: 28-day mortality, clinical response, and microbiological failure.

  • Secondary Outcomes: 90-day readmission rates, length of hospital stay, and incidence of acute kidney injury.

  • Statistical Analysis: Propensity score matching.

Weight-Based vs. Non-Weight-Based Dosing (Retrospective Study)
  • Study Design: Retrospective study.

  • Patient Population: 104 adult patients who received intravenous this compound for ≥ 72 hours.

  • Primary Endpoint: Clinical cure, defined as normalization or ≥ 25% reduction in white blood cell count, defervescence, hemodynamic stability, normalization or ≥ 25% reduction in inflammatory markers, or resolution of signs and symptoms of infection.

  • Secondary Outcomes: Microbiological cure, incidence of acute kidney injury (AKI), time to AKI, outcomes of AKI, time to AKI recovery, new infection while on IV this compound, recurrence of infection, and all-cause mortality.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental designs discussed, the following diagrams have been generated using Graphviz.

colistin_nephrotoxicity_pathway cluster_this compound This compound Administration cluster_cellular_stress Cellular Stress Induction cluster_apoptosis_pathways Apoptosis Pathways cluster_outcome Cellular Outcome This compound This compound proteotoxic_stress Proteotoxic Stress This compound->proteotoxic_stress death_receptor_pathway Death Receptor Pathway This compound->death_receptor_pathway er_stress Endoplasmic Reticulum Stress proteotoxic_stress->er_stress oxidative_stress Oxidative Stress (ROS Production) proteotoxic_stress->oxidative_stress cell_cycle_arrest Cell Cycle Arrest proteotoxic_stress->cell_cycle_arrest mitochondrial_pathway Mitochondrial Pathway er_stress->mitochondrial_pathway oxidative_stress->mitochondrial_pathway apoptosis Apoptosis mitochondrial_pathway->apoptosis death_receptor_pathway->apoptosis aki Acute Kidney Injury (Nephrotoxicity) cell_cycle_arrest->aki apoptosis->aki

Caption: Signaling pathways implicated in this compound-induced nephrotoxicity.

colistin_resistance_pathway cluster_stimulus Bacterial Response to this compound cluster_tcs Two-Component Systems cluster_modification LPS Modification cluster_plasmid Plasmid-Mediated Resistance cluster_outcome Outcome This compound This compound PhoPQ PhoP/PhoQ This compound->PhoPQ activates PmrAB PmrA/PmrB This compound->PmrAB activates LPS_mod Modified LPS (Addition of L-Ara4N or pEtN) PhoPQ->LPS_mod regulates modification PmrAB->LPS_mod regulates modification LPS Lipopolysaccharide (LPS) (Lipid A) resistance This compound Resistance LPS_mod->resistance mcr mcr genes (e.g., mcr-1) mcr->LPS_mod encodes enzyme for modification

Caption: Mechanisms of bacterial resistance to this compound.

experimental_workflow cluster_planning Study Planning & Design cluster_execution Study Execution cluster_analysis Data Analysis & Outcome Assessment cluster_conclusion Conclusion study_design Define Study Design (e.g., Retrospective, Prospective, RCT) patient_population Define Patient Population (Inclusion/Exclusion Criteria) study_design->patient_population dosing_regimens Define Dosing Regimens (e.g., Loading vs. No Load, High vs. Low Dose) patient_population->dosing_regimens enrollment Patient Enrollment & Randomization (if applicable) dosing_regimens->enrollment treatment Administer this compound Regimens enrollment->treatment data_collection Collect Clinical & Lab Data treatment->data_collection efficacy_outcomes Assess Efficacy Outcomes (Clinical Cure, Microbiological Eradication, Mortality) data_collection->efficacy_outcomes safety_outcomes Assess Safety Outcomes (Nephrotoxicity - AKI) data_collection->safety_outcomes statistical_analysis Statistical Analysis (e.g., Propensity Score Matching) efficacy_outcomes->statistical_analysis safety_outcomes->statistical_analysis conclusion Draw Conclusions on Optimal Dosing Regimen statistical_analysis->conclusion

Caption: General experimental workflow for comparing this compound dosing regimens.

References

Colistin in the Critical Care Setting: A Comparative Guide for Ventilator-Associated Pneumonia Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) pathogens has reinstated colistin (B93849), an antibiotic of last resort, as a critical therapeutic option for treating ventilator-associated pneumonia (VAP). This guide provides a comprehensive comparison of this compound's efficacy against other antimicrobial agents, supported by experimental data from key clinical studies. We delve into various treatment strategies, including intravenous versus inhaled administration and monotherapy versus combination regimens, to inform future research and drug development in this challenging clinical landscape.

Executive Summary

Ventilator-associated pneumonia caused by MDR Gram-negative bacteria presents a significant therapeutic challenge with high morbidity and mortality rates. This compound has re-emerged as a vital tool in combating these infections. This guide synthesizes data from comparative studies to evaluate the efficacy of this compound in different therapeutic contexts for VAP. Key findings indicate that intravenous this compound demonstrates comparable efficacy to standard carbapenem (B1253116) therapy for susceptible pathogens. The addition of aerosolized this compound to an intravenous regimen has not consistently shown superior outcomes, and combination therapy with agents like rifampicin (B610482) may offer marginal benefits in microbiological clearance. This document provides the detailed data and methodologies from these studies to support further investigation and development of novel therapeutic strategies.

Data Presentation: this compound Efficacy in VAP

The following tables summarize the quantitative outcomes from key comparative studies on this compound for the treatment of VAP.

Table 1: Intravenous this compound vs. Intravenous Imipenem (B608078) for VAP caused by Acinetobacter baumannii

OutcomeThis compound Group (n=21)Imipenem Group (n=14)p-value
Clinical Cure 57%57%Not Significant
In-Hospital Mortality 61.9%64.2%Not Significant
VAP-Related Mortality 38%35.7%Not Significant
Renal Failure 19% (4 patients)42.8% (6 patients)> 0.05

Data from a prospective study comparing intravenous this compound for MDR A. baumannii VAP with imipenem for imipenem-susceptible A. baumannii VAP.[1][2][3]

Table 2: Intravenous (IV) this compound vs. Aerosolized (AS) + IV this compound for MDR Gram-Negative VAP

OutcomeIV this compound Alone (n=43)AS + IV this compound (n=43)p-value
Clinical Cure 32.5%54%0.05
Clinical Success 60%74%0.10
Microbiological Eradication 50% (of 34 patients)45% (of 42 patients)0.679
ICU Mortality 42%24%0.066
VAP-Related Mortality 26%16%0.289
Renal Dysfunction 19%19%Not Significant

Data from a retrospective matched case-control study.

Table 3: this compound Monotherapy vs. This compound + Rifampicin for Carbapenem-Resistant A. baumannii VAP

OutcomeThis compound Monotherapy (n=22)This compound + Rifampicin (n=21)p-value
Clinical Response 45.5%52.4%0.654
Microbiological Cure 59.1%71.4%0.597
Time to Microbiological Clearance (days) Not Reported3.1 ± 0.50.029
VAP-Related Mortality 63.6%38.1%0.171
Nephrotoxicity 23% (overall for both groups)--

Data from a randomized controlled trial.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical research. The following sections outline the protocols from the cited studies.

Study 1: Intravenous this compound vs. Intravenous Imipenem for A. baumannii VAP
  • Study Design: A prospective, comparative study.

  • Patient Population: Patients with VAP caused by Acinetobacter baumannii. The this compound group consisted of patients with multidrug-resistant strains susceptible only to this compound, while the imipenem group had strains susceptible to imipenem.

  • Inclusion Criteria: Diagnosis of VAP based on quantitative culture of respiratory samples.

  • Dosing Regimen:

    • This compound Group: Intravenous colistimethate sodium.

    • Imipenem Group: Intravenous imipenem-cilastatin.

  • Assessment of Outcomes:

    • Clinical Cure: Resolution of clinical signs and symptoms of pneumonia.

    • Mortality: In-hospital and VAP-related mortality were recorded.

    • Renal Failure: Development of renal impairment during therapy.

    • Severity Scoring: Acute Physiology and Chronic Health Evaluation II (APACHE II) and Sequential Organ Failure Assessment (SOFA) scores were used to assess illness severity.

Study 2: IV this compound vs. AS + IV this compound for MDR Gram-Negative VAP
  • Study Design: A retrospective matched case-control study.

  • Patient Population: Patients with VAP due to multidrug-resistant Gram-negative bacteria, primarily Acinetobacter baumannii, Klebsiella pneumoniae, and Pseudomonas aeruginosa.

  • Inclusion Criteria: Patients who received either intravenous this compound alone or in combination with aerosolized this compound for at least 72 hours. Cases and controls were matched based on age and APACHE II score.

  • Dosing Regimen:

    • IV this compound Group: Intravenous colistimethate sodium.

    • AS + IV this compound Group: Intravenous colistimethate sodium plus aerosolized colistimethate sodium.

  • Assessment of Outcomes:

    • Clinical Cure and Success: Assessed based on the improvement of clinical parameters.

    • Microbiological Eradication: Defined as the absence of the initial pathogen in follow-up respiratory cultures.

    • Mortality: ICU and VAP-related mortality.

    • Renal Dysfunction: Reversible increase in serum creatinine.

Study 3: this compound Monotherapy vs. This compound + Rifampicin for Carbapenem-Resistant A. baumannii VAP
  • Study Design: A randomized controlled trial.

  • Patient Population: Patients aged ≥18 years with VAP caused by carbapenem-resistant A. baumannii (CRAB).

  • Inclusion Criteria: Diagnosis of VAP with CRAB confirmed by quantitative culture of protected specimen brush or tracheal aspirate.

  • Dosing Regimen:

    • This compound Monotherapy Group: Intravenous this compound base activity at 300 mg/day for patients with normal renal function, with dose adjustments for renal impairment.

    • This compound + Rifampicin Group: Same intravenous this compound regimen plus rifampicin.

  • Assessment of Outcomes:

    • Clinical, Laboratory, and Radiological Response: Improvement in respective parameters related to pneumonia.

    • Microbiological Cure and Time to Clearance: Eradication of CRAB from respiratory samples and the time taken to achieve it.

    • Mortality: VAP-related mortality.

    • Nephrotoxicity: Development of renal impairment during treatment.

Mandatory Visualizations

The following diagrams illustrate key mechanisms and workflows relevant to the use of this compound in treating VAP.

cluster_bacterium Gram-Negative Bacterium Outer Membrane Outer Membrane Inner Membrane Inner Membrane Cell Lysis Cell Lysis Outer Membrane->Cell Lysis Increased Permeability LPS LPS Lipid A Lipid A LPS->Lipid A Displacement of Ca2+ and Mg2+ Lipid A->Outer Membrane Disruption Peptidoglycan Peptidoglycan This compound This compound This compound->LPS Electrostatic Interaction

Mechanism of Action of this compound.

cluster_resistance This compound Resistance Mechanism LPS LPS Lipid A Lipid A LPS->Lipid A Modification Modification of Lipid A (e.g., addition of phosphoethanolamine) Lipid A->Modification Reduced Binding Reduced this compound Binding Modification->Reduced Binding Resistance Resistance Reduced Binding->Resistance This compound This compound This compound->Reduced Binding Ineffective Interaction

Primary Mechanism of this compound Resistance.

Patient with Suspected VAP Patient with Suspected VAP Clinical Evaluation Clinical Evaluation (e.g., CPIS) Patient with Suspected VAP->Clinical Evaluation Microbiological Sampling Microbiological Sampling (e.g., BAL, Tracheal Aspirate) Patient with Suspected VAP->Microbiological Sampling Diagnosis of MDR VAP Diagnosis of MDR VAP Clinical Evaluation->Diagnosis of MDR VAP Microbiological Sampling->Diagnosis of MDR VAP Treatment Allocation Treatment Allocation Diagnosis of MDR VAP->Treatment Allocation This compound Monotherapy This compound Monotherapy Treatment Allocation->this compound Monotherapy This compound Combination Therapy This compound Combination Therapy Treatment Allocation->this compound Combination Therapy Outcome Assessment Outcome Assessment (Clinical Cure, Microbiological Eradication, Mortality) This compound Monotherapy->Outcome Assessment This compound Combination Therapy->Outcome Assessment

Experimental Workflow for a Comparative VAP Clinical Trial.

References

Navigating the Maze of Resistance: A Comparative Genomic Guide to Colistin-Resistant and Susceptible Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant bacteria poses a significant threat to global health, compelling researchers to understand the intricate mechanisms of antibiotic resistance. Colistin (B93849), a last-resort antibiotic, is often the final line of defense against severe Gram-negative infections. However, the emergence of this compound resistance necessitates a deeper, genomics-level understanding of the differences between resistant and susceptible bacterial strains. This guide provides an objective comparison, supported by experimental data and detailed methodologies, to illuminate the genomic landscapes that define this compound resistance.

Genomic Signatures of this compound Resistance: A Tabular Comparison

The primary mechanisms of this compound resistance involve modifications to the lipopolysaccharide (LPS) layer of the bacterial outer membrane, reducing the antibiotic's binding affinity. These modifications are often the result of genetic alterations, which can be broadly categorized into chromosomal mutations and the acquisition of mobile genetic elements.

Chromosomal Mutations in Key Regulatory Genes

Mutations in two-component systems (TCSs), such as PmrA/PmrB and PhoP/PhoQ, and their regulators are a common route to this compound resistance. These systems control the expression of genes involved in LPS modification.

Gene/SystemFunctionCommon Alterations in Resistant StrainsKey Bacterial Species
PmrA/PmrB Two-component system regulating LPS modificationAmino acid substitutions in PmrA and PmrB leading to constitutive activation[1][2][3]Acinetobacter baumannii, Pseudomonas aeruginosa, Klebsiella pneumoniae
PhoP/PhoQ Two-component system sensing environmental signals and regulating gene expression, including LPS modificationAmino acid substitutions in PhoP and PhoQ[4][5]Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa
MgrB Negative regulator of the PhoP/PhoQ systemInactivating mutations (insertions, deletions, premature stop codons) leading to upregulation of PhoP/PhoQ[4][6]Klebsiella pneumoniae
crrB Component of a two-component system that can influence PmrA/PmrBMutations leading to altered regulation of the PmrA/PmrB system[4]Klebsiella pneumoniae
lpxA, lpxC, lpxD Genes involved in the biosynthesis of Lipid A (the anchor of LPS)Mutations leading to loss of LPS, resulting in high-level this compound resistance[3]Acinetobacter baumannii
Plasmid-Mediated this compound Resistance

The horizontal transfer of mobile this compound resistance (mcr) genes, primarily via plasmids, represents a significant clinical concern due to its potential for rapid dissemination.

GeneFunctionMechanism of ActionPredominantly Found In
mcr-1 to mcr-10 Encodes a phosphoethanolamine transferaseAdds a phosphoethanolamine moiety to Lipid A, reducing the negative charge of the LPS and thus the binding of cationic this compound[4][7]Escherichia coli, Klebsiella pneumoniae, Salmonella enterica

Experimental Protocols: Unmasking the Genomic Basis of Resistance

Reproducible and standardized methodologies are crucial for the comparative genomic analysis of bacterial strains. Below are detailed protocols for key experiments.

Antimicrobial Susceptibility Testing (AST)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound for bacterial isolates, phenotypically classifying them as resistant or susceptible.

Protocol: Broth Microdilution (BMD) [8][9]

  • Prepare this compound Stock Solution: Dissolve this compound sulfate (B86663) powder in sterile, deionized water to create a stock solution of a known concentration (e.g., 10 mg/mL).

  • Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB): Prepare CAMHB according to the manufacturer's instructions. The final concentrations of Ca²⁺ and Mg²⁺ should be within the recommended range.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in CAMHB to achieve a range of concentrations (e.g., 0.125 to 128 µg/mL).

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculation: Dilute the standardized inoculum in CAMHB and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[10]

  • Quality Control: Include reference strains with known this compound MICs (e.g., Escherichia coli ATCC 25922 [susceptible] and a known resistant strain) in each batch of testing.

Whole-Genome Sequencing (WGS)

Objective: To obtain the complete genomic sequence of this compound-resistant and susceptible bacterial isolates for comparative analysis.

Protocol: [11]

  • Bacterial Culture and DNA Extraction: Isolate a single bacterial colony and grow it in an appropriate liquid medium overnight. Extract high-purity genomic DNA using a commercial DNA extraction kit.

  • Library Preparation: Prepare a sequencing library from the extracted DNA. This process typically involves:

    • DNA Fragmentation: Shear the DNA to a desired size range.

    • End-Repair and A-tailing: Repair the ends of the DNA fragments and add a single adenine (B156593) nucleotide.

    • Adapter Ligation: Ligate sequencing adapters to the DNA fragments.

    • Library Amplification: Amplify the library using PCR to generate sufficient material for sequencing.

  • Sequencing: Sequence the prepared library on a high-throughput sequencing platform (e.g., Illumina or Oxford Nanopore).

  • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

Bioinformatics Analysis

Objective: To identify genetic variations between resistant and susceptible genomes that are associated with this compound resistance.

Protocol: [11][12]

  • Genome Assembly: Assemble the raw sequencing reads into a contiguous genome sequence using de novo assembly algorithms (e.g., SPAdes, Unicycler).

  • Genome Annotation: Identify and annotate genes and other genomic features within the assembled genomes using tools like Prokka or RAST.

  • Identification of Resistance Genes: Screen the assembled genomes for known antimicrobial resistance genes, including mcr variants, using databases such as ResFinder or the Comprehensive Antibiotic Resistance Database (CARD).

  • Variant Calling: For identifying single nucleotide polymorphisms (SNPs) and insertions/deletions (indels), map the sequencing reads of the resistant isolates to a susceptible reference genome (or a closely related reference sequence) using a tool like BWA or Bowtie2. Call variants using tools like GATK or Samtools.

  • Comparative Genomics: Perform whole-genome comparisons between resistant and susceptible isolates to identify larger structural variations, gene presence/absence, and plasmid content. Tools like Roary or Panaroo can be used for pangenome analysis.

Visualizing the Pathways and Processes

Diagrams are essential for conceptualizing the complex biological pathways and experimental workflows involved in studying this compound resistance.

Colistin_Resistance_Pathway cluster_membrane Bacterial Outer Membrane cluster_cytoplasm Cytoplasm LPS Lipopolysaccharide (LPS) (Negatively Charged) LipidA Lipid A ReducedBinding Reduced Binding LPS->ReducedBinding PhoPQ PhoP/PhoQ TCS PmrAB PmrA/PmrB TCS PhoPQ->PmrAB Activates LPS_mod_genes LPS Modification Genes (e.g., arnBCADTEF operon) PmrAB->LPS_mod_genes Activates Modification LPS Modification (Addition of L-Ara4N or PEtN) LPS_mod_genes->Modification Leads to MgrB MgrB (Regulator) MgrB->PhoPQ Inhibits This compound This compound (Positively Charged) Binding Electrostatic Interaction This compound->Binding This compound->ReducedBinding Binding->LPS Disruption Membrane Disruption Binding->Disruption Leads to Modification->LPS Alters Resistance This compound Resistance ReducedBinding->Resistance Results in

Caption: Signaling pathway of chromosomal this compound resistance.

Experimental_Workflow Isolates Bacterial Isolates (Resistant & Susceptible) AST Antimicrobial Susceptibility Testing (Broth Microdilution) Isolates->AST Phenotypic Characterization DNA_Extraction DNA Extraction Isolates->DNA_Extraction Genomic Analysis WGS Whole-Genome Sequencing Library_Prep Library Preparation DNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Bioinformatics Bioinformatics Analysis Sequencing->Bioinformatics Assembly Genome Assembly Bioinformatics->Assembly Annotation Genome Annotation Bioinformatics->Annotation Variant_Calling Variant Calling (SNPs/Indels) Bioinformatics->Variant_Calling Gene_Identification Resistance Gene Identification Bioinformatics->Gene_Identification Comparative_Genomics Comparative Genomics Assembly->Comparative_Genomics Annotation->Comparative_Genomics Variant_Calling->Comparative_Genomics Gene_Identification->Comparative_Genomics

Caption: Experimental workflow for comparative genomics.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.